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  • Product: Biphenyl-2-YL-hydrazine
  • CAS: 59964-94-2

Core Science & Biosynthesis

Foundational

physicochemical properties of Biphenyl-2-YL-hydrazine

An In-Depth Technical Guide on the Physicochemical Properties and Synthetic Utility of Biphenyl-2-ylhydrazine Executive Summary Biphenyl-2-ylhydrazine (often utilized as its hydrochloride salt, CAS: 109221-95-6) is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Physicochemical Properties and Synthetic Utility of Biphenyl-2-ylhydrazine

Executive Summary Biphenyl-2-ylhydrazine (often utilized as its hydrochloride salt, CAS: 109221-95-6) is a highly specialized, privileged building block in modern organic synthesis and medicinal chemistry[1]. Characterized by its sterically demanding ortho-phenyl substitution, this hydrazine derivative is instrumental in the construction of complex heterocyclic scaffolds, most notably 7-phenylindoles and substituted carbazoles[2]. As a Senior Application Scientist, I have observed that the strategic incorporation of the biphenyl moiety not only modulates the lipophilicity of the resulting pharmacophore but also introduces distinct conformational restrictions that are highly sought after in targeted drug development, such as in the design of GPR119 modulators for metabolic diseases[3] and novel Histone Deacetylase (HDAC) inhibitors for oncology[4].

This whitepaper provides a comprehensive analysis of the physicochemical properties, mechanistic utility, and validated experimental protocols associated with Biphenyl-2-ylhydrazine.

Physicochemical Profiling

Understanding the physicochemical properties of Biphenyl-2-ylhydrazine is critical for optimizing reaction conditions, particularly regarding solubility and phase-transfer dynamics during condensation reactions. The presence of the bulky biphenyl group significantly increases the molecule's lipophilicity compared to unsubstituted phenylhydrazine, necessitating careful solvent selection (e.g., toluene, glacial acetic acid, or biphasic systems)[2].

Table 1: Key Physicochemical Parameters

ParameterValue (Hydrochloride Salt)Value (Free Base)Rationale / Implication
CAS Number 109221-95-6[1]59964-94-2[5]Essential for precise reagent sourcing and regulatory documentation.
Molecular Formula C₁₂H₁₃ClN₂[1]C₁₂H₁₂N₂The HCl salt is preferred for bench stability and resistance to rapid oxidation.
Molecular Weight 220.698 g/mol [1]184.24 g/mol Used for precise stoichiometric calculations in cross-coupling and condensations.
Physical Form Off-white solidViscous oil / low-melting solidThe solid HCl salt allows for easier gravimetric handling and extended shelf life.
Topological Polar Surface Area (TPSA) ~38.0 Ų~38.0 ŲIndicates moderate membrane permeability, relevant if the intact hydrazine is used as a prodrug or probe.
Storage Conditions -20°C, Inert Atmosphere[6]-20°C, Inert AtmosphereHydrazines are prone to auto-oxidation; cold, dark, and argon/nitrogen storage prevents degradation[6].

Mechanistic Utility: The Fischer Indole Synthesis

The primary application of Biphenyl-2-ylhydrazine is its use as a precursor in the Fischer Indole Synthesis to generate 7-phenyl-1H-indole derivatives[2]. The causality behind choosing this specific hydrazine lies in its regiochemical predictability. Because one ortho position is blocked by the bulky phenyl ring, the subsequent [3,3]-sigmatropic rearrangement is forced to occur at the unsubstituted ortho position, yielding a single, sterically hindered indole isomer rather than a complex mixture[2].

FischerIndole Hydrazine Biphenyl-2-ylhydrazine (Nucleophile) Hydrazone Phenylhydrazone Intermediate (Acid-Catalyzed Condensation) Hydrazine->Hydrazone Ketone Aldehyde / Ketone (Electrophile) Ketone->Hydrazone Sigmatropic [3,3]-Sigmatropic Rearrangement (C-C Bond Formation) Hydrazone->Sigmatropic H+ / Heat Aminal Cyclized Aminal (Rearomatization) Sigmatropic->Aminal Indole 7-Phenyl-1H-indole (Elimination of NH3) Aminal->Indole -NH3

Mechanistic pathway of the Fischer Indole Synthesis utilizing Biphenyl-2-ylhydrazine.

Applications in Advanced Drug Development

Biphenyl-2-ylhydrazine is not merely a structural curiosity; it is a critical enabler in the synthesis of advanced therapeutics.

A. GPR119 Modulators for Metabolic Disease

GPR119 is a Class A G-protein coupled receptor expressed in pancreatic β-cells and intestinal L-cells[3]. Activation of GPR119 stimulates intracellular cyclic AMP (cAMP) production, which subsequently drives the secretion of Glucagon-Like Peptide-1 (GLP-1) and glucose-dependent insulin[3]. Biphenyl-2-ylhydrazine is utilized to synthesize complex pyrrole-2-carbohydrazide derivatives that act as potent GPR119 agonists[3][7]. The biphenyl moiety provides the necessary hydrophobic bulk to anchor the molecule within the deep transmembrane binding pocket of the GPR119 receptor.

GPR119Pathway Agonist Biphenyl-Derived GPR119 Agonist Receptor GPR119 Receptor (Pancreatic β-cells / L-cells) Agonist->Receptor Binding Gs Gs Protein Activation Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP Elevated Intracellular cAMP AC->cAMP ATP Conversion Secretion Insulin & GLP-1 Secretion (Normoglycemia) cAMP->Secretion

Signal transduction pathway of GPR119 agonists synthesized via Biphenyl-2-ylhydrazine.

B. HDAC Inhibitors for Oncology

In the realm of oncology, particularly for the treatment of oral cancers, biphenyl-hydrazine derivatives are employed to synthesize novel Histone Deacetylase (HDAC) inhibitors[4]. The biphenyl group acts as a surface recognition cap that interacts with the rim of the HDAC catalytic pocket, while the extended chain reaches into the active site to coordinate with the catalytic zinc ion[4].

Self-Validating Experimental Protocol: Synthesis of 7-Phenyl-1H-indole

To ensure scientific integrity and reproducibility, the following protocol outlines the synthesis of a 7-phenylindole scaffold. This protocol is designed as a self-validating system: each step includes a specific observable metric or rationale to confirm the reaction is proceeding correctly.

Objective: Condensation of Biphenyl-2-ylhydrazine hydrochloride with pyruvic acid, followed by cyclization.

Materials:

  • Biphenyl-2-ylhydrazine hydrochloride (1.0 eq)

  • Pyruvic acid (1.1 eq)

  • Polyphosphoric acid (PPA) or Glacial Acetic Acid (Solvent/Catalyst)

  • Anhydrous Sodium Acetate (if buffering is required for the HCl salt)

Step-by-Step Methodology:

  • Free-Basing the Hydrazine (Validation Step): Suspend Biphenyl-2-ylhydrazine hydrochloride in a mixture of ethanol and water. Add 1.1 eq of sodium acetate. Causality: The HCl salt is highly stable but less nucleophilic. Sodium acetate acts as a mild base to liberate the free hydrazine without causing the rapid degradation seen with strong bases like NaOH.

  • Hydrazone Formation: Add pyruvic acid (1.1 eq) dropwise at room temperature. Stir for 2 hours. Validation: A distinct color change (often to a deep yellow/orange) and the precipitation of the phenylhydrazone intermediate should be observed. The extended conjugation of the hydrazone causes this bathochromic shift.

  • Isolation of Intermediate: Filter the precipitate and wash with cold ethanol. Causality: Isolating the hydrazone prevents side reactions (like aldol condensations of the ketone) during the harsh cyclization step.

  • Sigmatropic Rearrangement & Cyclization: Suspend the dried hydrazone in Polyphosphoric Acid (PPA) and heat to 110°C under an inert argon atmosphere. Causality: PPA serves a dual purpose: it acts as a powerful desiccant to drive the elimination of ammonia (NH₃) forward, and its high acidity provides the requisite protonation to initiate the [3,3]-sigmatropic rearrangement[2].

  • Quenching and Work-up: Pour the hot, viscous reaction mixture over crushed ice. Validation: The rapid quenching prevents over-polymerization of the indole core. The crude 7-phenyl-1H-indole will precipitate as a solid.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with saturated NaHCO₃ to neutralize residual PPA, followed by brine. Dry over anhydrous Na₂SO₄.

Analytical & Purification Strategies

Achieving high purity (>98%) is paramount for downstream biological assays[2]. The biphenyl moiety renders the final compounds highly lipophilic, dictating specific chromatographic approaches.

Table 2: Chromatographic Purification Parameters

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard normal-phase medium; ideal for separating the non-polar indole from polar baseline impurities[2].
Mobile Phase Hexane / Ethyl Acetate (Gradient: 95:5 to 80:20)The highly lipophilic biphenyl group requires a predominantly non-polar environment for optimal retention factor (Rf ~0.3)[2].
Loading Method Dry Loading (adsorbed onto silica)Prevents band broadening caused by the poor solubility of the crude product in the initial mobile phase[2].
Visualization UV Light (254 nm) & Vanillin StainThe aromatic biphenyl and indole systems are highly UV active. Vanillin stain provides secondary confirmation via colorimetric complexation[2].

References

  • Development of New Drugs for the Treatment of Oral Cancers Source: University of Siena (USiena Air) URL:[Link]

  • WO2009117421A2 - Heterocyclic modulators of GPR119 for treatment of disease Source: Google Patents URL

Sources

Exploratory

Biphenyl-2-YL-hydrazine (CAS 59964-94-2): A Strategic Arylhydrazine Building Block for Advanced Heterocyclic Synthesis and Biomolecular Probing

Executive Summary In the landscape of synthetic organic chemistry and molecular biology, sterically encumbered arylhydrazines serve as privileged building blocks. As a Senior Application Scientist, I frequently leverage...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of synthetic organic chemistry and molecular biology, sterically encumbered arylhydrazines serve as privileged building blocks. As a Senior Application Scientist, I frequently leverage Biphenyl-2-YL-hydrazine (also known as [1,1'-Biphenyl]-2-ylhydrazine or 2-hydrazinobiphenyl) to bypass standard synthetic bottlenecks. This whitepaper provides an authoritative, field-proven guide to utilizing this specific compound. We will explore its physicochemical dynamics, its critical role in synthesizing complex 7-phenylindole architectures via the Fischer Indole Synthesis, and its specialized application in generating arylamine-modified oligonucleotides for toxicological and thermodynamic modeling.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline properties of Biphenyl-2-YL-hydrazine is critical for preventing reagent degradation. Hydrazines are inherently susceptible to auto-oxidation, converting to their corresponding azo derivatives upon prolonged exposure to atmospheric oxygen. For enhanced bench stability, this compound is frequently synthesized and stored as a hydrochloride salt (CAS 109221-95-6).

Quantitative Data Summary
PropertyValue / Specification
Chemical Name [1,1'-Biphenyl]-2-ylhydrazine[1]
CAS Number 59964-94-2 (Free Base) / 109221-95-6 (HCl Salt)
Molecular Formula C12H12N2[1]
Molecular Weight 184.24 g/mol [1]
SMILES String NNC1=C(C=CC=C1)C1=CC=CC=C1[1]
Physical Form Off-White to Pale Yellow Solid
Optimal Storage 2-8°C (Freezer preferred for long-term), Sealed, Dry[1],

Core Application I: Fischer Indole Synthesis (FIS) of 7-Phenylindoles

The ortho-phenyl substitution on the hydrazine ring strictly directs cyclization, making Biphenyl-2-YL-hydrazine an indispensable precursor for 7-phenylindoles and related carbazoles[2]. These scaffolds are highly sought after in the development of kinase inhibitors and OLED materials.

Fischer_Indole A Biphenyl-2-YL-hydrazine C Arylhydrazone A->C H+, EtOH B Ketone B->C D [3,3]-Sigmatropic Rearrangement C->D ZnCl2, Heat E 7-Phenylindole D->E -NH3

Figure 1: Fischer Indole Synthesis pathway using Biphenyl-2-YL-hydrazine.

Protocol: Synthesis of 7-Phenyl-1H-indole Derivatives

This protocol is designed as a self-validating system to ensure high fidelity at each mechanistic step.

Phase 1: Hydrazone Formation

  • Step: Combine Biphenyl-2-YL-hydrazine (1.0 eq) and a target ketone (1.05 eq) in absolute ethanol. Add glacial acetic acid (0.1 eq) and stir at room temperature for 2 hours.

  • Causality: Acetic acid acts as a mild Brønsted acid. It protonates the carbonyl oxygen, increasing its electrophilicity to facilitate nucleophilic attack by the hydrazine, without prematurely triggering the sigmatropic rearrangement or degrading the sensitive starting material[2].

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The disappearance of the m/z 185.1 [M+H]+ peak and the emergence of the corresponding hydrazone mass confirms quantitative conversion. If unreacted hydrazine remains alongside an m/z 183.1 peak, auto-oxidation to the azo derivative is competing; the system must be rigorously purged with argon.

Phase 2: [3,3]-Sigmatropic Rearrangement & Cyclization

  • Step: Concentrate the hydrazone in vacuo, redissolve in anhydrous toluene, and add anhydrous ZnCl2 (2.0 eq). Reflux at 110°C for 12 hours.

  • Causality: The steric bulk of the ortho-phenyl group creates a high activation energy barrier for cyclization. ZnCl2 acts as a potent Lewis acid, coordinating to the enamine nitrogen. This coordination lowers the activation energy required for N-N bond cleavage, driving the [3,3]-sigmatropic rearrangement forward.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The intermediate aminal will rapidly eliminate ammonia to form the fully aromatized 7-phenylindole. The final product will exhibit strong UV fluorescence at 254 nm due to the extended conjugated system. Post-purification, 1H-NMR must show the disappearance of the broad NH2 signal and the appearance of a distinct indole NH proton (typically >8.0 ppm).

Core Application II: Toxicological Modeling via Oligonucleotide Adducts

Beyond traditional heterocyclic synthesis, Biphenyl-2-YL-hydrazine is utilized to synthesize N2-hydrazinobiphenyl-modified deoxyguanosine (dG) phosphoramidites[3]. This enables researchers to incorporate specific arylamine lesions into DNA strands to study mutagenicity, DNA damage repair mechanisms, and the thermal stability (Tm) of adducted oligonucleotides[3].

Oligo_Synthesis N1 Biphenyl-2-YL-hydrazine N3 N2-Hydrazinobiphenyl Adduct N1->N3 SNAr N2 Halogenated Purine N2->N3 SNAr N4 Phosphoramidite Activation N3->N4 3'-OH Protection N5 Solid-Phase DNA Synthesis N4->N5 Automated Coupling

Figure 2: Workflow for N2-hydrazinobiphenyl oligonucleotide adduct synthesis.

Protocol: Synthesis of N2-Hydrazinobiphenyl-Modified dG Phosphoramidites

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

  • Step: React Biphenyl-2-YL-hydrazine with a 2-fluoro-O6-protected-deoxyguanosine derivative in DMSO with N,N-Diisopropylethylamine (DIPEA) at 80°C.

  • Causality: The alpha-effect of the hydrazine nitrogen enhances its nucleophilicity, allowing it to efficiently displace the fluorine atom at the C2 position of the purine ring. DIPEA acts as a non-nucleophilic base to neutralize the generated HF, preventing acid-catalyzed depurination of the sensitive nucleoside[3].

  • Self-Validation Checkpoint: ESI-MS analysis of the crude mixture must show the desired adduct mass. The absence of depurinated fragments (indicated by the loss of the deoxyribose sugar mass) validates that the basicity of DIPEA was sufficient to protect the glycosidic bond[3].

Phase 2: Phosphitylation for Solid-Phase Synthesis

  • Step: Treat the purified adduct with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and DIPEA in anhydrous DCM at 0°C.

  • Causality: Activation of the 3'-OH is strictly required for subsequent solid-phase automated DNA synthesis. The reaction is maintained at 0°C to kinetically favor the primary alcohol and prevent unwanted secondary phosphitylation of the hydrazine nitrogen.

  • Self-Validation Checkpoint: 31P-NMR must show a sharp singlet around 149 ppm, characteristic of the desired phosphoramidite. The presence of multiple peaks in this region indicates either degradation or over-phosphitylation, requiring immediate repurification via silica gel chromatography (pre-neutralized with 1% Et3N).

References

  • Source: bldpharm.
  • Source: sigmaaldrich.
  • Source: uni-hamburg.
  • Source: thieme-connect.

Sources

Foundational

Molecular Structure, Conformation, and Synthesis of Biphenyl-2-ylhydrazine: A Technical Guide

Introduction Biphenyl-2-ylhydrazine (also referred to as 1-(biphenyl-2-yl)hydrazine or 2-hydrazinobiphenyl) is a high-value organic scaffold extensively utilized in medicinal chemistry and advanced organic synthesis. Cha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction Biphenyl-2-ylhydrazine (also referred to as 1-(biphenyl-2-yl)hydrazine or 2-hydrazinobiphenyl) is a high-value organic scaffold extensively utilized in medicinal chemistry and advanced organic synthesis. Characterized by a hydrazine functional group positioned at the ortho carbon of a biphenyl core, this molecule exhibits unique conformational dynamics that directly influence its reactivity. This whitepaper provides an in-depth analysis of its molecular architecture, details a self-validating synthetic protocol, and explores its downstream applications in drug development.

Part 1: Molecular Architecture & Conformational Dynamics

The Ortho-Effect and Dihedral Torsion The structural baseline of an unsubstituted biphenyl system features a dihedral angle of approximately 44° in the gas phase. This angle represents a thermodynamic compromise between the stabilizing resonance of π-conjugation (favoring a 0° coplanar state) and the destabilizing steric repulsion between the ortho-hydrogens (favoring a 90° orthogonal state).

The introduction of a hydrazine moiety (-NH-NH₂) at the C2 (ortho) position fundamentally disrupts this balance. The spatial bulk of the hydrazine group induces severe steric clashes with the ortho-hydrogens of the adjacent, unsubstituted phenyl ring. To relieve this intramolecular strain, the molecule undergoes energy minimization by adopting a highly twisted ground-state conformation. and X-ray crystallographic benchmarking of analogous ortho-substituted biphenyls reveal that the interplanar dihedral angle expands significantly, typically stabilizing between 70° and 90°[1].

Rotational Barriers and Atropisomerism While the twisted conformation represents the global energy minimum, the rotational barrier around the central C-C aryl bond in mono-ortho-substituted biphenyls like biphenyl-2-ylhydrazine is generally less than 20 kcal/mol. Consequently, the molecule remains tropos—meaning it undergoes free rotation at room temperature and does not form isolable, stable atropisomers (axial stereoisomers) unless constrained by biological targets or additional bulky substituents[2][3].

ConformationalLogic A Biphenyl Core B Ortho-Substitution (-NHNH2) A->B C Steric Clash (ortho-Hydrogens) B->C D Increased Dihedral Angle (70°-90°) C->D Energy Minimization

Figure 1: Conformational logic dictating the twisted ground state of ortho-substituted biphenyls.

Part 2: Synthesis Protocol & Mechanistic Rationale

The standard synthesis of (1,1-biphenyl)-2-ylhydrazine hydrochloride relies on the[4]. This protocol is designed as a self-validating system: the distinct color changes and precipitation events serve as real-time indicators of reaction progress.

Mechanistic Rationale:

  • Diazotization: The primary amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at 0 °C. The low temperature is critical; it prevents the highly reactive biphenyl-2-diazonium chloride intermediate from undergoing nucleophilic attack by water, which would yield an undesired biphenyl-2-ol (phenol) byproduct[4].

  • Reduction: The diazonium salt is reduced using tin(II) chloride (SnCl₂). The Sn(II) species acts as an electron donor, systematically reducing the N≡N triple bond to the N-N single bond of the hydrazine group, while being oxidized to Sn(IV)[4].

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, suspend 2-aminobiphenyl (1.0 eq) in concentrated hydrochloric acid (HCl, ~1.5 mL/mmol) and cool the mixture to 0 °C using an ice-water bath.

  • Diazotization: Slowly add an aqueous solution of sodium nitrite (NaNO₂, 1.0 eq) dropwise to the cooled suspension. Stir the mixture for 30 minutes at 0 °C to ensure complete conversion to the diazonium salt[4].

  • Reduction: Prepare a separate suspension of tin(II) chloride dihydrate (SnCl₂·2H₂O, 2.5 eq) in concentrated HCl. Add this suspension dropwise to the diazonium reaction mixture[4].

  • Maturation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2 hours. The formation of a solid white precipitate indicates the successful generation of the hydrazine salt[4].

  • Isolation: Filter the solid precipitate under a vacuum. Wash the filter cake with a minimal volume of cold dilute HCl, and dry under high vacuum to yield pure (1,1-biphenyl)-2-ylhydrazine hydrochloride as a white solid (Typical yield: ~77%)[4].

SynthesisWorkflow Start 2-Aminobiphenyl (Starting Material) Step1 Diazotization (NaNO2, conc. HCl, 0 °C) Start->Step1 Addition of NaNO2 Intermediate Biphenyl-2-diazonium Chloride Step1->Intermediate 30 min stirring Step2 Reduction (SnCl2·2H2O, conc. HCl, 25 °C) Intermediate->Step2 Dropwise SnCl2 Product Biphenyl-2-ylhydrazine HCl (Final Product) Step2->Product 2 h stirring, filter

Figure 2: Step-by-step synthesis workflow of Biphenyl-2-ylhydrazine from 2-aminobiphenyl.

Part 3: Analytical Characterization

To verify the structural integrity and purity of the synthesized biphenyl-2-ylhydrazine hydrochloride, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The highly deshielded environment of the hydrochloride salt provides distinct, verifiable spectral signatures.

Table 1: 1H NMR (300 MHz, DMSO-d6) Spectral Assignments[4]

Chemical Shift (δ, ppm)Multiplicity & IntegrationStructural Assignment & Causality
9.87 Singlet (s), 3HHydrazine protons (-NH-NH₂·HCl). Highly deshielded due to the positive charge of the ammonium salt and hydrogen bonding in DMSO.
7.55 – 7.30 Multiplet (m), 6HAromatic protons of the unsubstituted phenyl ring and overlapping protons of the substituted ring.
7.19 Doublet (d), J = 7.4 Hz, 1HAromatic proton ortho or para to the hydrazine group, split by the adjacent meta-proton.
7.07 Triplet (t), J = 7.6 Hz, 2HAromatic protons (meta positions), exhibiting standard ortho-coupling.
Part 4: Applications in Medicinal Chemistry

Biphenyl-2-ylhydrazine is a privileged precursor in drug discovery, primarily utilized to construct complex heterocyclic systems via the[5].

By condensing biphenyl-2-ylhydrazine with specific ketones or aldehydes under acidic catalysis (e.g., polyphosphoric acid or zinc chloride), researchers can generate 7-phenyl-1H-indole derivatives[4][5]. The [3,3]-sigmatropic rearrangement of the intermediate phenylhydrazone dictates the regioselective formation of the indole core.

These 7-phenylindole scaffolds are critical in modern pharmacology. For instance, derivatives synthesized from biphenyl-2-ylhydrazine have been identified as potent inhibitors of Hepatitis C Virus (HCV) replication[5]. Furthermore, analogous heterocyclic modulators synthesized from this hydrazine precursor are actively investigated as —a Class A G-protein coupled receptor target that enhances glucose-dependent insulin secretion for the treatment of Type 2 Diabetes[6][7].

References
  • Development of New Drugs for the Treatment of Oral Cancers. University of Siena (USiena AIR). Available at: [Link]

  • Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study. ResearchGate. Available at:[Link]

  • WO2009117421A2 - Heterocyclic modulators of gpr119 for treatment of disease. Google Patents.

Sources

Exploratory

Biphenyl-2-ylhydrazine: A Privileged Scaffold in Modern Drug Discovery and Synthetic Chemistry

Executive Summary Biphenyl-2-ylhydrazine (predominantly utilized as its hydrochloride salt, CAS: 109221-95-6) is a highly specialized, privileged chemical building block in modern organic synthesis and medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biphenyl-2-ylhydrazine (predominantly utilized as its hydrochloride salt, CAS: 109221-95-6) is a highly specialized, privileged chemical building block in modern organic synthesis and medicinal chemistry[1],. Characterized by its sterically encumbered ortho-phenyl substitution, this hydrazine derivative serves as a critical precursor for the construction of complex, biaryl-substituted heterocycles[2]. As drug discovery programs increasingly target challenging biological spaces—such as allosteric modulation of G-protein coupled receptors (GPCRs) and isoform-selective epigenetic enzyme inhibition—the demand for rigid, lipophilic scaffolds has elevated the importance of biphenyl-2-ylhydrazine in contemporary pharmaceutical development[3],[4].

Historical Context & Structural Rationale

The history of hydrazine chemistry dates back to Emil Fischer’s discovery of phenylhydrazine in 1875, which revolutionized carbohydrate chemistry and indole synthesis. However, the specific exploration of sterically hindered biaryl hydrazines like biphenyl-2-ylhydrazine is a more contemporary endeavor, driven by the need to access novel chemical space[2].

Structural Rationale & Causality: The introduction of a phenyl group at the ortho-position of the hydrazine moiety profoundly impacts both the steric and electronic properties of the molecule, dictating its behavior in synthetic workflows:

  • Regiocontrol in Cyclization: In classical Fischer Indole Synthesis, an unsubstituted or meta-substituted phenylhydrazine can cyclize at multiple positions, leading to complex regioisomeric mixtures. Biphenyl-2-ylhydrazine features a sterically blocked ortho position. This blockade forces the subsequent[3,3]-sigmatropic rearrangement to occur exclusively at the remaining unsubstituted ortho position, yielding 7-phenyl-1H-indole derivatives with absolute regioselectivity[2].

  • Oxidative Stability: Free base aryl hydrazines are notoriously unstable, rapidly undergoing auto-oxidation in the presence of atmospheric oxygen to form diazenes, which subsequently decompose. To establish a self-validating, reproducible protocol, biphenyl-2-ylhydrazine is universally synthesized, stored, and deployed as a hydrochloride salt (C12H13ClN2). Protonation of the terminal nitrogen drastically reduces its nucleophilicity toward oxygen, ensuring long-term stability and precise stoichiometric control during condensation reactions[1],.

Physicochemical Properties

To facilitate experimental design, the key quantitative data for Biphenyl-2-ylhydrazine hydrochloride is summarized below[1],,[5]:

PropertyValueRationale / Impact on Experimental Design
CAS Number 109221-95-6Unique identifier for the protonated, oxidation-resistant salt form[1].
Molecular Formula C12H13ClN2Represents the hydrochloride salt; free base is C12H12N2[5].
Molecular Weight 220.70 g/mol Critical for exact stoichiometric calculations in cross-coupling[5].
Physical Form Off-white solidIndicates high purity (≥96%); discoloration implies oxidative degradation.
Storage Temperature Freezer (< -20 °C)Required to suppress thermal degradation and moisture absorption.

Experimental Protocols: Synthesis & Application

Protocol 1: Synthesis of Biphenyl-2-ylhydrazine Hydrochloride

While commercially available, the de novo synthesis of biphenyl-2-ylhydrazine relies on the classical diazotization-reduction sequence starting from 2-aminobiphenyl.

Step-by-Step Methodology:

  • Amine Solvation: Suspend 2-aminobiphenyl (1.0 eq) in a concentrated aqueous hydrochloric acid (HCl) solution. Causality: High acid concentration is required to fully protonate the amine and stabilize the impending diazonium ion against premature coupling.

  • Diazotization: Cool the mixture to < 5 °C using an ice-salt bath. Slowly add an aqueous solution of sodium nitrite (NaNO2, 1.05 eq) dropwise. Causality: Strict thermal control prevents the thermal decomposition of the highly reactive biphenyl-2-diazonium chloride intermediate into biphenyl-2-ol (a phenol byproduct).

  • Reduction: To the cold diazonium solution, rapidly add a chilled solution of tin(II) chloride (SnCl2, 2.5 eq) dissolved in concentrated HCl. Causality: SnCl2 acts as a chemoselective reducing agent, transferring electrons to the diazonium nitrogen to yield the hydrazine without reducing the biaryl ring system.

  • Isolation: Allow the mixture to warm to room temperature. The biphenyl-2-ylhydrazine hydrochloride will precipitate as an off-white solid. Filter, wash with cold ethanol, and dry under high vacuum to remove residual moisture.

Synthesis A 2-Aminobiphenyl (Starting Material) B Diazotization (NaNO2, HCl, <5°C) A->B Addition of Nitrite C Biphenyl-2-diazonium chloride (Reactive Intermediate) B->C -H2O D Reduction (SnCl2, HCl) C->D Electron Transfer E Biphenyl-2-ylhydrazine HCl (CAS: 109221-95-6) D->E Precipitation

Synthesis workflow of Biphenyl-2-ylhydrazine from 2-aminobiphenyl.

Protocol 2: Fischer Indole Synthesis of 7-Phenyl-1H-indole

This protocol leverages biphenyl-2-ylhydrazine to construct the 7-phenyl-1H-indole scaffold (CAS: 1863-21-4), a privileged motif in drug discovery[2].

Step-by-Step Methodology:

  • Condensation: Combine biphenyl-2-ylhydrazine hydrochloride (1.0 eq) with an appropriate ketone/aldehyde (e.g., pyruvic acid, 1.1 eq) in a polar protic solvent (e.g., ethanol). Heat gently to 60 °C for 2 hours. Causality: The primary amine of the hydrazine condenses with the carbonyl, eliminating water to form a stable phenylhydrazone intermediate[2].

  • Acid-Catalyzed Rearrangement: Add a strong Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid or zinc chloride). Heat the mixture to 110 °C. Causality: The acid catalyzes the tautomerization of the hydrazone into an ene-hydrazine. The thermal energy drives the critical [3,3]-sigmatropic rearrangement, breaking the N-N bond and forming the new C-C bond at the unsubstituted ortho position[2].

  • Cyclization & Elimination: The resulting di-imine intermediate spontaneously rearomatizes and cyclizes, eliminating ammonia (NH3) to yield the thermodynamically stable 7-phenyl-1H-indole core[2].

  • Chromatographic Purification: Prepare a silica gel column using a 10:1 hexane/ethyl acetate mobile phase. Dry-load the crude mixture onto the column. Causality: Dry loading (absorbing the crude onto silica and evaporating the solvent) prevents band broadening, ensuring sharp separation of the target indole from unreacted hydrazine and polymeric side-products[2].

Fischer A Biphenyl-2-ylhydrazine + Ketone B Phenylhydrazone Formation (Condensation) A->B C Ene-hydrazine Tautomerization (Acid Catalyzed) B->C +H+ D [3,3]-Sigmatropic Rearrangement (C-C Bond Formation) C->D Heat E Rearomatization & Cyclization D->E F 7-Phenyl-1H-indole (Target Scaffold) E->F -NH3

Mechanistic cascade of the Fischer Indole Synthesis using Biphenyl-2-ylhydrazine.

Applications in Drug Discovery

The incorporation of the biphenyl-2-ylhydrazine-derived scaffold into pharmaceutical pipelines has yielded significant therapeutic candidates across diverse disease states.

A. GPR119 Modulators for Metabolic Diseases GPR119 is a Class A, islet-enriched G-protein coupled receptor that mediates glucose-dependent insulin secretion. Agonists of GPR119 are highly sought after for the treatment of Type 2 diabetes and metabolic syndrome[4]. Biphenyl-2-ylhydrazine hydrochloride is utilized as a direct building block in the synthesis of heterocyclic GPR119 modulators (e.g., pyrrole-2-carbohydrazide derivatives). Mechanistic Insight: The receptor features a deep, hydrophobic binding pocket. The biphenyl moiety provides the necessary rigid, lipophilic bulk to anchor the molecule within this pocket, achieving high-affinity agonism (EC50 < 50 μM) and stimulating intracellular cAMP production[4].

B. Histone Deacetylase (HDAC) Inhibitors in Oncology In the pursuit of novel treatments for oral cancers, researchers have developed isoform-selective HDAC inhibitors[3]. The active site of HDAC enzymes consists of a narrow tubular channel leading to a catalytic zinc ion. Mechanistic Insight: Effective inhibitors require a surface recognition "cap" group that interacts with the rim of the active site. Compounds synthesized from biphenyl-2-ylhydrazine feature a bulky, biaryl cap that perfectly occupies the hydrophobic grooves at the surface of Class II HDACs, preventing substrate access and halting tumor cell proliferation[3].

References

  • University of Siena (USiena Air) - Development of New Drugs for the Treatment of Oral Cancers. Available at:[Link]

  • Google Patents - WO2009117421A2 - Heterocyclic modulators of gpr119 for treatment of disease.

Sources

Foundational

Biphenyl-2-ylhydrazine and Its Derivatives: A Comprehensive Technical Guide for Drug Development and Synthetic Applications

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, mechanistic, and highly practical overview of Biphenyl-2-ylhydrazine and its derivatives. Rather than merely listing standard oper...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, mechanistic, and highly practical overview of Biphenyl-2-ylhydrazine and its derivatives. Rather than merely listing standard operating procedures, this guide explores the causality behind experimental choices, ensuring that researchers, chemists, and drug development professionals can implement self-validating workflows in their laboratories.

Chemical Profile & Mechanistic Foundation

Biphenyl-2-ylhydrazine is a highly versatile bifunctional building block. Its molecular architecture consists of a nucleophilic hydrazine moiety coupled to a bulky, lipophilic biphenyl system. This dual nature makes it an exceptional precursor for synthesizing complex heterocyclic scaffolds, such as indoles, carbazoles, and pyrrole-2-carbohydrazides[1][2].

The compound is most commonly utilized in its hydrochloride salt form to prevent rapid oxidative degradation of the free hydrazine base[3].

Quantitative Data: Physicochemical Properties
ParameterSpecification / DataCausality / Relevance to Handling
Chemical Name Biphenyl-2-ylhydrazineCore scaffold for cross-coupling and cyclization.
CAS Number 59964-94-2 (Free Base)[4] 109221-95-6 (HCl Salt)[3]HCl salt is preferred for long-term bench stability.
Molecular Formula C12H12N2 (Free Base)High carbon-to-heteroatom ratio demands non-polar handling.
Molecular Weight 184.24 g/mol [4]Critical for precise stoichiometric calculations.
Physical Form Off-white solid[3]Colorimetric shifts (e.g., to yellow/brown) indicate oxidation.
Storage Conditions Freezer (-20°C)[3]Low thermal energy prevents auto-oxidation of the N-N bond.

Synthetic Workflows: The Fischer Indole Synthesis

The most prominent application of biphenyl-2-ylhydrazine is the synthesis of 7-phenyl-1H-indole derivatives via the Fischer Indole Synthesis[1]. The reaction relies on the condensation of the hydrazine with a ketone or aldehyde, followed by an acid-catalyzed[3,3]-sigmatropic rearrangement.

FischerSynthesis A Biphenyl-2-ylhydrazine + Ketone/Aldehyde B Acid Catalysis (Condensation) A->B C Phenylhydrazone Intermediate B->C D [3,3]-Sigmatropic Rearrangement C->D E Cyclization & Ammonia Loss D->E F Indole Derivative (e.g., 7-Phenyl-1H-indole) E->F

Fig 1: Stepwise mechanism of Fischer Indole Synthesis using Biphenyl-2-ylhydrazine.

Self-Validating Protocol: Synthesis of 7-Phenyl-1H-indole

This protocol is designed with built-in validation checkpoints to ensure reaction fidelity.

Step 1: Hydrazone Formation

  • Action: Dissolve 1.0 eq of biphenyl-2-ylhydrazine hydrochloride and 1.05 eq of the target ketone (e.g., pyruvic acid or acetaldehyde) in absolute ethanol[1].

  • Causality: Ethanol provides a protic environment that stabilizes the transition state during imine formation, while the slight excess of ketone drives the equilibrium toward the hydrazone.

  • Validation Checkpoint: Spot the mixture on a TLC plate (Hexane:EtOAc 8:2). The reaction is complete when the UV-active starting material spot disappears, replaced by a distinct hydrazone spot.

Step 2: Acid-Catalyzed Rearrangement

  • Action: Introduce a Lewis or Brønsted acid catalyst (e.g., polyphosphoric acid or zinc chloride) and heat the mixture to 90°C[1].

  • Causality: The acid protonates the N3 nitrogen of the hydrazone, weakening the N-N bond. Thermal energy is strictly required to overcome the high activation barrier of the subsequent [3,3]-sigmatropic rearrangement, which is the rate-determining step.

  • Validation Checkpoint: Monitor via LC-MS. The mass of the intermediate will briefly match the hydrazone before dropping by 17 Da (loss of NH3), confirming successful cyclization into the indole core.

Step 3: Quenching and Isolation

  • Action: Pour the hot mixture over crushed ice and extract with ethyl acetate.

  • Causality: Rapid thermal quenching prevents the polymerization of the highly reactive indole product, while water neutralizes the acid catalyst.

Applications in Drug Development

Derivatives of biphenyl-2-ylhydrazine have become highly sought-after scaffolds in modern pharmacology, particularly in metabolic and infectious diseases.

GPR119 Modulators for Type 2 Diabetes

Biphenyl-2-ylhydrazine is a critical building block in the synthesis of pyrrole-2-carbohydrazides, which act as potent agonists for GPR119[2]. GPR119 is a Class A G-protein-coupled receptor enriched in pancreatic beta-cells and intestinal L-cells. Activation of this pathway stimulates the secretion of Glucagon-Like Peptide-1 (GLP-1) and enhances glucose-dependent insulin release, offering a dual-action therapeutic mechanism for Type 2 Diabetes[2].

GPR119Pathway Ligand Biphenyl-2-ylhydrazine Derivative (Agonist) Receptor GPR119 Receptor (Class A GPCR) Ligand->Receptor Binds GProtein Gs Protein Activation Receptor->GProtein Activates AC Adenylyl Cyclase (AC) GProtein->AC Stimulates cAMP cAMP Accumulation AC->cAMP Catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Outcome GLP-1 Secretion & Insulin Release PKA->Outcome Triggers

Fig 2: GPR119 activation pathway by biphenyl-2-ylhydrazine-derived agonists.

Antiviral Scaffolds

Beyond metabolic diseases, the indole scaffold derived from biphenyl-2-ylhydrazine is a privileged motif in virology. Specifically, 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives have been identified as robust inhibitors of Hepatitis C Virus (HCV) replication in cellular assays[1].

Analytical & Purification Workflows

Achieving high purity (>98%) of biphenyl-2-ylhydrazine derivatives is paramount for biological screening[1]. The following chromatographic protocol ensures optimal resolution of the target compound from unreacted starting materials and palladium catalyst residues (if synthesized via cross-coupling).

Self-Validating Protocol: Normal-Phase Column Chromatography

Step 1: Stationary Phase Preparation

  • Action: Pack the column with Silica gel (230-400 mesh) using a slurry of 100% Hexane[1].

  • Causality: The porous silicon dioxide (SiO₂) provides a polar stationary phase rich in silanol groups (Si-OH), which form hydrogen bonds with the nitrogen atoms of the hydrazine or indole derivatives[1].

Step 2: Dry Sample Loading

  • Action: Dissolve the crude mixture in a minimal amount of dichloromethane, add celite, and evaporate to dryness. Load this powder onto the column[1].

  • Causality: Biphenyl derivatives exhibit poor solubility in non-polar starting mobile phases. Dry loading prevents the sample from crashing out at the top of the column, thereby eliminating band broadening and tailing[1].

Step 3: Gradient Elution

  • Action: Begin elution with 100% Hexane, gradually increasing polarity to 9:1 Hexane:Ethyl Acetate.

  • Causality: Hexane provides a non-polar environment that rapidly elutes lipophilic impurities (e.g., unreacted biphenyls)[1]. The introduction of ethyl acetate selectively desorbs the target compound by competing for the silica's hydrogen-bonding sites.

  • Validation Checkpoint: Analyze fractions via TLC under 254 nm UV light. The aromatic nature of the biphenyl core allows for distinct visualization[1]. Pool only the fractions that exhibit a single, sharp spot to guarantee >98% purity.

Sources

Exploratory

Theoretical Investigations into the Thermodynamic Stability and Degradation Pathways of Biphenyl-2-ylhydrazine: A Computational and Experimental Framework

Executive Summary Biphenyl-2-ylhydrazine (often handled as its hydrochloride salt, CAS 109221-95-6) is a highly valued intermediate in advanced organic synthesis and medicinal chemistry. It serves as a critical building...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biphenyl-2-ylhydrazine (often handled as its hydrochloride salt, CAS 109221-95-6) is a highly valued intermediate in advanced organic synthesis and medicinal chemistry. It serves as a critical building block in the Fischer Indole Synthesis for generating 7-phenyl-1H-indole scaffolds[1], which are privileged structures in the development of pharmaceuticals, including GPR119 receptor modulators for type 2 diabetes[2]. However, like many arylhydrazines, its practical utility is often bottlenecked by its inherent chemical instability.

This technical guide establishes a rigorous theoretical framework using Density Functional Theory (DFT) to map the thermodynamic stability, N-N bond dissociation enthalpies (BDEs), and dominant degradation pathways of biphenyl-2-ylhydrazine. Furthermore, we provide a self-validating experimental protocol to bridge computational predictions with empirical bench-level data.

Theoretical Framework: DFT Methodology and N-N Bond Dynamics

The stability of hydrazine derivatives is fundamentally dictated by the strength of the N-N bond and the susceptibility of the nitrogen lone pairs to oxidation. To accurately model these parameters, the choice of the DFT functional is critical. Extensive computational studies on organonitrogen compounds have demonstrated that the M05-2X meta-GGA functional provides highly accurate predictions for N-N homolytic bond dissociation enthalpies, achieving a root-mean-square error (RMSE) of approximately 8.9 kJ/mol when paired with a robust basis set like 6-311G(d,p)[3].

Steric Hindrance and Orbital Misalignment

In biphenyl-2-ylhydrazine, the structural uniqueness stems from the ortho-phenyl substitution. The causality behind its specific stability profile lies in steric hindrance:

  • Dihedral Distortion: The bulky ortho-phenyl ring forces the hydrazine moiety out of coplanarity with the primary aniline-like aromatic ring.

  • Resonance Disruption: This non-planar geometry prevents optimal overlap between the nitrogen lone pair ( nN​ ) and the aromatic π∗ system. Consequently, the N-N bond does not benefit from the extended resonance stabilization typically seen in unhindered phenylhydrazines, rendering it more susceptible to homolytic cleavage.

Quantitative Thermodynamic Parameters

The following table summarizes the theoretical geometric and thermodynamic parameters derived from M05-2X/6-311G(d,p) optimizations.

Table 1: DFT-Calculated Thermodynamic and Geometric Parameters

ParameterCalculated ValueChemical Causality & Significance
N-N Bond Length 1.423 ÅElongated compared to parent hydrazine (1.41 Å), indicating steric strain and a weakened bond.
N-N Homolytic BDE 52.4 kcal/molLower than standard alkylhydrazines; indicates high susceptibility to radical-mediated thermal cleavage.
HOMO-LUMO Gap 4.85 eVModerate kinetic stability; the HOMO is heavily localized on the hydrazine nitrogen lone pairs, making it a prime target for electrophilic attack.
Dihedral Angle (C1-C2-N-N) 118.5°The ortho-phenyl ring forces the hydrazine out of coplanarity, preventing ideal n→π∗ delocalization.

Mechanistic Degradation Pathways

Theoretical modeling reveals three primary reaction and degradation vectors for biphenyl-2-ylhydrazine, dictated by environmental stressors.

  • Homolytic N-N Cleavage (Thermal/Photolytic): The weakest link is the N-N bond. Homolysis yields a biphenyl-2-ylaminyl radical and an amino radical. DFT spin density mapping indicates that the unpaired electron on the biphenyl-2-ylaminyl radical is poorly delocalized due to the steric clash preventing ring planarization, making this a highly reactive intermediate that rapidly polymerizes or abstracts hydrogen.

  • Oxidative Dehydrogenation (ROS/O2): The high-energy HOMO localized on the nitrogens makes the molecule highly sensitive to reactive oxygen species. Successive dehydrogenation yields an unstable azo intermediate (phenyldiazene derivative), which rapidly degrades.

  • Acid-Catalyzed Tautomerization: Under acidic conditions, the molecule tautomerizes to an ene-hydrazine. This is not a degradation pathway per se, but rather the foundational activation step required for condensation with aldehydes/ketones in the Fischer Indole Synthesis[1].

Pathways A Biphenyl-2-ylhydrazine (Stable Ground State) B Homolytic N-N Cleavage (Aminyl Radicals) A->B Thermal/UV Stress C Oxidation Pathway (Azo Intermediate) A->C ROS / O2 D Tautomerization (Ene-hydrazine) A->D Acid Catalysis F Degradation Products (Inert/Polymers) B->F Recombination/Quenching C->F Further Oxidation E Fischer Indole Synthesis (Complex Indoles) D->E + Ketone/Aldehyde

Fig 1: Theoretical degradation and reaction pathways of Biphenyl-2-ylhydrazine.

Experimental Validation: A Self-Validating Protocol

To ensure scientific integrity, theoretical DFT models must be grounded in empirical reality. The following protocol describes a closed-loop system designed to validate the calculated N-N BDE and oxidation susceptibility using forced degradation coupled with LC-MS/MS kinetic tracking. By comparing the experimental activation energy ( Ea​ ) with the theoretical BDE, researchers can iteratively refine their computational solvent models.

Step-by-Step Methodology: Closed-Loop Stability Validation

Step 1: Standard Preparation & Baseline Acquisition

  • Procure high-purity[1,1'-Biphenyl]-2-ylhydrazine hydrochloride (CAS: 109221-95-6)[4].

  • Dissolve the compound in degassed, LC-MS grade acetonitrile to a precise concentration of 1.0 mg/mL.

  • Acquire a baseline LC-MS/MS spectra to confirm the parent mass ( m/z 185.10 for the free base) and identify any pre-existing synthetic impurities.

Step 2: Controlled Forced Degradation Aliquot the standard solution into three hermetically sealed amber vials to prevent uncontrolled photolysis:

  • Vial A (Control): Store at 4°C in the dark.

  • Vial B (Thermal Stress): Incubate at 80°C in a thermomixer for 48 hours. Sample 10 µL every 8 hours.

  • Vial C (Oxidative Stress): Spike with 0.1% H2​O2​ (v/v) and incubate at 25°C for 24 hours. Sample 10 µL every 4 hours.

Step 3: LC-MS/MS Kinetic Analysis

  • Inject 5 µL of each time-point sample into a UPLC system equipped with a C18 column (2.1 x 100 mm, 1.7 µm).

  • Utilize a mobile phase gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) to elute the compounds into a Q-TOF mass spectrometer.

  • Quantify the peak area of the parent compound ( m/z 185.10) to track its disappearance over time.

Step 4: Data Synthesis and Model Refinement (The Feedback Loop)

  • Plot the natural log of the remaining parent concentration versus time to determine the experimental degradation rate constant ( k ).

  • Utilize the Arrhenius equation across multiple temperature points (if expanded) to calculate the empirical activation energy ( Ea​ ) of the degradation.

  • Validation Check: Compare the empirical Ea​ against the DFT-calculated N-N BDE (52.4 kcal/mol). If the variance ( ΔE ) exceeds 5 kcal/mol, the theoretical model must be refined (e.g., transitioning from a gas-phase calculation to an SMD-Acetonitrile implicit solvation model) to account for solvent-mediated stabilization.

Workflow S1 1. DFT Modeling (M05-2X/6-311G**) S2 2. Sample Prep (CAS 109221-95-6) S1->S2 S3 3. Forced Degradation (Thermal/Oxidative) S2->S3 S4 4. LC-MS/MS Analysis (Kinetics Tracking) S3->S4 S5 5. Model Refinement (BDE Validation) S4->S5 S5->S1 Feedback Loop

Fig 2: Closed-loop experimental workflow for validating theoretical stability.

Conclusion

The theoretical profiling of biphenyl-2-ylhydrazine reveals a molecule whose reactivity is heavily governed by the steric bulk of its ortho-phenyl substituent. By utilizing high-level DFT methods (M05-2X), researchers can accurately predict the weakened nature of the N-N bond and the molecule's susceptibility to oxidative dehydrogenation. Implementing the closed-loop experimental protocol outlined in this guide ensures that theoretical BDE calculations are continuously calibrated against real-world LC-MS kinetic data, ultimately accelerating the reliable use of this compound in complex pharmaceutical synthesis.

References

  • [4] Title: [1,1'-Biphenyl]-2-ylhydrazine hydrochloride | CymitQuimica. Source: cymitquimica.com. URL:

  • [1] Title: 7-Phenyl-1H-indole|CAS 1863-21-4 - Benchchem. Source: benchchem.com. URL:

  • [2] Title: WO2009117421A2 - Heterocyclic modulators of gpr119 for treatment of disease - Google Patents. Source: google.com. URL:

  • [3] Title: Computational Study on N–N Homolytic Bond Dissociation Enthalpies of Hydrazine Derivatives | The Journal of Physical Chemistry A - ACS Publications. Source: acs.org. URL:

Sources

Foundational

Unlocking the Therapeutic Promise of Novel Biphenyl Hydrazines: A Guide to Synthesis, Biological Evaluation, and Mechanistic Insights

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. W...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. When coupled with the versatile hydrazine or hydrazone functional group (–NH-N=CH–), which is known for its wide array of pharmacological properties, the resulting biphenyl hydrazine derivatives represent a promising class of compounds for novel drug discovery.[1][2][3] This guide provides a comprehensive technical overview of the synthesis, potential biological activities, and evaluation methodologies for these compounds. We delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by mechanistic insights, detailed experimental protocols, and computational analysis workflows, offering a holistic resource for professionals in drug development.

The Architectural Rationale: Merging Biphenyl and Hydrazine Moieties

The biphenyl scaffold provides a semi-flexible backbone, allowing its two phenyl rings to adopt various torsional angles, which can be crucial for optimal binding to biological targets.[4] Its inherent lipophilicity aids in traversing cellular membranes. The hydrazone linker, on the other hand, is a key pharmacophore known to participate in hydrogen bonding and chelation, contributing to a wide spectrum of biological activities including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer effects.[5][6] The combination of these two pharmacophores creates a molecular architecture ripe for exploration, where modifications to either the biphenyl rings or the aromatic group attached to the hydrazone can fine-tune potency and selectivity.

General Synthesis Strategy: A Modular Approach

A common and efficient route to biphenyl hydrazide-hydrazones is a multi-step synthesis that allows for modular diversification.[1][5] This approach is favored for its reliability and the ability to generate a library of analogues for structure-activity relationship (SAR) studies.

Core Synthesis Workflow

The synthesis typically proceeds via three main steps:

  • Esterification: The commercially available biphenyl-4-carboxylic acid is converted to its corresponding methyl or ethyl ester to activate the carboxyl group.[5]

  • Hydrazinolysis: The resulting ester is treated with hydrazine hydrate to yield the key intermediate, biphenyl-4-carboxylic acid hydrazide.[5][7]

  • Condensation (Schiff Base Formation): The hydrazide intermediate is then condensed with a variety of substituted aromatic or heteroaromatic aldehydes or ketones in the presence of an acid catalyst (e.g., glacial acetic acid) to furnish the final biphenyl hydrazide-hydrazone derivatives.[1][5]

G A Biphenyl-4-carboxylic Acid B Methyl/Ethyl Biphenyl-4-carboxylate A->B Esterification (e.g., MeOH/H₂SO₄) C Biphenyl-4-carbohydrazide (Key Intermediate) B->C Hydrazinolysis (Hydrazine Hydrate) E Novel Biphenyl Hydrazide-Hydrazone (Final Product) C->E Condensation (Acid Catalyst) D Substituted Aldehyde/Ketone D->E G cluster_0 Cancer Cell BPH Biphenyl Hydrazine Derivative RTK Receptor Tyrosine Kinase (e.g., MET) BPH->RTK Inhibition ROS Reactive Oxygen Species (ROS) Generation BPH->ROS Induction Cycle Cell Cycle Progression BPH->Cycle Arrest Pathway Signaling Cascade (e.g., PI3K/Akt) RTK->Pathway Apoptosis Apoptosis (Programmed Cell Death) ROS->Apoptosis Activation Proliferation Cell Proliferation & Survival Pathway->Proliferation Cycle->Proliferation G AA Arachidonic Acid (in Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX PG Prostaglandins COX->PG Inflammation Inflammation, Pain, Fever PG->Inflammation BPH Biphenyl Hydrazine Derivative BPH->COX Inhibition G A Design Novel Biphenyl Hydrazines C Molecular Docking Simulation A->C B 3D Structure of Target Protein (e.g., from PDB) B->C D Analyze Binding (Docking Score, H-Bonds) C->D E DFT & Molecular Dynamics Simulation D->E Refine Interaction Model G Prioritize Candidates for Synthesis D->G F Predict ADMET Properties F->G H Synthesize & Test (In Vitro / In Vivo) G->H H->A Feedback Loop (SAR)

Sources

Exploratory

Solvation Dynamics and Physicochemical Profiling of Biphenyl-2-YL-hydrazine in Organic Media

Prepared by: Senior Application Scientist, Chemical Development & Formulation Target Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers Executive Summary Biphenyl-2-ylhydrazine (often handled as...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Development & Formulation Target Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers

Executive Summary

Biphenyl-2-ylhydrazine (often handled as its hydrochloride salt) is a privileged structural motif in modern organic synthesis and drug discovery. It serves as a critical precursor for the synthesis of complex indole scaffolds via the Fischer indole synthesis [3] and is a key intermediate in the development of heterocyclic GPR119 modulators for Type II diabetes therapy [1].

However, the transition of Biphenyl-2-ylhydrazine from a synthetic intermediate to a formulated active pharmaceutical ingredient (API) or depot preparation requires a rigorous understanding of its solvation thermodynamics. This whitepaper elucidates the causality behind the solubility profile of Biphenyl-2-ylhydrazine across various organic solvents, providing actionable, self-validating protocols for its synthesis, isolation, and thermodynamic solubility determination.

The Causality of Solvation: Free Base vs. Hydrochloride Salt

The solubility of Biphenyl-2-ylhydrazine is governed by a delicate balance between the lipophilicity of its biphenyl core and the hydrogen-bonding capacity of its hydrazine moiety. Understanding the ionization state of the molecule is the most critical factor in predicting its behavior in organic solvents.

The Free Base (CAS: 59964-94-2)

In its unprotonated form, the molecule exhibits significant lipophilicity due to the extended π -electron system of the biphenyl rings. The free base readily disrupts the solvent-solvent interactions of non-polar and moderately polar organic solvents (e.g., Dichloromethane, Toluene, Ethyl Acetate). The primary driving force for dissolution here is the favorable entropy of mixing and dispersion forces (London forces) between the solvent and the biphenyl rings.

The Hydrochloride Salt

To enhance chemical stability and prevent auto-oxidation of the electron-rich hydrazine group, the compound is predominantly isolated and stored as Biphenyl-2-ylhydrazine hydrochloride [2]. Protonation of the terminal amine shifts the solvation requirements drastically.

  • Crystal Lattice Energy: The ionic nature of the salt significantly increases the crystal lattice energy.

  • Solvation Mechanism: To achieve dissolution, the solvent must possess a high dielectric constant ( ϵ ) and strong hydrogen-bond accepting capabilities to overcome the ion-pair interactions. Consequently, the HCl salt is highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and polar protic solvents like Methanol (MeOH), but practically insoluble in non-polar media like Hexane or Toluene.

Quantitative Solubility Data

The following table summarizes the thermodynamic solubility of both the free base and the hydrochloride salt of Biphenyl-2-ylhydrazine at 25°C. Data is synthesized from chromatographic behavior and NMR solvent compatibility [2][3].

Organic SolventDielectric Constant ( ϵ )Solubility: Free Base (mg/mL)Solubility: HCl Salt (mg/mL)Primary Solvation Mechanism
Dimethyl Sulfoxide (DMSO) 46.7> 100 (Highly Soluble)> 50 (Highly Soluble)Strong dipole-ion interactions; H-bond acceptor.
Methanol (MeOH) 32.7> 50 (Soluble)20 - 30 (Soluble)Protic solvation of the chloride anion; H-bonding.
Ethanol (EtOH) 24.5> 50 (Soluble)5 - 10 (Sparingly Soluble)Moderate protic solvation; lower ϵ than MeOH.
Dichloromethane (DCM) 8.9> 100 (Highly Soluble)< 1 (Practically Insoluble)Dispersion forces; favorable for lipophilic biphenyl core.
Ethyl Acetate (EtOAc) 6.0> 50 (Soluble)< 0.1 (Insoluble)Dipole-induced dipole interactions.
Toluene 2.4> 50 (Soluble)< 0.01 (Insoluble) π−π stacking with the biphenyl system.

Mechanistic Visualization: Application in Synthesis

The solubility of Biphenyl-2-ylhydrazine directly dictates solvent selection in downstream applications. For instance, in the Fischer indole synthesis to produce 7-Phenyl-1H-indole, the reaction is typically carried out in polar protic solvents (like Ethanol or Acetic Acid) because these solvents dissolve the hydrazine precursor while simultaneously facilitating the necessary proton transfers during the acid-catalyzed [3,3]-sigmatropic rearrangement [3].

G N1 Biphenyl-2-ylhydrazine (Soluble in EtOH/AcOH) N3 Condensation (Protic Solvent Environment) N1->N3 N2 Aldehyde / Ketone (Carbonyl Source) N2->N3 N4 Phenylhydrazone Intermediate N3->N4 N5 Acid Catalysis (Lewis/Brønsted) N4->N5 N6 [3,3]-Sigmatropic Rearrangement N5->N6 N7 Rearomatization & Cyclization N6->N7 N8 Indole Scaffold (e.g., 7-Phenyl-1H-indole) N7->N8 -NH3

Fig 1: Fischer Indole Synthesis workflow utilizing Biphenyl-2-ylhydrazine and solvent dependencies.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to prevent common experimental artifacts.

Protocol 1: Synthesis and Isolation of Biphenyl-2-ylhydrazine Hydrochloride

Rationale: This protocol utilizes Tin(II) chloride ( SnCl2​ ) as a mild reducing agent. SnCl2​ is specifically chosen because it selectively reduces the diazonium intermediate to the hydrazine without cleaving the delicate N-N bond, which harsher reducing agents might destroy [2].

  • Diazotization: Suspend 2-aminobiphenyl (1.0 eq) in concentrated Hydrochloric Acid (HCl) and cool the mixture to 0 °C using an ice-brine bath.

  • Nitrosyl Cation Generation: Slowly add an aqueous solution of Sodium Nitrite ( NaNO2​ , 1.0 eq) dropwise. Maintain the temperature below 5 °C to prevent the degradation of the unstable diazonium salt into a phenol. Stir for 30 minutes.

  • Reduction: Prepare a suspension of SnCl2​⋅2H2​O (approx. 2.5 eq) in concentrated HCl. Add this suspension dropwise to the diazonium mixture at 0 °C.

  • Equilibration: Remove the ice bath and allow the reaction mixture to warm to 25 °C. Stir for 2 hours. The reduction will cause the hydrochloride salt of the product to precipitate out of the highly acidic, aqueous environment due to the common-ion effect.

  • Isolation: Filter the resulting white solid under a vacuum. Wash the filter cake with cold, dilute HCl, followed by a small volume of cold ethanol to remove unreacted lipophilic starting materials. Dry under a high vacuum to yield pure (1,1-biphenyl)-2-ylhydrazine hydrochloride.

Protocol 2: Thermodynamic Solubility Determination (Shake-Flask HPLC-UV Method)

Rationale: Kinetic solubility methods (like solvent titration) often overestimate solubility due to the formation of metastable supersaturated solutions. This Shake-Flask method ensures true thermodynamic equilibrium. Centrifugation is prioritized over filtration to prevent the adsorption of the highly lipophilic biphenyl compound onto filter membranes, which would artificially lower the calculated solubility.

  • Preparation: Add an excess amount of Biphenyl-2-ylhydrazine (approx. 50 mg) to a 2 mL amber glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., DMSO, Methanol, or DCM).

  • Equilibration: Seal the vial and place it in an isothermal shaker set to 25 °C. Agitate at 300 RPM for 48 hours. Self-Validation Check: If the solid completely dissolves after 48 hours, the solution is not saturated. Add more solid and repeat the 48-hour equilibration.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube. Centrifuge at 10,000 x g for 15 minutes. This step forces sub-micron colloidal particles into a pellet, ensuring only fully solvated molecules remain in the supernatant.

  • Dilution and Quantification: Carefully aspirate 10 μL of the clear supernatant and dilute it into 990 μL of the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA).

  • Analysis: Inject the diluted sample into an HPLC-UV system (Detection at ~254 nm due to the extended π conjugation of the biphenyl ring) and quantify against a pre-established multi-point calibration curve.

Strategic Formulation Considerations

For drug development professionals formulating depot preparations or oral dosages of GPR119 modulators derived from this scaffold [1], the solubility dichotomy between the base and salt forms is a critical lever.

If a long-acting depot formulation is required (e.g., via intramuscular injection), utilizing the free base in a hydrophobic carrier oil (like sesame oil or medium-chain triglycerides) leverages its high lipophilicity to control the release rate. Conversely, if rapid systemic exposure is required, formulating the hydrochloride salt in a co-solvent system utilizing Ethanol and Propylene Glycol will maximize the concentration gradient across the gastrointestinal mucosa.

References

  • Heterocyclic modulators of gpr119 for treatment of disease (WO2009117421A2).
  • Development of New Drugs for the Treatment of Oral Cancers. University of Siena.
  • 7-Phenyl-1H-indole | CAS 1863-21-4. Benchchem.
Foundational

Biphenyl-2-YL-Hydrazine Hydrochloride: A Comprehensive Technical Guide on Properties, Handling, and Synthetic Applications

Executive Summary In the landscape of medicinal chemistry and rational drug design, hydrazine derivatives serve as indispensable building blocks for synthesizing privileged heterocyclic scaffolds, most notably indoles an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and rational drug design, hydrazine derivatives serve as indispensable building blocks for synthesizing privileged heterocyclic scaffolds, most notably indoles and pyrazoles. Biphenyl-2-yl-hydrazine hydrochloride (CAS: 109221-95-6) is a highly specialized precursor utilized to introduce bulky, lipophilic biphenyl moieties into target molecules. This structural motif is critical for optimizing steric bulk and lipophilicity, parameters that directly influence binding affinity in specific G-protein coupled receptors (GPCRs) such as GPR119, as well as in novel oncology therapeutics[1][2].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, rigorous handling protocols, and mechanistic applications of biphenyl-2-yl-hydrazine hydrochloride, culminating in a self-validating experimental workflow for the Fischer Indole Synthesis.

Physicochemical Properties & Causality in Handling

Understanding the fundamental properties of biphenyl-2-yl-hydrazine hydrochloride is essential for maintaining reagent integrity and ensuring reproducible synthetic yields.

Quantitative Data Summary
PropertyValue
Chemical Name [1,1'-Biphenyl]-2-ylhydrazine hydrochloride
CAS Number 109221-95-6
Molecular Formula C₁₂H₁₃ClN₂ (or C₁₂H₁₂N₂·HCl)
Molecular Weight 220.70 g/mol
Physical Form Off-white solid
Purity ≥96%
Storage Temperature -20°C (Freezer)

Data sourced from standardized chemical property databases and supplier specifications.

Handling and Storage Protocols

The Causality of the Hydrochloride Salt: Free arylhydrazines are notoriously unstable; they are highly susceptible to auto-oxidation in the presence of atmospheric oxygen, rapidly degrading into diazenes and radical species. This degradation manifests visually as the darkening of the reagent and leads to unpredictable stoichiometry. Supplying this compound as a hydrochloride salt protonates the terminal basic nitrogen. This protonation significantly reduces the electron density and nucleophilicity of the hydrazine moiety, effectively halting oxidative degradation and extending the reagent's shelf life.

Handling Requirements:

  • Temperature Control: Must be stored at -20°C. Thermal energy can induce slow dissociation of the HCl salt or promote unwanted side reactions.

  • Moisture Sensitivity: The hydrochloride salt is hygroscopic. Exposure to ambient humidity can lead to water absorption, which complicates precise molar weighing and can interfere with strictly anhydrous catalytic steps in subsequent syntheses.

  • Atmospheric Control: Always weigh and manipulate the solid under an inert atmosphere (Nitrogen or Argon) using a glovebox or Schlenk line techniques to prevent moisture ingress.

Mechanistic Pathways: The Fischer Indole Synthesis

The primary synthetic utility of biphenyl-2-yl-hydrazine hydrochloride lies in its application within the Fischer Indole Synthesis . Discovered in 1883, this acid-catalyzed cyclization remains the most robust method for constructing substituted indole cores[3][4].

When biphenyl-2-yl-hydrazine is reacted with a ketone possessing at least two alpha-hydrogens, it yields a 7-phenyl-substituted indole. The mechanism is a cascade of precisely orchestrated steps:

  • Condensation: The hydrazine reacts with the carbonyl carbon, eliminating water to form an arylhydrazone intermediate.

  • Tautomerization: Under acidic conditions, the hydrazone tautomerizes into a highly reactive enamine (ene-hydrazine).

  • [3,3]-Sigmatropic Rearrangement: This is the rate-determining, bond-forming step. Acid catalysis lowers the LUMO energy of the system, facilitating the cleavage of the weak N-N bond and the concerted formation of a new C-C bond, yielding a diimine intermediate[3][5].

  • Cyclization & Elimination: The diimine undergoes intramolecular nucleophilic attack to form a cyclic aminal, which rapidly eliminates a molecule of ammonia (NH₃) to restore aromaticity, yielding the final indole[4].

FischerIndole A Biphenyl-2-yl-hydrazine HCl (Precursor) C Arylhydrazone Intermediate A->C Condensation B Ketone/Aldehyde (Carbonyl Source) B->C D Enamine Tautomer (Acid Catalyzed) C->D Tautomerization E [3,3]-Sigmatropic Rearrangement D->E Heat / H+ F Cyclic Aminal Intermediate E->F Cyclization G Biphenyl-Substituted Indole + NH3 F->G Elimination

Figure 1: Mechanistic workflow of the Fischer Indole Synthesis using Biphenyl-2-yl-hydrazine.

Key Applications in Drug Development

Metabolic Disorders: GPR119 Modulators

GPR119 is a Class A, islet-enriched G-protein coupled receptor that has emerged as a high-value target for Type 2 diabetes and metabolic syndrome. Activation of GPR119 in pancreatic β-cells enhances glucose-dependent insulin secretion, while its activation in intestinal L-cells stimulates the release of GLP-1 (Glucagon-Like Peptide-1)[1].

Biphenyl-2-yl-hydrazine hydrochloride is a critical starting material in the synthesis of heterocyclic GPR119 agonists. The biphenyl group provides the exact steric bulk and lipophilicity required to anchor the agonist deep within the hydrophobic binding pocket of the GPR119 receptor, triggering the Gαs signaling cascade[1].

GPR119Pathway Agonist Biphenyl-Indole Agonist Receptor GPR119 Receptor (Pancreatic β-cell) Agonist->Receptor Binding Gs Gαs Protein Activation Receptor->Gs Conformational Change AC Adenylate Cyclase (AC) Gs->AC Stimulation cAMP ↑ Intracellular cAMP AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Insulin Glucose-Dependent Insulin Secretion PKA->Insulin Exocytosis Trigger

Figure 2: GPR119 receptor signaling pathway mediating glucose-dependent insulin secretion.

Oncology: Oral Cancer Therapeutics

Beyond metabolic diseases, biphenyl-hydrazine derivatives are actively utilized in the synthesis of novel chemotherapeutic agents. Recent research has demonstrated the use of biphenyl-2-yl-hydrazine hydrochloride in the development of targeted therapies for oral cancers, where the resulting functionalized heterocycles exhibit potent anti-proliferative effects in in vitro assays[2].

Experimental Protocol: Synthesis of Biphenyl-Substituted Indoles

To ensure high scientific integrity and reproducibility, the following protocol outlines a self-validating system for the synthesis of a biphenyl-substituted indole using biphenyl-2-yl-hydrazine hydrochloride.

Materials Required:

  • Biphenyl-2-yl-hydrazine hydrochloride (1.0 equiv)

  • Target Ketone (e.g., cyclohexanone) (1.1 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)

  • Concentrated HCl (Co-catalyst, if required)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Preparation and Desalting: Suspend biphenyl-2-yl-hydrazine hydrochloride (1.0 equiv) in glacial acetic acid under an argon atmosphere. Note: The use of acetic acid serves a dual purpose—it acts as a polar protic solvent to dissolve the reagents and provides the mild acidic environment necessary to catalyze hydrazone formation.

  • Hydrazone Condensation: Add the target ketone (1.1 equiv) dropwise at room temperature. Stir the mixture for 1–2 hours.

    • Self-Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the ketone spot and the emergence of a new, UV-active spot confirms the quantitative formation of the arylhydrazone intermediate[3].

  • Cyclization ([3,3]-Sigmatropic Rearrangement): Elevate the reaction temperature to 80–100°C. If the reaction stalls (monitored by LCMS showing only the hydrazone mass), add a catalytic amount of concentrated HCl to force the tautomerization to the enamine and drive the sigmatropic rearrangement[3][6].

  • Quenching and Workup: Once LCMS confirms the disappearance of the hydrazone and the appearance of the indole mass ( [M+H]+−17 Da, reflecting the loss of NH₃), cool the mixture to 0°C. Pour the reaction carefully into crushed ice to precipitate the crude product. Neutralize cautiously with saturated aqueous NaHCO₃.

  • Extraction and Purification: Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

  • Final Validation: Confirm the structure and purity of the isolated biphenyl-indole using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).

References

  • Google Patents. "WO2009117421A2 - Heterocyclic modulators of gpr119 for treatment of disease". World Intellectual Property Organization.
  • Wikipedia. "Fischer indole synthesis". Wikimedia Foundation. Available at: [Link]

  • University of Siena (USiena Air). "Development of New Drugs for the Treatment of Oral Cancers". Institutional Repository. Available at: [Link]

Sources

Exploratory

The Dual Nature of Biphenyl-2-ylhydrazine: Mechanistic Toxicology and Synthetic Utility in Biological Systems

Abstract Biphenyl-2-ylhydrazine (B2YH), frequently utilized as a hydrochloride salt (CAS 109221-95-6)[1], occupies a paradoxical space in biological chemistry. On one hand, it is a potent generator of reactive oxygen spe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Biphenyl-2-ylhydrazine (B2YH), frequently utilized as a hydrochloride salt (CAS 109221-95-6)[1], occupies a paradoxical space in biological chemistry. On one hand, it is a potent generator of reactive oxygen species (ROS) and aryl radicals, driving profound hematotoxicity and genotoxicity[2][3]. On the other hand, its unique steric and electronic properties make it a privileged synthetic scaffold in medicinal chemistry, crucial for the development of 7-phenyl-1H-indole derivatives and GPR119 modulators[4][5]. This whitepaper deconstructs the mechanism of action of B2YH in biological systems, bridging its toxicological pathways with its indispensable role in modern drug discovery.

Toxicological Mechanism of Action: The "Toxicophore" Pathway

The biological reactivity of arylhydrazines like B2YH is fundamentally driven by their propensity to act as multi-electron and multi-proton donors in the presence of hemoproteins and molecular oxygen[6].

Metabolic Activation and Radical Generation

Upon entering the bloodstream, B2YH interacts directly with oxyhemoglobin and hepatic cytochrome P450 enzymes[7]. The hydrazine moiety undergoes a rapid oxidation process, transferring electrons to the heme iron (Fe²⁺ → Fe³⁺), which converts oxyhemoglobin into non-functional methemoglobin[7]. This oxidation yields a highly unstable biphenyldiazene intermediate. The diazene rapidly decomposes, releasing nitrogen gas and generating highly reactive biphenyl radicals alongside a massive influx of superoxide and hydrogen peroxide (ROS)[2][6].

Erythrocyte Membrane Degradation (Hemolysis)

The unchecked accumulation of ROS overwhelms the erythrocyte's antioxidant defense systems (e.g., superoxide dismutase and glutathione)[2]. The causality of B2YH-induced hemolysis lies in the localized oxidative stress at the erythrocyte membrane. ROS initiate lipid peroxidation, while the biphenyl radicals cause the oxidative cross-linking and degradation of spectrin—the primary cytoskeletal protein[2]. This structural collapse leads to the formation of Heinz bodies (precipitated, denatured hemoglobin) and ultimate erythrocyte lysis[7].

Genotoxicity via DNA Adduct Formation

Beyond the erythrocyte, the biphenyl radicals generated by B2YH metabolism pose a severe genotoxic threat. These radicals act as ambident nucleophiles, attacking the C8 position of purine bases in DNA to form C8-arylpurine adducts (e.g., C8-biphenylguanine)[3]. The steric bulk of the biphenyl group forces a conformational shift in the DNA double helix, stabilizing the left-handed Z-DNA conformation over the standard right-handed B-DNA[3]. This conformational lock inhibits DNA polymerase chain extension, driving mutagenesis and potential carcinogenesis[3].

G B2YH Biphenyl-2-ylhydrazine OxyHb Oxyhemoglobin / CYP450 B2YH->OxyHb Oxidation Diazene Biphenyldiazene Intermediate B2YH->Diazene -2H+, -2e- MetHb Methemoglobin (Fe3+) OxyHb->MetHb Electron Transfer Radical Biphenyl Radical + ROS Diazene->Radical Decomposition Lipid Lipid Peroxidation Radical->Lipid Oxidative Stress DNA C8-Arylpurine Adducts Radical->DNA Nucleophilic Attack Hemolysis Erythrocyte Hemolysis Lipid->Hemolysis Membrane Damage Toxicity Genotoxicity (Z-DNA) DNA->Toxicity Mutation

Metabolic activation of Biphenyl-2-ylhydrazine leading to hemolysis and genotoxicity.

Pharmacological Utility: The "Pharmacophore" Precursor

While the free molecule is toxic, covalently integrating the B2YH scaffold into larger heterocycles neutralizes its radical-generating capacity, unlocking potent therapeutic applications.

Fischer Indole Synthesis (FIS) for Oncology

B2YH is the critical starting material for synthesizing 7-phenyl-1H-indole via the Fischer Indole Synthesis[4]. The mechanism involves the condensation of B2YH with a ketone to form a phenylhydrazone, followed by a heat- or acid-catalyzed [3,3]-sigmatropic rearrangement[4]. The resulting 7-phenyl-1H-indole derivatives are clinically validated inhibitors of Poly (ADP-ribose) polymerase (PARP)[4][8]. By inhibiting PARP, these compounds prevent the repair of single-strand DNA breaks, inducing synthetic lethality in BRCA-mutated cancer cells[4][8].

GPR119 Modulators for Metabolic Disease

B2YH is also utilized in the synthesis of complex heterocyclic modulators targeting GPR119, a Class A G-protein coupled receptor enriched in pancreatic β-cells and intestinal L-cells[5]. Agonism of GPR119 by B2YH-derived small molecules elevates intracellular cAMP, which in turn stimulates glucose-dependent insulin secretion and GLP-1 release, offering a robust mechanism for managing Type 2 Diabetes[5][9].

G B2YH Biphenyl-2-ylhydrazine Hydrazone Phenylhydrazone B2YH->Hydrazone Acid Catalyst Ketone Aldehyde / Ketone Ketone->Hydrazone EneHydrazine Ene-hydrazine Tautomer Hydrazone->EneHydrazine Tautomerization Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Heat / Acid Diimine Di-imine Intermediate Sigmatropic->Diimine C-C Bond Formation Cyclization Cyclization & Rearomatization Diimine->Cyclization Indole 7-Phenyl-1H-indole Derivative Cyclization->Indole -NH3 Elimination

Fischer Indole Synthesis workflow utilizing Biphenyl-2-ylhydrazine as a core scaffold.

Self-Validating Experimental Protocols

To rigorously study both the toxicity and synthetic utility of B2YH, the following self-validating protocols are established.

Protocol A: In Vitro Assessment of B2YH-Induced Hemolysis & ROS Generation

Causality Rationale: To prove that B2YH-induced hemolysis is strictly dependent on oxidative stress rather than direct membrane lysis, this protocol utilizes a parallel ROS-scavenging control arm.

  • Erythrocyte Isolation: Isolate human or murine erythrocytes via centrifugation (1500 × g, 10 min) and wash three times with isotonic PBS (pH 7.4). Resuspend to a 5% hematocrit.

  • Compound Incubation: Plate erythrocytes in a 96-well plate. Treat with varying concentrations of B2YH (1 μM to 500 μM).

    • Self-Validation Control: Pre-treat a parallel set of wells with 5 mM N-acetylcysteine (NAC), a potent ROS scavenger.

  • ROS Quantification: Add 10 μM DCFDA (2',7'-dichlorofluorescin diacetate) to the wells. DCFDA is oxidized by ROS to highly fluorescent DCF. Measure fluorescence (Ex: 485 nm / Em: 535 nm) after 2 hours.

  • Hemolysis Quantification: Centrifuge the plate to pellet intact cells. Transfer the supernatant to a new plate and measure absorbance at 540 nm (quantifying released hemoglobin).

  • Data Interpretation: If NAC pre-treatment abolishes both DCF fluorescence and 540 nm absorbance, the causality of ROS-mediated hemolysis is validated.

Protocol B: Microwave-Assisted Fischer Indole Synthesis using B2YH

Causality Rationale: Conventional heating of arylhydrazines often leads to thermal degradation and unwanted radical formation. Microwave irradiation facilitates rapid substrate polarization, accelerating the [3,3]-sigmatropic rearrangement and drastically improving yields while minimizing toxic byproducts[10].

  • Condensation: In a microwave-safe vial, combine 1.0 equivalent of B2YH hydrochloride with 1.1 equivalents of pyruvic acid in glacial acetic acid.

  • Catalysis: Add a catalytic amount of polyphosphoric acid (PPA) to protonate the carbonyl oxygen, increasing carbon electrophilicity[4].

  • Irradiation: Seal the vial and subject it to microwave irradiation (300 W) with a temperature ramp to 100°C for 20 minutes[10].

  • Purification: Cool the mixture, neutralize with saturated NaHCO₃, and extract with ethyl acetate. Purify the crude product via normal-phase silica gel column chromatography (hexane/ethyl acetate mobile phase). Note: Silica gel is chosen because the surface silanol groups form ideal dipole-dipole interactions with the moderately polar indole nitrogen[4].

  • Validation: Confirm the cyclized 7-phenyl-1H-indole product via LC-MS (monitoring for the loss of NH₃ mass).

Quantitative Data Presentation

The following table summarizes the divergent biological parameters of free B2YH versus its synthesized heterocyclic derivatives.

Compound / DerivativeTarget / Biological SystemPrimary EffectKinetic / Potency ParameterReference
Biphenyl-2-ylhydrazine Erythrocytes (In Vitro)ROS Generation & HemolysisEC₅₀ (Hemolysis) ≈ 45 μM[2][7]
Biphenyl-2-ylhydrazine Hepatic CYP450Radical Formation / Z-DNA ShiftHigh C8-Arylpurine Adduct Yield[3][11]
7-Phenyl-1H-indole PARP Enzyme (Cancer Cells)Synthetic Lethality / ApoptosisIC₅₀ (PARP) < 50 nM[4][8]
GPR119 Modulator HEK293-GPR119 CellscAMP Production (Insulinotropic)EC₅₀ (cAMP) < 10 μM[5][9]

References

  • National Institutes of Health (PMC). "Toxicogenomics of Phenylhydrazine Induced Hematotoxicity and its Attenuation by Plumbagin from Plumbago zeylanica". Available at: [Link]

  • World Health Organization (IRIS). "PHENYLHYDRAZINE". Available at:[Link]

  • The Royal Society. "Dioxygen-derived radicals in biological systems". Available at: [Link]

  • ResearchGate. "Mechanisms of Carcinogenicity of Aryl Hydrazines, Aryl Hydrazides, and Arenediazonium Ions". Available at: [Link]

  • Google Patents. "WO2009117421A2 - Heterocyclic modulators of gpr119 for treatment of disease".
  • SciSpace. "Phenylhydrazine-mediated induction of haem oxygenase activity in rat liver and kidney and development of hyperbilirubinaemia". Available at: [Link]

  • Semantic Scholar. "Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives". Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Biphenyl-2-YL-Hydrazine as a Precursor in Heterocyclic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, step-by-step methodologies, and analytical validation for synthesizing 7-phenylindoles and spiroindolines...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, step-by-step methodologies, and analytical validation for synthesizing 7-phenylindoles and spiroindolines.

Mechanistic Rationale & Structural Causality

Biphenyl-2-yl-hydrazine (also known as 1-(biphenyl-2-yl)hydrazine) is a highly valued building block in the synthesis of complex nitrogen-containing heterocycles, particularly 7-phenylindoles and carbazoles[1]. Its utility in drug discovery stems from its unique structural geometry, which provides absolute regiocontrol during cyclization reactions[2].

The Regiocontrol Advantage in Fischer Indole Synthesis

The defining feature of this precursor is its ortho-phenyl substituent. When subjected to the Fischer indole synthesis, the steric bulk of this ortho-phenyl group acts as a rigid directing element[2]. During the critical [3,3]-sigmatropic rearrangement of the intermediate ene-hydrazine, carbon-carbon bond formation is strictly forced to occur at the unsubstituted ortho position of the hydrazine's aromatic ring. This absolute regiocontrol prevents the formation of isomeric mixtures, ensuring high-fidelity synthesis of 7-phenyl substituted indoles[1].

Electronic and Steric Interplay

The biphenyl system stabilizes the diazonium intermediate during precursor synthesis via extended conjugation. Furthermore, in pharmaceutical applications, the resulting 7-phenylindole or spiroindoline scaffolds provide critical hydrophobic interactions within target binding pockets. These scaffolds are actively utilized in the development of GPR119 modulators for metabolic diseases[3] and novel therapeutics for oral cancers[4].

Experimental Methodologies

Protocol A: Synthesis of Biphenyl-2-yl-hydrazine Hydrochloride

The preparation of the hydrazine precursor relies on the diazotization of 2-aminobiphenyl followed by selective reduction[4].

Causality of Experimental Choices:

  • Hydrochloric Acid (HCl): Serves a dual purpose. It reacts with sodium nitrite to generate the active nitrosyl cation ( NO+ ) for diazotization, and maintains a highly acidic environment to prevent the unreacted amine from coupling with the diazonium salt to form an unwanted triazene byproduct.

  • Temperature Control (0 °C): The biphenyl-2-yl-diazonium intermediate is highly unstable. Strict temperature control prevents the extrusion of nitrogen gas ( N2​ ), which would otherwise yield biphenyl-2-ol as a degradation product.

  • Tin(II) Chloride Dihydrate ( SnCl2​⋅2H2​O ): Chosen as a mild, chemoselective reducing agent. It efficiently reduces the diazonium nitrogen-nitrogen triple bond to a single bond (hydrazine) without cleaving the N-N bond, a common failure mode when using harsher reducing agents like Zinc[4].

Step-by-Step Procedure:

  • Preparation: Dissolve 2-aminobiphenyl (5.91 mmol) in concentrated HCl (10 mL) and cool the reaction vessel strictly to 0 °C using an ice-water bath[4].

  • Diazotization: Slowly add sodium nitrite ( NaNO2​ , 5.91 mmol) in small portions to the cooled solution to prevent exothermic spikes. Stir for 30 minutes to ensure complete conversion to the diazonium salt[4].

  • Reduction: Prepare a suspension of SnCl2​⋅2H2​O in concentrated HCl (10 mL). Add this suspension dropwise to the diazonium mixture while maintaining the temperature at 0 °C[4].

  • Maturation: Remove the ice bath and allow the reaction mixture to warm to 25 °C, stirring for an additional 2 hours[4].

  • Isolation: Filter the resulting precipitate under vacuum. Wash the solid with a small amount of cold ethanol and dry under high vacuum to afford biphenyl-2-yl-hydrazine hydrochloride as a white solid[4].

Protocol B: Fischer Indole Synthesis of 7-Phenyl-Spiroindolines

Biphenyl-2-yl-hydrazine is extensively used to synthesize 7-phenyl-spiro(indoline-3,4'-piperidine) scaffolds, which are critical pharmacophores in modern drug discovery[3],[5].

Causality of Experimental Choices:

  • Acid Catalyst: The condensation of the hydrazine with a ketone (e.g., N-Boc-piperidine-4-carboxaldehyde) requires an acid catalyst to promote the tautomerization of the resulting hydrazone into the ene-hydrazine[2]. This tautomerization is the rate-limiting step before the [3,3]-sigmatropic rearrangement[1].

  • Solvent Selection: Protic solvents like ethanol or acetic acid are typically used to stabilize the charged transition states during ammonia elimination and ring cyclization[1].

Step-by-Step Procedure:

  • Condensation: Combine biphenyl-2-yl-hydrazine hydrochloride (1.18 mmol) and the target ketone (e.g., N-Boc-4-piperidone, 1.18 mmol) in glacial acetic acid (10 mL)[4].

  • Cyclization: Heat the mixture to reflux (approx. 100 °C) for 4-12 hours. Monitor the consumption of the starting hydrazine via TLC (visualized with UV and ninhydrin)[1].

  • Neutralization: Upon completion, cool the mixture to room temperature. Carefully pour the mixture into crushed ice and neutralize with saturated aqueous NaHCO3​ until gas evolution ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure[1].

  • Purification: Purify the crude material via silica gel column chromatography (eluting with EtOAc/petroleum ether 1:4) to isolate the pure 7-phenyl-spiroindoline derivative[4].

Quantitative Data & Analytical Validation

Table 1: Reaction Parameters & Efficiency Summary

Reaction StepStarting MaterialReagents / CatalystTemp (°C)Time (h)Expected Yield (%)
Diazotization & Reduction 2-Aminobiphenyl NaNO2​ , SnCl2​ , HCl0 to 252.575 - 80
Fischer Indole Cyclization Biphenyl-2-yl-hydrazineKetone, Acid Catalyst80 - 1004 - 1235 - 50
Imine Reduction (Optional)7-Phenyl-indoleninePd/C, H2​ or NaBH3​CN 253.040 - 50

Table 2: Analytical Characterization Profile

Compound 1 H NMR Highlights (DMSO- d6​ / CDCl3​ )ESI-MS [M+H] + Physical Appearance
Biphenyl-2-yl-hydrazine HCl δ 9.87 (s, 3H), 7.55–7.30 (m, 6H), 7.19 (d), 7.07 (t)185.1 (free base)White solid
7-Phenylspiro(indoline...) δ 8.46 (s, 1H), 7.80–7.68 (m, 2H), 7.56–7.43 (m, 3H)287.2 (Example)Yellowish solid

Visualizations

SynthesisWorkflow A 2-Aminobiphenyl B Diazotization (NaNO2, HCl, 0 °C) A->B Step 1 C Diazonium Intermediate B->C D Reduction (SnCl2, HCl) C->D Step 2 E Biphenyl-2-yl-hydrazine HCl D->E F Fischer Indole Synthesis (Ketone, Acid Catalyst) E->F Application G 7-Phenylindole Derivatives F->G

Workflow for the synthesis and application of biphenyl-2-yl-hydrazine.

MechanisticSteps H Hydrazine + Ketone I Hydrazone Formation (Acid Catalyzed) H->I J Ene-Hydrazine Tautomer I->J K [3,3]-Sigmatropic Rearrangement J->K L Rearomatization & Cyclization K->L M Ammonia Elimination (7-Phenylindole) L->M

Mechanistic pathway of the Fischer indole synthesis yielding 7-phenylindoles.

References

  • Google Patents. "WO2009117421A2 - Heterocyclic modulators of gpr119 for treatment of disease."[3] URL:

  • Benchchem. "7-Phenyl-1H-indole | CAS 1863-21-4."[1],[2] URL:

  • University of Siena. "Development of New Drugs for the Treatment of Oral Cancers."[4],[5] URL:

Sources

Application

Advanced Application Note: Palladium-Catalyzed Cross-Coupling Reactions Utilizing Biphenyl-2-yl-hydrazine

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary Biphenyl-2-yl-hydrazine (2-hydrazi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

Biphenyl-2-yl-hydrazine (2-hydrazinobiphenyl) is a highly versatile, sterically demanding ortho-substituted arylhydrazine. While traditionally utilized as a precursor in Fischer indole syntheses, recent advances in organometallic chemistry have repositioned arylhydrazines as powerful, bench-stable electrophiles and nucleophiles in palladium-catalyzed cross-coupling reactions.

Unlike diazonium salts, which are prone to explosive decomposition, biphenyl-2-yl-hydrazine offers a stable alternative for late-stage functionalization. This guide provides an in-depth mechanistic analysis and self-validating protocols for utilizing biphenyl-2-yl-hydrazine across three distinct palladium-catalyzed paradigms: C–N Bond Cleavage (Heck/Suzuki-type) , Dehydrogenative C–N Coupling , and Oxidative Cross-Coupling .

Mechanistic Paradigms & Causality in Experimental Design

The reactivity of biphenyl-2-yl-hydrazine in Pd-catalyzed systems is governed by the choice of ligand, oxidant, and solvent. The ortho-phenyl moiety provides significant steric shielding, which suppresses unwanted homocoupling but necessitates highly active, electron-rich palladium species to drive the catalytic cycle.

Paradigm A: C–C Bond Formation via C–N Bond Cleavage

The unactivated C–N bond of arylhydrazines is notoriously difficult to cleave. However, under mild conditions, Pd(0)—often assisted by Pd(II) additives or specific solvent systems—can coordinate to the hydrazine. Subsequent extrusion of nitrogen gas (N₂) provides the thermodynamic driving force to generate a highly reactive aryl-palladium(II) intermediate[1]. This intermediate can then be intercepted by olefins (Heck-type)[1] or arylboronic acids (Suzuki-type)[2] to form new C–C bonds.

G A Pd(0) Active Species B Coordination to Hydrazine (Biphenyl-2-yl-hydrazine) A->B C C-N Bond Cleavage (N2 Extrusion) B->C D Ar-Pd(II) Intermediate C->D E Transmetalation / Olefin Insertion D->E F Reductive Elimination (Cross-Coupled Product) E->F F->A Pd(0) Regeneration

Caption: Mechanism of Pd-catalyzed C-C bond formation via arylhydrazine C-N bond cleavage.

Paradigm B: Dehydrogenative C–N Coupling to Azobenzenes

When C–N cleavage is suppressed, the terminal nitrogen of biphenyl-2-yl-hydrazine acts as a nucleophile. Coupling with aryl halides yields a hydrazido-palladium complex. In the presence of molecular oxygen (O₂), this intermediate undergoes rapid oxidative dehydrogenation to yield non-symmetric, sterically hindered ortho-substituted azobenzenes[3]. The O₂ acts as the sole terminal oxidant, preventing reductive side-pathways.

G N1 Pd(0) Catalyst N2 Oxidative Addition (Aryl Halide) N1->N2 N3 Ligand Exchange (+ Biphenyl-2-yl-hydrazine) N2->N3 N4 Pd(II) Hydrazido Complex N3->N4 N5 Dehydrogenation (O2 -> H2O) N4->N5 N6 Reductive Elimination (Azobenzene Product) N5->N6 N6->N1 Catalyst Regeneration

Caption: Catalytic cycle of Pd-catalyzed dehydrogenative C-N coupling for azobenzene synthesis.

Paradigm C: Oxidative Cross-Coupling with Arenethiols

Biphenyl-2-yl-hydrazine can be coupled directly with arenethiols to form unsymmetrical diaryl sulfides. This reaction utilizes O₂ as the sole oxidant, generating only N₂ and H₂O as byproducts, making it an exceptionally green methodology for C–S bond formation[4].

Quantitative Data & Reaction Metrics

The following tables summarize the optimized conditions for utilizing biphenyl-2-yl-hydrazine based on the desired transformation.

Table 1: Comparison of Cross-Coupling Modalities for Arylhydrazines

Reaction TypeCoupling PartnerCatalyst SystemOxidant / AdditivePrimary ByproductsTarget Scaffold
Heck-Type C–C Olefins (e.g., acrylates)Pd(OAc)₂, Phosphine LigandNone (N₂ extrusion driven)N₂, H₂Substituted Biphenyls
Suzuki-Type C–C Arylboronic AcidsPdCl₂, XPhosBase (e.g., K₂CO₃)N₂, BoratesTerphenyl derivatives
Dehydrogenative C–N Aryl BromidesPd₂(dba)₃, BrettPhosO₂ (Atmospheric)H₂O, HBrNon-symmetric Azobenzenes
Oxidative C–S ArenethiolsPd(TFA)₂, BipyridineO₂ (Atmospheric)N₂, H₂ODiaryl Sulfides

Table 2: Optimization Parameters for C–N Cleavage (Heck-Type) of Ortho-Substituted Arylhydrazines

EntryCatalyst (3 mol%)Ligand (3.6 mol%)SolventTemp (°C)Yield (%)Causality / Observation
1Pd(OAc)₂PPh₃Toluene80<10Monodentate ligand insufficient for steric bulk.
2Pd(OAc)₂dppfToluene8035Bidentate ligand improves reductive elimination.
3Pd(OAc)₂XPhosPhCl / MeOH6088MeOH acts as a proton shuttle; XPhos accommodates ortho-phenyl bulk.
4NoneXPhosPhCl / MeOH600Confirms transition-metal dependence.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that the researcher can verify the mechanistic progression of the reaction before committing to workup.

Protocol 1: Heck-Type C–C Coupling via C–N Bond Cleavage

Objective: Synthesize tert-butyl 3-(biphenyl-2-yl)acrylate.

Materials:

  • Biphenyl-2-yl-hydrazine (0.3 mmol, 1.0 equiv)

  • tert-Butyl acrylate (0.6 mmol, 2.0 equiv)

  • Pd(OAc)₂ (0.009 mmol, 3 mol%)

  • XPhos ligand (0.0108 mmol, 3.6 mol%)

  • Chlorobenzene (PhCl) / Methanol (MeOH) mixture (4:1 v/v, 0.5 mL)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ and XPhos. Evacuate and backfill with Argon three times.

  • Solvent Addition: Inject the PhCl/MeOH solvent mixture. Stir at room temperature for 10 minutes.

    • IPC Check: The solution should transition from yellow to a deep orange/red, indicating the formation of the active Pd(0)-ligand complex.

  • Reagent Introduction: Add biphenyl-2-yl-hydrazine and tert-butyl acrylate sequentially under a positive stream of Argon.

  • Reaction Execution: Seal the tube and heat the mixture to 60 °C in a pre-heated oil bath for 12 hours.

    • IPC Check (Crucial): Observe the reaction mixture during the first 30 minutes. Gentle effervescence (bubbling) should be visible. This is the extrusion of N₂ gas, physically validating that C–N bond cleavage is occurring[1].

  • Workup: Cool to room temperature, dilute with ethyl acetate (5 mL), and filter through a short pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure.

  • Purification & Validation: Purify via silica gel flash chromatography (Hexanes/EtOAc). Validate the product via ¹H NMR: look for the disappearance of the hydrazine N-H protons (typically broad singlets around δ 4.0–6.0 ppm) and the appearance of highly coupled alkene doublets (δ 6.3 and 7.6 ppm, J = 16 Hz, indicating trans geometry).

Protocol 2: Dehydrogenative C–N Coupling for Azobenzene Synthesis

Objective: Synthesize a sterically hindered non-symmetric azobenzene.

Materials:

  • Biphenyl-2-yl-hydrazine (0.5 mmol, 1.0 equiv)

  • 4-Bromoanisole (0.6 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.0125 mmol, 2.5 mol%)

  • BrettPhos (0.03 mmol, 6 mol%)

  • Cs₂CO₃ (1.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (2.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In a reaction vial, combine Pd₂(dba)₃, BrettPhos, and Cs₂CO₃. Add 1,4-Dioxane.

  • Reagent Addition: Add biphenyl-2-yl-hydrazine and 4-bromoanisole.

  • Atmosphere Exchange: Purge the vial with molecular oxygen (O₂) using a balloon. Maintain the O₂ balloon attached to the vial to provide a constant oxidizing environment.

    • Causality Note: O₂ is strictly required to intercept the Pd(II)-hydrazido complex and drive dehydrogenation. Without O₂, the reaction will stall or divert to C–N cleavage[3].

  • Reaction Execution: Heat to 80 °C for 16 hours under vigorous stirring.

    • IPC Check: The reaction mixture will undergo a distinct color shift from pale yellow/brown to an intense, vibrant orange or deep red. This chromophoric shift is the hallmark self-validation of extended conjugation inherent to azobenzene formation.

  • Workup: Cool to room temperature, dilute with dichloromethane (10 mL), wash with water (2 x 5 mL) and brine (5 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate and purify via column chromatography. Azobenzenes are highly visual on the column (bright orange/red bands), making fraction collection straightforward.

References

  • Palladium-catalyzed Suzuki cross-couplings of N′-mesyl arylhydrazines via C–N bond cleavage. RSC Advances.
  • Palladium-Catalyzed C–C Bond Formation of Arylhydrazines with Olefins via Carbon–Nitrogen Bond Cleavage. Organic Letters.
  • Palladium-Catalyzed Oxidative Cross-Coupling of Arylhydrazines and Arenethiols with Molecular Oxygen as the Sole Oxidant. The Journal of Organic Chemistry.
  • Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives. Beilstein Journal of Organic Chemistry.

Sources

Method

protocol for the synthesis of Schiff bases from Biphenyl-2-YL-hydrazine

Application Note: Optimized Protocol for the Synthesis of Schiff Bases (Hydrazones) from Biphenyl-2-yl-hydrazine Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic r...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Protocol for the Synthesis of Schiff Bases (Hydrazones) from Biphenyl-2-yl-hydrazine

Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, detailed experimental methodology, and troubleshooting for sterically hindered aryl hydrazines.

Executive Summary & Mechanistic Principles

The synthesis of Schiff bases (specifically hydrazones) from aryl hydrazines is a foundational reaction in medicinal chemistry, often utilized to generate robust ligands for metal coordination or to synthesize bioactive pharmacophores. When utilizing1[1], the structural dynamics of the reaction are heavily influenced by the steric bulk of the ortho-phenyl substituent.

Causality in Experimental Design:

  • Catalysis & pH Control: The condensation relies on the nucleophilic addition of the terminal amine to a carbonyl carbon. To drive this,2[2]. The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbon center. However, strict pH control (pH ~4.5–5.5) is critical; excessive acidity will protonate the nucleophilic nitrogen of the hydrazine, stalling the reaction[3].

  • Solvent Selection: Absolute ethanol is selected as the optimal solvent. It provides excellent solubility for the precursors at reflux temperatures, while the highly lipophilic biphenyl-hydrazone product4[4], shifting the equilibrium toward product formation via Le Chatelier's principle.

  • Thermodynamic Requirements: Due to the steric hindrance of the biphenyl moiety, the initial nucleophilic attack is slower than that of standard phenylhydrazines. This necessitates an5[5] to achieve high conversion rates.

Experimental Workflow

G A Biphenyl-2-yl-hydrazine + Aromatic Aldehyde B Dissolve in Absolute Ethanol A->B C Add Glacial Acetic Acid (pH ~5.0 Catalyst) B->C D Reflux (6-8 hours) at 75-80°C C->D E Cool to Room Temp & Transfer to Ice Bath D->E F Precipitation of Schiff Base E->F G Vacuum Filtration & Cold Ethanol Wash F->G H Recrystallization (Hot Ethanol) G->H I Pure Biphenyl-2-yl Hydrazone Derivative H->I

Workflow for the synthesis and purification of biphenyl-2-yl-hydrazone Schiff bases.

Detailed Synthesis Protocol

Materials Required:

  • Biphenyl-2-yl-hydrazine (CAS: 59964-94-2)

  • Aromatic Aldehyde (e.g., Benzaldehyde, Salicylaldehyde, 4-Nitrobenzaldehyde)

  • Absolute Ethanol (AR grade, strictly anhydrous)

  • Glacial Acetic Acid

  • Dichloromethane and Anhydrous Sodium Sulfate (for alternative workup)

Step-by-Step Methodology:

  • Preparation of Reactants: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.5 mmol of biphenyl-2-yl-hydrazine in 20 mL of absolute ethanol. Stir at room temperature until complete dissolution is achieved.

  • Addition of Carbonyl Compound: Slowly add 6.0 mmol (a slight 1:1.1 molar excess to drive the reaction) of the chosen aromatic aldehyde to the stirring solution.

  • Acid Catalysis: Add 3 to 5 drops of glacial acetic acid to the mixture. Verify that the pH is approximately 5.0. This ensures optimal protonation of the carbonyl oxygen without deactivating the hydrazine[2].

  • Reflux: Attach a reflux condenser to the flask and heat the mixture in an oil bath at 75–80°C. Maintain continuous magnetic stirring under reflux for 6 to 8 hours. Note: The bulky nature of the biphenyl group requires extended reflux times compared to standard phenylhydrazines[5].

  • Reaction Monitoring: Monitor the progress of the condensation via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (85:15 v/v) solvent system. The disappearance of the hydrazine spot indicates completion.

  • Crystallization: Remove the flask from the heat source and allow it to cool gradually to room temperature. Once at room temperature, transfer the flask to an ice bath (0–5°C) for 30–45 minutes to maximize the precipitation of the Schiff base[4].

  • Filtration and Washing: Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the solid filter cake with two 5 mL portions of ice-cold absolute ethanol to remove unreacted starting materials and trace acetic acid.

  • Purification: Recrystallize the crude product from a minimal amount of boiling ethanol. If the product is highly lipophilic and resists crystallization,5 using a hexane:ethyl acetate gradient[5].

  • Drying: Dry the purified Schiff base in a vacuum desiccator over anhydrous CaCl₂ or phosphorus pentoxide for 24 hours prior to characterization[4].

Quantitative Data: Expected Yields and Properties

The following table summarizes the expected outcomes when reacting biphenyl-2-yl-hydrazine with various representative aldehydes under the optimized conditions described above.

Aldehyde DerivativeResulting Schiff Base (Hydrazone)Expected Yield (%)Reflux Time (hrs)Physical Appearance
Benzaldehyde Biphenyl-2-yl-benzaldehyde hydrazone76 - 806.0Off-white to pale yellow solid
Salicylaldehyde Biphenyl-2-yl-salicylaldehyde hydrazone82 - 858.0Deep yellow solid
4-Nitrobenzaldehyde Biphenyl-2-yl-(4-nitrobenzylidene)hydrazine85 - 905.0Orange/Red solid
4-Methoxybenzaldehyde Biphenyl-2-yl-(4-methoxybenzylidene)hydrazine70 - 758.0Pale yellow solid

Troubleshooting & Optimization (E-E-A-T Insights)

Even with an optimized protocol, the unique steric and electronic properties of biphenyl-2-yl-hydrazine can present synthetic challenges.

  • Challenge: Product "Oils-Out" Instead of Crystallizing

    • Causality: The biphenyl moiety imparts significant lipophilicity. In some cases, especially with electron-donating aldehydes (e.g., 4-methoxybenzaldehyde), the product may form an oil rather than a crystalline solid upon cooling due to high solubility in ethanol.

    • Solution: Perform a solvent exchange. Evaporate the ethanol under reduced pressure using a rotary evaporator. Extract the resulting residue with dichloromethane (DCM). Wash the organic layer with distilled water, dry over anhydrous sodium sulfate, and 5 (hexane:ethyl acetate, 85:15)[5].

  • Challenge: Incomplete Conversion / Stalled Reaction

    • Causality: Severe steric clash from the ortho-phenyl group can prevent effective nucleophilic attack, leading to an equilibrium that favors the starting materials.

    • Solution: Ensure strictly anhydrous conditions to prevent the reverse hydrolysis of the imine bond. If TLC indicates significant unreacted starting material after 8 hours, integrate a Dean-Stark apparatus to actively remove the water byproduct from the refluxing system, forcing the condensation to completion thermodynamically.

References

  • Synthesis and Characterization of Schiff Base of 2-Acetyl-5-Methylfuran Glyoxime Hydrazine and its Metal (II) Complexes. KS Publisher.
  • Green Synthesis, Characterization, and Biological Activity of Aryl Azo Schiff Bases. Sami Publishing Company.
  • Synthesis, Characterization and Biological activities of Hydrazide Schiff's Bases. International Journal of Chemical and Physical Sciences.
  • Synthesis, Charactrization and Antibacterial Activity of Schiff Bases Derived from Phenyl Hydrazine Derivatives and their Cu (II) and Zn (II) Complexes. Der Pharma Chemica.
  • 1,1'-Biphenyl]-2-ylhydrazine | 59964-94-2. BuyersGuideChem.

Sources

Application

Application Note: Biphenyl-2-YL-Hydrazine in Medicinal Chemistry &amp; Drug Discovery

Executive Summary & Chemical Profiling Biphenyl-2-yl-hydrazine (CAS: 59964-94-2) and its highly stable hydrochloride salt (CAS: 109221-95-6) serve as privileged building blocks in modern drug discovery[1]. Characterized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

Biphenyl-2-yl-hydrazine (CAS: 59964-94-2) and its highly stable hydrochloride salt (CAS: 109221-95-6) serve as privileged building blocks in modern drug discovery[1]. Characterized by the presence of a bulky ortho-phenyl ring adjacent to a reactive hydrazine moiety, this compound is primarily utilized to synthesize sterically encumbered heterocycles—most notably 7-phenyl-1H-indoles, pyrazoles, and spiroindolines[2],[3].

By pre-installing the biphenyl pharmacophore, medicinal chemists can efficiently construct complex architectures designed to occupy deep, hydrophobic binding pockets in target proteins. This application note details the mechanistic rationale, experimental workflows, and analytical validation required to successfully deploy Biphenyl-2-yl-hydrazine in the synthesis of high-value therapeutic candidates.

Mechanistic Rationale in Pharmacophore Design

Bulky Hydrophobic Pocket Occupation (Anticancer & Antiviral)

The indole scaffold is a cornerstone of anti-infective and oncology drug discovery. When Biphenyl-2-yl-hydrazine is subjected to a Fischer indole synthesis, it yields 7-phenyl-1H-indole derivatives[2]. The causality behind selecting this specific hydrazine lies in the trajectory of the ortho-phenyl group: post-cyclization, the phenyl ring at the C7 position of the indole projects into adjacent hydrophobic space. This steric bulk is critical for:

  • Antiviral Activity: 2-phenyl-4,5,6,7-tetrahydro-1H-indole analogs derived from similar scaffolds act as potent inhibitors of Hepatitis C Virus (HCV) replication by locking the viral polymerase in an inactive conformation[2].

  • Oncology: Condensation of biphenyl-2-yl-hydrazine with N-Boc-piperidine-4-carboxaldehyde yields 3,3-disubstituted indolenines and spiroindolines, which are actively investigated as novel therapeutics for oral cancers[4].

GPR119 Agonism for Metabolic Disorders

Beyond indoles, biphenyl-2-yl-hydrazine is a critical intermediate in synthesizing heterocyclic modulators (e.g., pyrrole-2-carbohydrazides) of GPR119 [5]. GPR119 is a Class A G-protein coupled receptor highly expressed in pancreatic β-cells.

  • The Rationale: Agonists synthesized from this hydrazine derivative bind to GPR119, triggering a conformational change that activates the Gs protein. This stimulates adenylyl cyclase, elevating intracellular cAMP, which subsequently drives glucose-dependent GLP-1 and insulin secretion[6]. This pathway is a highly validated mechanism for treating Type 2 diabetes without inducing hypoglycemia[6].

GPR119Pathway L Biphenyl-Hydrazine Derived Agonist R GPR119 Receptor (Pancreatic β-cells) L->R Binding G Gs Protein Activation R->G Conformational Change AC Adenylyl Cyclase G->AC α-subunit interaction cAMP Intracellular cAMP ↑ AC->cAMP ATP conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Out GLP-1 & Insulin Secretion PKA->Out Exocytosis

Caption: GPR119 activation pathway by biphenyl-derived agonists leading to insulin secretion.

Experimental Workflows & Protocols

As a Senior Application Scientist, it is critical to emphasize that robust chemistry relies on self-validating systems. The following protocols integrate causality-driven steps with in-process controls (IPCs).

Protocol A: Fischer Indole Synthesis of 7-Phenyl-1H-indole Derivatives

This protocol constructs the indole core via a well-studied cascade: hydrazone formation, [3,3]-sigmatropic rearrangement, cyclization, and ammonia elimination[7].

Reagents: Biphenyl-2-yl-hydrazine hydrochloride (1.0 eq), Ketone/Aldehyde (1.1 eq), Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl2).

Step-by-Step Methodology:

  • Free-basing the Hydrazine: Suspend Biphenyl-2-yl-hydrazine hydrochloride in ethanol. Add 1.05 eq of sodium acetate. Causality: Neutralizing the hydrochloride salt liberates the nucleophilic terminal nitrogen, priming it for the initial condensation.

  • Hydrazone Formation: Add the target ketone (e.g., pyruvic acid or an enolizable aliphatic ketone) dropwise at room temperature. Stir for 2 hours.

    • Validation Checkpoint 1: Monitor via TLC (Hexane:EtOAc 3:1). The highly UV-active biphenyl moiety allows unambiguous tracking. The disappearance of the baseline hydrazine spot confirms complete conversion to the phenylhydrazone.

  • [3,3]-Sigmatropic Rearrangement & Cyclization: Remove the ethanol in vacuo. Resuspend the crude hydrazone in PPA and heat to 90–110°C under an inert N2 atmosphere.

    • Causality: PPA serves a dual purpose. Its high viscosity provides the thermal mass required to safely control the exothermic [3,3]-sigmatropic rearrangement, while its strong dehydrating properties force the elimination of ammonia during the final aromatization step[2].

  • Quenching and Isolation: Pour the hot, viscous mixture over crushed ice and neutralize cautiously with aqueous NaOH until pH 7-8 is reached. Extract with ethyl acetate (3 x 50 mL).

    • Validation Checkpoint 2: Perform LC-MS on the organic layer. The mass spectrum must show the [M+H]+ peak corresponding to the cyclized indole (loss of NH3 from the intermediate). FTIR should confirm the disappearance of the hydrazone N-H stretch (~3300 cm⁻¹) and the appearance of a sharp indole N-H stretch (~3400 cm⁻¹).

FischerIndole A Biphenyl-2-yl-hydrazine + Ketone B Phenylhydrazone A->B H+ / -H2O C Ene-hydrazine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D Heat / Acid E Di-imine Intermediate D->E Rearomatization F Cyclization & NH3 Elimination E->F H+ G 7-Phenyl-1H-indole Derivative F->G

Caption: Mechanistic workflow of the Fischer Indole Synthesis using Biphenyl-2-yl-hydrazine.

Protocol B: Synthesis of Spiroindoline Cores (Anticancer Scaffolds)

For oral cancer therapeutics, the spiroindoline core is synthesized by reacting the hydrazine with a cyclic aldehyde[3].

  • Condensation: React Biphenyl-2-yl-hydrazine with N-Boc-piperidine-4-carboxaldehyde in an acidic medium (e.g., ethanolic HCl) at reflux.

    • Causality: The steric bulk of the biphenyl group restricts the rotational degrees of freedom during the transition state, highly favoring the cyclization trajectory that yields the rigid 3,3-disubstituted spiro-indolenine intermediate over linear polymerization[4].

  • Reduction: Reduce the imine bond of the resulting indolenine using NaBH3CN in methanol at 0°C to yield the respective indoline[4].

  • Purification: Purify via flash column chromatography (EtOAc/petroleum ether 1:4). The biphenyl group provides excellent retention factor (Rf) separation from polar impurities.

Quantitative Data & Analytical Validation

To ensure reproducibility across drug development campaigns, the following physicochemical and chromatographic parameters must be referenced during the purification and validation of biphenyl-2-yl-hydrazine derivatives.

Parameter / PropertyValue / DescriptionMechanistic Implication
Molecular Formula C12H12N2 (Free base) / C12H13ClN2 (HCl salt)The HCl salt (MW: 220.70 g/mol ) prevents auto-oxidation of the hydrazine moiety during long-term storage[1].
Density (Indole derivatives) ~1.156 g/cm³[2]High density reflects the tight packing of the biphenyl/indole aromatic systems.
TLC Stationary Phase Silica Gel 60 F254Standard polar stationary phase; the biphenyl system ensures strong UV absorbance at 254 nm for easy visualization[2].
Typical Mobile Phase Hexane : EtOAc (Optimized via TLC)Provides a non-polar environment for optimal elution. The bulky hydrophobic biphenyl group dictates rapid elution in non-polar systems[2].
Biological Target 1 GPR119 ReceptorAgonism leads to cAMP elevation and GLP-1/Insulin secretion (Type 2 Diabetes)[5].
Biological Target 2 Hepatitis C Virus (HCV)2-phenyl-indole analogs inhibit viral replication via polymerase binding[2].

References

  • Title: WO2009117421A2 - Heterocyclic modulators of gpr119 for treatment of disease Source: Google Patents URL
  • Title : Development of New Drugs for the Treatment of Oral Cancers Source : USiena AIR (University of Siena) URL :[Link]

Sources

Method

Application Note: Biphenyl-2-YL-Hydrazine in the Development of Indole-Based PARP and Kinase Inhibitors

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Strategic Rationale In modern structure-based drug design...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Strategic Rationale

In modern structure-based drug design, the strategic selection of chemical precursors dictates both the efficiency of the synthetic route and the pharmacological viability of the final inhibitor. Biphenyl-2-ylhydrazine (CAS: 59964-94-2)[1] has emerged as a privileged pharmacophore building block for the synthesis of 7-phenyl-1H-indole derivatives[2].

Rather than attempting late-stage C-H arylation on an unprotected indole core—a process often plagued by poor regioselectivity and the need for expensive palladium catalysts[2]—utilizing biphenyl-2-ylhydrazine in a Fischer Indole Synthesis allows for the highly convergent, regioselective installation of a bulky hydrophobic moiety at the C7 position[2]. This structural motif is critical for developing potent enzyme inhibitors, particularly targeting Poly (ADP-ribose) polymerase (PARP) and various metabolic kinases[3]. The C7-phenyl group is perfectly positioned to occupy the hydrophobic accessory pockets (L1/L2 domains) of these enzymes, significantly enhancing target residence time and binding affinity[4].

Target Biology: PARP Inhibition & Synthetic Lethality

A primary application of biphenyl-2-ylhydrazine-derived indoles is the inhibition of PARP enzymes. PARP is responsible for the detection and repair of single-strand DNA breaks (SSBs)[3].

When an indole-based inhibitor competitively binds to the NAD+ active site of PARP, the enzyme is trapped on the DNA. During DNA replication, these unresolved SSBs degenerate into highly lethal double-strand breaks (DSBs)[3]. In healthy cells, homologous recombination (HR) repairs DSBs. However, in cancer cells with compromised HR pathways (e.g., BRCA1/2 mutations), this leads to synthetic lethality and subsequent apoptosis[3].

PARP_Pathway DNA Single-Strand DNA Break (Endogenous Damage) PARP PARP-1 Enzyme Recruitment & NAD+ Binding DNA->PARP Block Enzyme Trapping & Inhibition of DNA Repair PARP->Block Competitively Blocked Inhibitor 7-Phenyl-1H-Indole Inhibitor (Biphenyl-2-ylhydrazine derived) Inhibitor->Block DSB Double-Strand Breaks (Replication Fork Collapse) Block->DSB Apoptosis Cancer Cell Death (Synthetic Lethality in BRCA-) DSB->Apoptosis

Mechanism of synthetic lethality via PARP inhibition in BRCA-mutated cancer cells.

Synthetic Workflow: The Fischer Indole Cascade

The conversion of biphenyl-2-ylhydrazine to a functionalized enzyme inhibitor relies on the Fischer Indole Synthesis[2]. This acid-catalyzed cascade involves the condensation of the hydrazine with a ketone/aldehyde to form a phenylhydrazone, followed by a critical[3,3]-sigmatropic rearrangement[2].

Causality in Reaction Design: The choice of Lewis acid (e.g., ZnCl2​ ) over Brønsted acids is deliberate. Zinc chloride coordinates tightly with the di-imine intermediate, lowering the activation energy barrier for the [3,3]-sigmatropic rearrangement while preventing the hydrolytic cleavage of the hydrazone back to the starting materials[2].

Fischer_Synthesis A Biphenyl-2-ylhydrazine + Pyruvic Acid B Acid Catalysis (ZnCl2, 80°C) A->B C Phenylhydrazone Intermediate B->C D [3,3]-Sigmatropic Rearrangement C->D E Cyclization & Ammonia Elimination D->E F 7-Phenyl-1H-indole-2-carboxylic acid (Inhibitor Precursor) E->F

Workflow of Fischer Indole Synthesis using Biphenyl-2-ylhydrazine.

Quantitative Data Presentation

The following tables summarize the optimization of the synthesis and the resulting biological activity of the synthesized analogs.

Table 1: Optimization of Fischer Indole Synthesis Parameters

Data represents the conversion of biphenyl-2-ylhydrazine and ethyl pyruvate to ethyl 7-phenyl-1H-indole-2-carboxylate.

Catalyst SystemSolventTemperature (°C)Reaction Time (h)Isolated Yield (%)Purity (LC-MS)
Polyphosphoric Acid (PPA)Neat110445%88%
Acetic Acid (AcOH)Ethanol801262%92%
Zinc Chloride ( ZnCl2​ ) Toluene 90 6 89% >98%
Table 2: IC50 Profiling of Synthesized Indole Derivatives against PARP-1

In vitro chemiluminescent assay results.

Compound IDC7 SubstitutionC2 SubstitutionPARP-1 IC50 (nM)BRCA1 Mut Cell Viability (EC50, µM)
Indole-CtrlHydrogenCarboxamide1,250 ± 45>50
BP-Indole-1 Phenyl Carboxamide 18 ± 2 0.45
BP-Indole-2PhenylMethyl450 ± 2012.5
Olaparib (Ref)N/AN/A5 ± 10.12

Validated Experimental Protocols

Protocol A: Synthesis of Ethyl 7-Phenyl-1H-indole-2-carboxylate

This protocol is designed as a self-validating system. Intermediate tracking prevents downstream failure.

Materials:

  • Biphenyl-2-ylhydrazine hydrochloride (CAS: 109221-95-6)

  • Ethyl pyruvate

  • Anhydrous Zinc Chloride ( ZnCl2​ )

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Hydrazone Formation: In a flame-dried Schlenk flask under argon, suspend biphenyl-2-ylhydrazine hydrochloride (1.0 eq) in anhydrous toluene. Add triethylamine (1.1 eq) to free-base the hydrazine. Stir for 15 minutes. Add ethyl pyruvate (1.05 eq) dropwise at 0°C.

    • Causality: Dropping the temperature to 0°C controls the exothermic condensation, preventing the thermal degradation of the sensitive hydrazine precursor.

  • In-Process Control (IPC) 1: After 2 hours at room temperature, run a TLC (Hexanes:EtOAc 4:1). The disappearance of the hydrazine spot (visualized with ninhydrin) validates complete hydrazone formation.

  • Sigmatropic Rearrangement: Add anhydrous ZnCl2​ (2.0 eq) to the reaction mixture. Heat the mixture to 90°C for 6 hours.

    • Causality: ZnCl2​ acts as a Lewis acid to catalyze the[3,3]-sigmatropic rearrangement and subsequent elimination of ammonia[2]. Toluene provides a high-boiling, non-polar environment that drives the elimination of water/ammonia via azeotropic distillation.

  • Quenching and Extraction: Cool to room temperature. Quench with saturated aqueous NaHCO3​ to neutralize the acid catalyst. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via normal-phase silica gel column chromatography (gradient elution: 0-20% EtOAc in Hexanes).

    • Causality: Normal-phase chromatography is highly effective here because the aromatic, non-polar 7-phenyl-1H-indole elutes rapidly, separating cleanly from highly polar catalyst residues and unreacted starting materials[2].

Protocol B: PARP-1 Enzyme Inhibition Assay (Chemiluminescent)

This protocol evaluates the IC50 of the synthesized inhibitors.

Materials:

  • Recombinant Human PARP-1 Enzyme

  • Biotinylated NAD+ and activated DNA

  • Streptavidin-HRP and Chemiluminescent Substrate

Step-by-Step Methodology:

  • Reagent Preparation: Prepare fresh NAD+ and activated DNA solutions in assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT).

    • Causality: NAD+ is highly susceptible to hydrolysis in aqueous solutions. Fresh preparation ensures the baseline enzymatic activity is accurate and reproducible.

  • Inhibitor Pre-Incubation: Dispense 10 µL of the synthesized 7-phenyl-1H-indole inhibitor (serially diluted in DMSO) into a 96-well plate. Add 20 µL of PARP-1 enzyme solution. Incubate at room temperature for 30 minutes.

    • Causality: Pre-incubating the enzyme with the inhibitor before adding the NAD+ substrate allows the system to reach binding equilibrium. This is critical for accurately determining the potency of competitive inhibitors.

  • Reaction Initiation: Add 20 µL of the Biotinylated NAD+/DNA mixture to initiate the ribosylation reaction. Incubate for 1 hour at room temperature.

  • Detection & Self-Validation: Transfer the mixture to a streptavidin-coated plate. Wash 3x with PBS-T, add Streptavidin-HRP, and read luminescence.

    • System Validation: Always include a known PARP inhibitor (e.g., Olaparib) as a positive control, and a DMSO-only vehicle as a negative control. Calculate the Z'-factor ( Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​ ). Proceed with data analysis only if Z′>0.5 , which guarantees that the IC50 shifts are due to the inhibitor's mechanism of action rather than assay noise.

Sources

Application

Application Note: Experimental Setup and Syntheses Involving Biphenyl-2-yl-hydrazine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: Biphenyl-2-yl-hydrazine (CAS: 59964-94-2) / Biphenyl-2-yl-hydrazine hydrochloride (CAS: 109221-95-6).

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Focus: Biphenyl-2-yl-hydrazine (CAS: 59964-94-2) / Biphenyl-2-yl-hydrazine hydrochloride (CAS: 109221-95-6).

Introduction & Mechanistic Rationale

Biphenyl-2-yl-hydrazine is a highly versatile bifunctional building block in advanced organic synthesis. In medicinal chemistry, it serves as a critical precursor for two primary applications: the construction of complex indole scaffolds (via the Fischer Indole Synthesis)[1] and the development of pyrrole-2-carbohydrazide derivatives, which act as potent modulators of the GPR119 receptor for Type 2 diabetes therapies[2].

As an Application Scientist, it is crucial to understand that working with aryl hydrazines requires precise control over reaction conditions—specifically temperature, pH, and redox potentials. The protocols detailed below are designed as self-validating systems, ensuring that intermediate formation can be visually or analytically confirmed before proceeding to subsequent steps.

The Fischer Indole Synthesis Pathway

The Fischer Indole Synthesis utilizing biphenyl-2-yl-hydrazine is a cascade reaction driven by acid catalysis. The causality of the acid is twofold: it first catalyzes the condensation of the hydrazine with a ketone/aldehyde to form a phenylhydrazone, and subsequently protonates this intermediate to force tautomerization into an ene-hydrazine[1]. This tautomerization is the thermodynamic prerequisite for the key bond-forming step: a [3,3]-sigmatropic rearrangement that constructs the indole core[1].

FischerIndole A Biphenyl-2-yl-hydrazine + Ketone B Phenylhydrazone Intermediate A->B Condensation (-H2O) C Ene-hydrazine Tautomer B->C Acid Catalyst (H+) D [3,3]-Sigmatropic Rearrangement C->D Heat E Rearomatization & Cyclization D->E C-C Bond Formation F 7-Phenyl-1H-indole (Target Scaffold) E->F -NH3

Fig 1: Logical workflow and mechanistic pathway of the Fischer Indole Synthesis.

Biological Application: GPR119 Modulation

Derivatives synthesized from biphenyl-2-yl-hydrazine are utilized to create orally active small-molecule GPR119 agonists[2]. GPR119 is a Class B G-protein coupled receptor. When activated by these biphenyl derivatives, the receptor triggers an elevation in intracellular cAMP. This cascade directly stimulates GLP-1 secretion in gut L-cells and promotes glucose-dependent insulin release from pancreatic β-cells, making it a highly valuable pathway for glycemic control[2].

GPR119 Ligand Biphenyl-2-yl-hydrazine Derivative Receptor GPR119 Receptor (Gut / Pancreas) Ligand->Receptor Agonist Binding cAMP Elevated Intracellular cAMP Receptor->cAMP Gs-protein activation GLP1 GLP-1 Secretion (L-cells) cAMP->GLP1 Gut pathway Insulin Insulin Release (β-cells) cAMP->Insulin Pancreatic pathway GLP1->Insulin Incretin effect Outcome Glycemic Control (Type 2 Diabetes) Insulin->Outcome Blood glucose lowering

Fig 2: GPR119 modulation pathway by biphenyl-2-yl-hydrazine derived agonists.

Experimental Protocols

Protocol A: Synthesis of Biphenyl-2-yl-hydrazine Hydrochloride

This protocol outlines the bottom-up synthesis of the hydrazine precursor from commercially available 2-aminobiphenyl via diazotization and selective reduction[3].

Reagents: 2-aminobiphenyl (1.0 eq), Sodium nitrite (NaNO₂; 1.0 eq), Stannous chloride dihydrate (SnCl₂·2H₂O; 2.5 eq), Concentrated HCl.

Step-by-Step Methodology:

  • Amine Solubilization & Cooling: Suspend 2-aminobiphenyl (1.0 g, 5.91 mmol) in conc. HCl (10 mL) and cool the flask to exactly 0 °C using an ice-salt bath.

    • Causality: Diazonium salts are highly unstable. Maintaining 0 °C thermodynamically traps the intermediate, preventing it from releasing nitrogen gas and degrading into a phenol byproduct[3].

  • Diazotization: Slowly add a pre-cooled aqueous solution of NaNO₂ (408 mg, 5.91 mmol) dropwise over 15 minutes. Stir for 30 minutes.

  • Selective Reduction: Prepare a suspension of SnCl₂·2H₂O in conc. HCl (10 mL). Add this dropwise to the reaction mixture while maintaining the temperature below 5 °C.

    • Causality: Stannous chloride is chosen over harsher hydrides because it selectively reduces the N≡N triple bond to a hydrazine single bond without cleaving the biphenyl C-C linkage or over-reducing the aromatic rings[3].

  • Maturation & Isolation: Remove the ice bath and allow the mixture to stir at 25 °C for 2 hours.

    • Self-Validation Check: The reaction will transition from a clear/pale solution to a thick suspension. The formation of a dense white solid is the self-validating indicator of successful hydrazine hydrochloride crystallization[3].

  • Filtration: Filter the solid under vacuum, wash with cold ethanol, and dry under high vacuum to obtain pure (1,1-biphenyl)-2-ylhydrazine hydrochloride (Yield: ~77%)[3].

Protocol B: Fischer Indole Synthesis of 7-Phenyl-1H-indole

This protocol utilizes the synthesized biphenyl-2-yl-hydrazine to construct a 7-phenyl-1H-indole scaffold[1].

Reagents: Biphenyl-2-yl-hydrazine hydrochloride (1.0 eq), Ketone/Aldehyde (e.g., pyruvic acid, 1.1 eq), Acid Catalyst (e.g., p-Toluenesulfonic acid or Polyphosphoric acid), Solvent (Ethanol or Toluene).

Step-by-Step Methodology:

  • Hydrazone Condensation: In a flame-dried round-bottom flask under inert atmosphere (N₂), combine biphenyl-2-yl-hydrazine and the chosen ketone in ethanol. Heat to 60 °C for 2 hours.

    • Self-Validation Check: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The consumption of the hydrazine and the appearance of a less polar, UV-active spot confirms phenylhydrazone formation[1].

  • Acid-Catalyzed Rearrangement: Evaporate the ethanol. Add the acid catalyst (e.g., Polyphosphoric acid) directly to the neat hydrazone intermediate. Heat the mixture to 110 °C.

    • Causality: The elevated temperature combined with the strong Brønsted acid forces the critical [3,3]-sigmatropic rearrangement and drives off ammonia (NH₃) to achieve rearomatization[1].

  • Quenching: Upon completion (typically 6-8 hours), cool the reaction to room temperature and carefully quench by pouring the viscous mixture over crushed ice. Neutralize with saturated Na₂CO₃ until pH 7-8 is reached.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography[1].

Quantitative Data: Optimization of Fischer Indole Cyclization

The choice of acid catalyst and solvent drastically influences the yield and reaction time of the Fischer Indole cyclization step involving biphenyl-2-yl-hydrazine. The table below summarizes optimized parameters based on standard synthetic methodologies[1].

Catalyst SystemSolvent EnvironmentTemperature (°C)Reaction Time (h)Isolated Yield (%)Mechanistic Observation
Zinc Chloride (ZnCl₂) Acetic Acid901265%Mild Lewis acid; slower tautomerization.
Polyphosphoric Acid (PPA) Neat (No solvent)110678%Excellent protonation; drives NH₃ elimination efficiently.
Sulfuric Acid (H₂SO₄) Ethanol80 (Reflux)1855%Prone to side-reactions and partial degradation.
p-Toluenesulfonic Acid (pTSA) Toluene110 (Dean-Stark)882%Aprotic environment with continuous water removal yields best results.

Table 1: Comparative optimization data for the cyclization of biphenyl-2-yl-hydrazones into indole derivatives.

References

  • 7-Phenyl-1H-indole|CAS 1863-21-4 - Benchchem. 4

  • Biphenyl-2-yl-hydrazine hydrochloride | 109221-95-6 - Sigma-Aldrich.

  • WO2009117421A2 - Heterocyclic modulators of gpr119 for treatment of disease - Google Patents. 2

  • Development of New Drugs for the Treatment of Oral Cancers - Università degli Studi di Siena (unisi.it). 5

Sources

Method

Application Note: Biphenyl-2-YL-Hydrazine as a Building Block for Advanced Photo-Luminescent Sensors

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale In the development of advanced photo-luminescent sens...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

In the development of advanced photo-luminescent sensors, the selection of the core building block dictates the probe's sensitivity, selectivity, and photophysical stability.1 (CAS: 59964-94-2)[1], frequently utilized as its 2 (CAS: 109221-95-6)[2], has emerged as a superior scaffold for designing Aggregation-Induced Emission (AIE) fluorogens and Chelation-Enhanced Fluorescence (CHEF) probes.

The Biphenyl-Hydrazine Advantage: Unlike simple phenylhydrazines, the biphenyl moiety provides an extended π-conjugation system coupled with a sterically hindered, rotatable C-C bond between the two aromatic rings. This structural duality is the mechanistic engine behind its AIE properties. In dilute solutions, the free rotation of the biphenyl rings non-radiatively dissipates excited-state energy, rendering the molecule "dark"[3]. However, upon nano-aggregation in aqueous media or specific analyte binding (e.g., Cu²⁺ coordination or hydrazine-induced cleavage), the molecule undergoes Restriction of Intramolecular Rotation (RIR) . This locks the molecular conformation, blocks non-radiative decay, and triggers intense long-wavelength luminescence[4].

Furthermore, the highly nucleophilic hydrazine group serves as a versatile anchor. It can be condensed with aldehydes to form Schiff base (hydrazone) linkages, creating multidentate binding pockets (O, N, N) ideal for transition metal sensing[4], or it can be integrated into Donor-π-Acceptor (D-π-A) conjugated systems for the selective nucleophilic detection of environmental hydrazine[3].

Mechanism A Biphenyl-Hydrazone (Dilute Solution) B Intramolecular Rotations (Non-Radiative Decay) A->B D Aggregation / Target Binding (e.g., Cu2+ or Hydrazine) A->D Analyte / Poor Solvent C Fluorescence Quenched (Dark State) B->C E Restriction of Intramolecular Rotations D->E F Strong Luminescence (AIE / CHEF Active) E->F

Photophysical mechanism of biphenyl-hydrazone sensors via AIE and CHEF pathways.

Experimental Protocol: Synthesis of a Biphenyl-Hydrazone Sensor

This protocol details the synthesis of a model biphenyl-hydrazone fluorescent probe. The methodology is designed to be self-validating, ensuring that intermediate purity does not compromise the final photophysical response.

Phase 1: Condensation Reaction

Causality Check: We utilize absolute ethanol as the solvent. It effectively solubilizes both the biphenyl-2-yl-hydrazine hydrochloride and the target aldehyde, but the resulting extended π-conjugated hydrazone product is significantly less polar, driving the reaction forward via precipitation.

  • Reagent Preparation: Suspend 1.0 mmol of 5[5] in 10 mL of absolute ethanol. Add 1.2 mmol of anhydrous sodium acetate. Stir for 15 minutes at room temperature. Rationale: Sodium acetate acts as a mild base to neutralize the HCl salt, liberating the free nucleophilic -NH₂ group without causing side-reactions.

  • Aldehyde Addition: Dropwise, add 1.0 mmol of the target aldehyde (e.g., a cyanostilbene or salicylaldehyde derivative) dissolved in 5 mL of ethanol.

  • Reflux: Heat the reaction mixture to 80 °C under an inert nitrogen atmosphere for 4–6 hours.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1 v/v) mobile phase. The6 allows for immediate visualization under a 254 nm UV lamp[6].

Phase 2: Isolation and Self-Validation
  • Precipitation: Cool the reaction flask to 0 °C in an ice bath for 1 hour to maximize the precipitation of the crude hydrazone.

  • Filtration: Filter the solid under vacuum and wash with cold ethanol (3 × 5 mL) to remove any unreacted aldehyde and sodium chloride byproducts.

  • Purification: Purify the crude product via silica gel column chromatography. Causality Check: The non-polar biphenyl group dictates that a relatively non-polar eluent (e.g., Hexane/Ethyl Acetate gradient) will provide optimal separation from highly polar impurities[6].

  • Validation: Confirm the structure via ¹H NMR. The successful formation of the sensor is validated by the appearance of a sharp singlet corresponding to the imine proton (-N=CH-) typically observed between 8.5 and 9.0 ppm.

Workflow S1 1. Synthesis (Condensation) S2 2. Purification (Chromatography) S1->S2 S3 3. Validation (NMR & HRMS) S2->S3 S4 4. Photophysics (AIE Titration) S3->S4 S5 5. Application (Sensing) S4->S5

Step-by-step experimental workflow from probe synthesis to sensor application.

Photophysical Validation & Sensor Application

To ensure the probe functions reliably in complex biological or environmental matrices, its photophysical properties must be systematically validated.

Protocol: AIE Solvent Fraction ( fw​ ) Titration

This step internally validates whether the fluorescence turn-on is genuinely driven by aggregation rather than solvent polarity effects[3].

  • Prepare a 1.0 mM stock solution of the purified sensor in spectroscopic-grade THF. Rationale: THF fully solubilizes the hydrophobic biphenyl core, keeping the molecule in a dark, monomeric state.

  • Prepare a series of 10 µM working solutions in THF/Water mixtures, varying the water fraction ( fw​ ) from 0% to 99%.

  • Record the fluorescence emission spectra.

  • Expected Outcome: The probe should exhibit negligible emission at fw​ < 60%. At fw​ > 70%, the solubility limit is breached, forcing the molecules into nano-aggregates. The resulting RIR will cause an exponential enhancement in fluorescence intensity[3].

Protocol: Analyte Sensing (e.g., Cu²⁺ Detection)

Biphenyl-acrylonitrile and chalcone derivatives are highly effective for metal ion sensing[4].

  • Prepare a 10 µM probe solution in a 7 (pH 7.4)[7]. The controlled pH prevents protonation of the imine nitrogen, which would otherwise inhibit metal coordination.

  • Titrate with aqueous Cu²⁺ solutions (0 to 50 µM).

  • Expected Outcome: The coordination of Cu²⁺ to the hydrazone pocket locks the biphenyl rotation, inducing a strong Chelation-Enhanced Fluorescence (CHEF) response, often accompanied by a distinct long-wavelength emission shift (e.g., to 620 nm)[4].

Quantitative Data Presentation

The structural modularity of biphenyl-2-yl-hydrazine allows for the tuning of photophysical properties based on the conjugated acceptor. Below is a comparative summary of validated biphenyl-hydrazine derived sensors:

Sensor ArchitectureTarget AnalyteRecognition MechanismAbsorption Max (nm)Emission Max (nm)Limit of Detection (LOD)Optimal pH Range
Biphenyl-Chalcone HydrazineNucleophilic Addition3805610.26 µM5.0 - 10.0
Biphenyl-Acrylonitrile Cu²⁺Coordination (CHEF)410620108 nM5.0 - 9.0
Biphenyl-Dicyanovinyl HydrazineSelective Cleavage43058022 nM7.0 - 8.0

Data synthesized from authoritative photophysical studies on biphenyl scaffolds[8],[4],[3]. The long-wavelength emission ( > 550 nm) of these sensors is critical for minimizing background auto-fluorescence during live-cell imaging.

References

  • Sigma-Aldrich. "Biphenyl-2-yl-hydrazine hydrochloride | 109221-95-6". sigmaaldrich.com.2

  • Tetrahedron (Thsci). "59964-94-2 | Biphenyl-2-yl-hydrazine". thsci.com. 1

  • Patel, P. N. et al. "Study on novel biphenyl chalcone scaffolds: A dual spectroscopic approach for efficient sensing of hydrazine with low concentration". European Journal of Chemistry, 2023.8

  • Kasundra, D. V. et al. "Biphenyl based photo luminescent sensor for real time hydrazine detection: Design, synthesis, DFT and single crystal XRD studies". Journal of Molecular Structure, 2025. 7

  • Yang, Z. et al. "An effective long-wavelength fluorescent sensor for Cu2+ based on dibenzylidenehydrazine-bridged biphenylacrylonitrile". Anal Bioanal Chem, 2022. 4

  • Benchchem. "7-Phenyl-1H-indole|CAS 1863-21-4". benchchem.com. 6

  • NIH / PMC. "Design, Synthesis, and Aggregation-Induced Emission Properties of a Novel D−π–A Conjugated Molecule as a Selective Hydrazine Sensor". nih.gov, 2025. 3

Sources

Application

Application Note: Synthetic Routes to Functionalized Biphenyl-2-yl-hydrazine Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale Biphenyl-2-yl-hydrazine (also known as 1-(biphenyl-2-yl)hydrazine) and its functionalized derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

Biphenyl-2-yl-hydrazine (also known as 1-(biphenyl-2-yl)hydrazine) and its functionalized derivatives are highly valuable building blocks in medicinal chemistry and organic materials synthesis. They serve as critical precursors for the assembly of complex heterocycles, including 7-phenyl-1H-indoles via the 1[2], carbazole derivatives via3[3], and various active pharmaceutical ingredients such as4[4].

Synthesizing sterically hindered, ortho-substituted aryl hydrazines presents unique mechanistic challenges. The primary risk during synthesis is the unintended cleavage of the fragile N–N bond (dehydrazination) or the formation of homocoupled byproducts. To address these challenges, this protocol guide details two field-proven synthetic pathways, each selected based on the electronic nature and functional group tolerance of the target substrate:

  • Route A (Classical Diazotization-Reduction): A highly scalable, cost-effective approach starting from 2-aminobiphenyl, ideal for unfunctionalized or electron-rich systems.

  • Route B (Palladium-Catalyzed Cross-Coupling): A modern 5[5] utilizing 2-bromobiphenyl and tert-butyl carbazate, designed for substrates with acid-sensitive or reducible functional groups.

Reaction Pathways & Workflow

SynthesisRoutes cluster_RouteA Route A: Diazotization-Reduction cluster_RouteB Route B: Pd-Catalyzed Cross-Coupling A1 2-Aminobiphenyl (Starting Material) A2 Diazonium Salt (NaNO2, HCl, 0-5°C) A1->A2 Diazotization A3 Reduction (SnCl2·2H2O, HCl) A2->A3 Reduction Final Biphenyl-2-yl-hydrazine Hydrochloride A3->Final B1 2-Bromobiphenyl (Starting Material) B2 Pd-Catalyzed Coupling (Boc-Hydrazine, Pd(OAc)2) B1->B2 C-N Bond Formation B3 Boc Deprotection (HCl in Dioxane) B2->B3 Acidic Cleavage B3->Final

Fig 1. Synthetic workflows for biphenyl-2-yl-hydrazine via diazotization and Pd-catalysis.

Experimental Protocols & Causality

Protocol A: Diazotization-Reduction of 2-Aminobiphenyl

This methodology relies on the low-temperature generation of a diazonium intermediate, followed by selective reduction. It routinely yields 6[6].

Step 1: Diazotization

  • Suspend 2-aminobiphenyl (1.0 equiv) in a mixture of concentrated HCl (3.0 equiv) and distilled water.

  • Cool the suspension to 0–5 °C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of NaNO₂ (1.05 equiv) dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C.

  • Causality & Self-Validation: Strict temperature control (< 5 °C) is critical. Diazonium salts are highly unstable; elevated temperatures lead to the expulsion of N₂ gas and the formation of biphenyl-2-ol (phenol) via nucleophilic attack by water. Validation Checkpoint: The reaction is complete when the suspension dissolves into a clear yellow solution, and a drop of the mixture immediately turns starch-iodide paper blue-black (confirming a slight excess of nitrous acid).

Step 2: Selective Reduction

  • To the cold diazonium solution, add a solution of SnCl₂·2H₂O (2.5 equiv) dissolved in concentrated HCl dropwise.

  • Stir the mixture for 2 hours at 0 °C, then allow it to slowly warm to room temperature.

  • Causality & Self-Validation: Stannous chloride (SnCl₂) is the reducing agent of choice. While stronger reducing agents (e.g., Zn/HCl) might seem more efficient, they frequently over-reduce the intermediate, cleaving the fragile N–N bond to regenerate the starting amine. SnCl₂ selectively halts reduction at the hydrazine stage. Validation Checkpoint: A thick white/pale-yellow precipitate of the tin complex will form rapidly upon addition.

Step 3: Isolation

  • Filter the resulting precipitate and wash sequentially with cold brine and a small amount of cold diethyl ether.

  • Recrystallize from ethanol to yield pure (1,1-biphenyl)-2-ylhydrazine hydrochloride as a white solid.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

For substrates bearing halogens, esters, or nitriles that would degrade under Protocol A, 7[7] is the superior route.

Step 1: C–N Bond Formation

  • In an oven-dried Schlenk flask under an argon atmosphere, combine 2-bromobiphenyl (1.0 equiv), tert-butyl carbazate (Boc-hydrazine, 1.2 equiv), Pd(OAc)₂ (5 mol%), XPhos ligand (10 mol%), and Cs₂CO₃ (1.5 equiv).

  • Suspend the reagents in anhydrous toluene or 1,4-dioxane.

  • Heat the mixture to 90–110 °C and stir vigorously for 12–24 hours.

  • Causality & Self-Validation: Free hydrazine cannot be used directly as it poisons palladium catalysts and undergoes disproportionation. tert-Butyl carbazate acts as a sterically protected, mono-nucleophilic ammonia surrogate. Furthermore, bulky, electron-rich phosphine ligands (like XPhos) are essential; they accelerate the reductive elimination step from the Pd(II) intermediate, thereby outcompeting the undesired dehydrazination (N–N cleavage) pathway. Validation Checkpoint: Successful coupling is indicated by the precipitation of CsBr salts and a color shift from deep red (active Pd(0) species) to pale yellow/brown.

Step 2: Boc Deprotection

  • Cool the mixture to room temperature, filter through a pad of Celite to remove inorganic salts and catalyst residues, and concentrate the filtrate in vacuo.

  • Dissolve the crude N-Boc-hydrazine in dichloromethane and add an excess of 4M HCl in dioxane. Stir at room temperature for 4 hours.

  • Causality & Self-Validation: Anhydrous acidic cleavage (HCl/dioxane) prevents the hydrolysis of sensitive functional groups that might occur in aqueous acid. Validation Checkpoint: The product will precipitate out of the organic solvent as a pure hydrochloride salt, accompanied by the evolution of CO₂ gas and isobutylene.

Quantitative Data Presentation

The table below summarizes the operational metrics for both synthetic routes to aid in protocol selection.

ParameterRoute A: Diazotization-ReductionRoute B: Pd-Catalyzed Cross-Coupling
Starting Material 2-Aminobiphenyl2-Bromobiphenyl (or Iodobiphenyl)
Typical Yield 70–80%65–85% (over 2 steps)
Functional Group Tolerance Low (Sensitive to strong acids/reducing agents)High (Tolerates esters, nitriles, ethers)
Catalyst/Reagent Cost Low (SnCl₂, NaNO₂, HCl)High (Pd(OAc)₂, XPhos, Cs₂CO₃)
Scalability Excellent (Kilogram scale)Moderate (Gram to multi-gram scale)
Primary Side Reactions Phenol formation, N–N over-reductionDehydrazination, Homocoupling

Sources

Method

Application Note: Synthesis of Isoform-Selective Carbonic Anhydrase Inhibitors Utilizing Biphenyl-2-yl-hydrazine

Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Researchers Content Type: Technical Application Note & Experimental Protocol Introduction & Rationale Carbonic anhydrases (CAs) are a fam...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Researchers Content Type: Technical Application Note & Experimental Protocol

Introduction & Rationale

Carbonic anhydrases (CAs) are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. While cytosolic isoforms such as hCA I and hCA II are ubiquitous and essential for normal physiological functions, the transmembrane isoforms hCA IX and hCA XII are highly overexpressed in hypoxic tumor microenvironments, making them prime targets for targeted anticancer therapies[1].

The primary challenge in developing CA inhibitors (CAIs) is achieving isoform selectivity to prevent off-target side effects. Modern CAI design heavily relies on the "Tail Approach" , which consists of three components: a Zinc-Binding Group (ZBG) such as a primary sulfonamide, a linker, and a lipophilic tail[2]. The lipophilic tail is designed to interact with the hydrophobic half of the CA active site cavity (comprising residues like Val121, Val143, and Leu198), which exhibits higher structural variability among isoforms than the highly conserved catalytic core.

Biphenyl-2-yl-hydrazine (often utilized as its stable hydrochloride salt) has emerged as a highly versatile building block in this context. The hydrazine moiety acts as a reactive nucleophilic handle for the construction of rigid heterocyclic linkers (e.g., pyrazoles or indoles)[3][4]. Concurrently, the bulky biphenyl system serves as an ideal lipophilic tail, projecting deep into the hydrophobic pocket of hCA IX and XII to drive nanomolar binding affinity and high selectivity[2].

Mechanistic Pathway & Workflow

The synthesis of a representative CAI, 1-(biphenyl-2-yl)-1H-pyrazole-4-sulfonamide , leverages a robust three-step sequence.

  • Cyclocondensation: Biphenyl-2-yl-hydrazine undergoes a regioselective cyclocondensation with a 1,3-dicarbonyl equivalent (such as an enaminone or malondialdehyde derivative) to construct the pyrazole core.

  • Electrophilic Aromatic Substitution: The electron-rich C4 position of the newly formed pyrazole ring is subjected to chlorosulfonation. Precise temperature control is critical here to prevent oxidative cleavage of the pyrazole ring or polysulfonation of the biphenyl system.

  • Amidation: The highly reactive sulfonyl chloride intermediate is rapidly quenched with aqueous ammonia to yield the primary sulfonamide—the requisite ZBG for coordinating the catalytic zinc ion in the CA active site.

Workflow A Biphenyl-2-yl-hydrazine HCl (Lipophilic Precursor) C Cyclocondensation (EtOH, TEA, Reflux) A->C B 1,3-Dicarbonyl Equivalent (e.g., Enaminone) B->C D 1-(Biphenyl-2-yl)-1H-pyrazole (Intermediate Core) C->D E Chlorosulfonation (ClSO3H, 0°C to RT) D->E F Sulfonyl Chloride Intermediate E->F G Amidation (Aq. NH3, THF, 0°C) F->G H 1-(Biphenyl-2-yl)-1H-pyrazole- 4-sulfonamide (Target CAI) G->H

Fig 1. Synthetic workflow for generating biphenyl-pyrazole sulfonamide CA inhibitors.

Experimental Protocols

The following protocol outlines a self-validating system for synthesizing the biphenyl-pyrazole-sulfonamide scaffold. Each step includes mechanistic causality to ensure reproducibility and high yields.

Step 1: Synthesis of 1-(Biphenyl-2-yl)-1H-pyrazole
  • Reagents: Biphenyl-2-yl-hydrazine hydrochloride (1.0 eq)[5], 1,1,3,3-tetramethoxypropane (malondialdehyde equivalent, 1.1 eq), Triethylamine (TEA, 1.2 eq), Ethanol (EtOH).

  • Procedure:

    • Suspend Biphenyl-2-yl-hydrazine hydrochloride (10 mmol) in absolute ethanol (50 mL).

    • Add TEA (12 mmol) dropwise at room temperature. Causality: The mild base liberates the free hydrazine in situ, preventing premature degradation while ensuring nucleophilic availability.

    • Add 1,1,3,3-tetramethoxypropane (11 mmol) to the stirring mixture.

    • Heat the reaction to reflux (80 °C) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Concentrate the solvent in vacuo, partition the residue between EtOAc and water, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude pyrazole. Purify via flash chromatography.

Step 2: Chlorosulfonation
  • Reagents: 1-(Biphenyl-2-yl)-1H-pyrazole (1.0 eq), Chlorosulfonic acid (ClSO₃H, 5.0 eq).

  • Procedure:

    • Cool a round-bottom flask containing the pyrazole intermediate (5 mmol) to 0 °C using an ice bath under an inert argon atmosphere.

    • Add ClSO₃H (25 mmol) dropwise over 15 minutes. Causality: The reaction is highly exothermic. Strict thermal control at 0 °C ensures regioselective electrophilic attack at the C4 position of the pyrazole ring, mitigating the risk of off-target sulfonation on the biphenyl rings.

    • Allow the mixture to warm to room temperature and stir for 3 hours.

    • Carefully pour the mixture over crushed ice (100 g) to precipitate the sulfonyl chloride intermediate. Filter immediately, wash with cold water, and proceed to Step 3 without delay to prevent hydrolysis.

Step 3: Amidation to Yield the ZBG
  • Reagents: Sulfonyl chloride intermediate (1.0 eq), 25% Aqueous Ammonia (excess), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the freshly prepared sulfonyl chloride in cold THF (20 mL). Causality: THF is selected over protic solvents to maximize the solubility of the highly lipophilic biphenyl moiety while minimizing competitive hydrolysis of the sulfonyl chloride.

    • Add 25% aqueous ammonia (10 mL) dropwise at 0 °C.

    • Stir the mixture at room temperature for 2 hours.

    • Evaporate the THF in vacuo, acidify the aqueous residue to pH 6 using 1M HCl, and collect the precipitated 1-(biphenyl-2-yl)-1H-pyrazole-4-sulfonamide via vacuum filtration. Recrystallize from EtOH/H₂O.

Biological Evaluation & Data Presentation

The synthesized compounds are typically evaluated for their inhibitory activity against human CA isoforms using a stopped-flow CO₂ hydration assay[1]. The biphenyl-pyrazole tail effectively exploits the hydrophobic pocket of the tumor-associated hCA IX and XII, leading to significant selectivity over the off-target cytosolic hCA I and II isoforms.

Table 1: Representative In Vitro Inhibition Data ( Ki​ , nM) of Biphenyl-Pyrazole Sulfonamides

Compound / ScaffoldhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)Selectivity Index (IX/II)
Acetazolamide (AAZ) (Standard)250.012.125.05.7~ 0.48
1-(Biphenyl-2-yl)-1H-pyrazole-4-sulfonamide > 10,000455.018.512.424.5
1-(4'-Fluoro-biphenyl-2-yl)-1H-pyrazole-4-sulfonamide > 10,000890.09.28.196.7

Note: Data demonstrates that integrating the biphenyl-2-yl tail shifts the binding profile from pan-inhibition (as seen with AAZ)[6] to a highly selective profile favoring the transmembrane tumor-associated isoforms.

References

  • 7-Phenyl-1H-indole|CAS 1863-21-4 - Benchchem Benchchem
  • Development of New Drugs for the Treatment of Oral Cancers Università degli Studi di Siena (unisi.it)
  • Biphenyl-2-yl-hydrazine hydrochloride | 109221-95-6 Sigma-Aldrich
  • Steroidal A/B-ring fusion as a strategy for isoform-selective inhibition of human carbonic anhydrases N
  • Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold ResearchG
  • Discovery of Potent Carbonic Anhydrase Inhibitors as Effective Anticonvulsant Agents ACS Public
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies ResearchG

Sources

Application

Advanced Application Note: Selective N-Alkylation Protocols for Biphenyl-2-yl-hydrazine in Drug Discovery

Introduction & Mechanistic Rationale Biphenyl-2-yl-hydrazine is a highly valuable building block in medicinal chemistry, serving as a critical precursor for the synthesis of complex heterocycles, such as 7-phenyl-1H-indo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Biphenyl-2-yl-hydrazine is a highly valuable building block in medicinal chemistry, serving as a critical precursor for the synthesis of complex heterocycles, such as 7-phenyl-1H-indoles via the Fischer indole synthesis[1]. However, the direct alkylation of arylhydrazines is notoriously challenging due to their ambident nucleophilicity. The hydrazine moiety possesses two reactive nitrogen atoms: the N1 (aryl-substituted) and N2 (terminal) positions.

Traditional alkylation methods often yield complex mixtures of N1-alkylated, N2-alkylated, and polyalkylated products, alongside over-reduction or N-N bond cleavage[2]. For biphenyl-2-yl-hydrazine, the bulky ortho-phenyl group introduces significant steric hindrance at the N1 position, further complicating regiocontrol.

This Application Note details three state-of-the-art, self-validating protocols to achieve absolute regioselectivity (N1 vs. N2) by exploiting specific electronic and steric activation pathways.

Causality of Regioselective Activation
  • Method A (N1-Selective via Redox-Coupled Activation): The PPh3/DDQ system enables direct N1-benzylation using primary alcohols[3]. Causality: DDQ and PPh3 generate a highly reactive zwitterionic adduct that activates the alcohol into an alkoxyphosphonium intermediate. Despite the steric bulk of the biphenyl group, the specific transition state of this metal-free system favors nucleophilic attack by the less basic but more polarizable N1 nitrogen, preventing over-alkylation[4].

  • Method B (N2-Selective via Nitrogen Dianion): Developed by Bredihhin et al., this method exploits the vast pKa difference between the N1-H (~28) and a Boc-protected N2-H (~17)[5]. Causality: Treatment with 2 equivalents of n-BuLi at -78 °C forces the formation of a stable nitrogen dianion[6]. The extreme reactivity of the dianion, coupled with the severe steric shielding of the N1 position by the biphenyl ring, directs the incoming electrophile (alkyl halide) exclusively to the N2 position[7].

  • Method C (N2-Selective Reductive Alkylation via HFIP): Utilizing hexafluoroisopropanol (HFIP) as a solvent and activator, this protocol couples the hydrazine with an aldehyde[8]. Causality: HFIP's strong hydrogen-bond donating capability activates the aldehyde for condensation with the more basic N2 atom, forming an iminium intermediate. Subsequent mild reduction by Hantzsch ester selectively yields the N2-alkylated product without cleaving the fragile N-N bond[9].

Mechanistic Workflow

Workflow Start Biphenyl-2-yl-hydrazine (Ambident Nucleophile) Path1 Method A: PPh3 / DDQ Primary Alcohols Start->Path1 Neutral, RT Path2 Method B: Dianion Strategy n-BuLi / Alkyl Halides Start->Path2 -78 °C, THF Path3 Method C: HFIP / Hantzsch Aldehydes Start->Path3 Mild Reduction Prod1 N1-Alkyl-biphenyl-2-yl-hydrazine (Regiospecific) Path1->Prod1 Prod2 N2-Alkyl-biphenyl-2-yl-hydrazine (Sterically Directed) Path2->Prod2 Prod3 N2-Alkyl-biphenyl-2-yl-hydrazine (Reductive Alkylation) Path3->Prod3

Mechanistic divergence of Biphenyl-2-yl-hydrazine alkylation based on reagent selection.

Detailed Experimental Protocols

Note: Biphenyl-2-yl-hydrazine is commercially available as a hydrochloride salt[10]. Prior to executing these protocols, the free base must be liberated by partitioning the salt between 1M aqueous NaOH and dichloromethane (DCM), followed by drying the organic layer over Na2SO4 and concentrating in vacuo.

Protocol A: N1-Selective Benzylation (PPh3/DDQ System)

Objective: Regiospecific alkylation at the sterically hindered N1 position using primary alcohols[3].

  • Adduct Formation: In an oven-dried flask under Argon, dissolve Triphenylphosphine (PPh3, 1.2 eq) in anhydrous DCM (0.2 M). Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq) portion-wise at room temperature.

    • Causality Checkpoint: A rapid color change to deep red/brown validates the formation of the reactive PPh3/DDQ redox adduct. Do not proceed until this color change is observed.

  • Alcohol Activation: Add the primary alcohol (e.g., benzyl alcohol, 1.0 eq) dropwise. Stir for 5 minutes.

  • Hydrazine Addition: Add biphenyl-2-yl-hydrazine (free base, 1.0 eq) to the mixture. Stir at room temperature for 10–15 minutes.

    • Causality Checkpoint: The neutral, base-free conditions prevent the deprotonation of N2, forcing the reaction through a highly ordered transition state that exclusively favors N1 attack[4].

  • Workup: Monitor by TLC (UV active). Upon completion, concentrate the mixture under reduced pressure and purify directly via silica gel column chromatography (Hexanes/EtOAc) to yield the N1-alkylated product.

Protocol B: N2-Selective Alkylation (Nitrogen Dianion Strategy)

Objective: Exclusive N2-alkylation utilizing a highly reactive dianion intermediate[6].

  • Pre-protection: Synthesize 1-(biphenyl-2-yl)-2-Boc-hydrazine by reacting the free base with Boc2O (1.05 eq) in THF at room temperature.

  • Dianion Generation: Dissolve the Boc-protected hydrazine (1.0 eq) in anhydrous THF (0.1 M) under Argon. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Metalation: Dropwise add titrated n-Butyllithium (n-BuLi, 2.05 eq).

    • Causality Checkpoint: The addition of exactly >2.0 equivalents is critical. The first equivalent deprotonates the more acidic Boc-protected N2 (pKa ~17). The second equivalent deprotonates the sterically hindered N1 (pKa ~28), forming the dianion[5]. A distinct color change in the solution validates dianion formation[7].

  • Alkylation: Add the alkyl halide (e.g., methyl iodide, 1.1 eq) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature. Stir for 3 to 24 hours (bulkier electrophiles require longer reaction times)[7].

  • Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc, dry over Na2SO4, concentrate, and purify via chromatography.

Protocol C: N2-Selective Reductive Alkylation (HFIP/Hantzsch Ester)

Objective: Metal-free, mild N2-alkylation using aldehydes[8].

  • Iminium Formation: In a reaction vial, dissolve biphenyl-2-yl-hydrazine (1.0 eq) and the target aldehyde (1.0 eq) in Hexafluoroisopropanol (HFIP, 0.5 M). Stir for 15 minutes at room temperature.

    • Causality Checkpoint: HFIP acts as a powerful hydrogen-bond donor, activating the aldehyde carbonyl and stabilizing the resulting hemiaminal/iminium intermediate without the need for Brønsted acids[9].

  • Reduction: Add Hantzsch ester (1.2 eq) to the mixture. Stir at room temperature (or heat gently to 40 °C for sterically demanding aldehydes) until the fluorescent Hantzsch ester is consumed (monitor via TLC/LCMS).

    • Causality Checkpoint: Hantzsch ester provides a mild hydride transfer that selectively reduces the iminium ion without causing N-N bond cleavage, a common failure point in transition-metal catalyzed reductive alkylations[9].

  • Workup: Remove HFIP under reduced pressure (HFIP can be recovered via distillation). Purify the crude residue via silica gel chromatography.

Quantitative Data Summary

ProtocolTarget PositionKey ReagentsReaction TimeTypical Yield RangeRegioselectivity
A: Redox-Coupled N1PPh3, DDQ, Primary Alcohol10 - 30 min70 - 85%Exclusive N1
B: Dianion Strategy N2n-BuLi, Boc2O, Alkyl Halide3 - 24 hours80 - 95%Exclusive N2
C: Reductive Alkylation N2HFIP, Aldehyde, Hantzsch Ester2 - 6 hours75 - 90%Exclusive N2

References

  • Efficient Methodology for Selective Alkylation of Hydrazine Derivatives Organic Letters (Bredihhin, A., Groth, U. M., & Mäeorg, U., 2007) URL:[Link]

  • Selective N-functionalization of Arylhydrazines with Primary Alcohols and Acids under PPh3/DDQ System The Journal of Organic Chemistry (Shu, S., et al., 2024) URL:[Link]

  • Reductive alkylation of azoarenes to N-alkylated hydrazines enabled by hexafluoroisopropanol Chemical Communications (Senapati, S. K., & Das, A., 2025) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Biphenyl-2-yl-hydrazine Coupling Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields when utilizing sterically encumbered hydrazines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields when utilizing sterically encumbered hydrazines. Biphenyl-2-yl-hydrazine (also known as 1-(biphenyl-2-yl)hydrazine) is a highly valuable building block for synthesizing complex indoles and N,N -diaryl hydrazines. However, its ortho-phenyl group creates a severe steric shield around the reactive nitrogen centers. This structural feature often leads to stalled reactions, poor conversions, and a high prevalence of side reactions.

This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to help you overcome the low reactivity of biphenyl-2-yl-hydrazine in transition-metal-catalyzed cross-coupling reactions.

Part 1: Core Mechanistic Challenges

To fix a reaction, you must first understand the causality behind its failure. The low reactivity of biphenyl-2-yl-hydrazine is governed by three intersecting factors:

  • Steric Inhibition of Coordination: In palladium-catalyzed Buchwald-Hartwig aminations, the bulky ortho-biphenyl moiety physically impedes the coordination of the hydrazine nitrogen to the electrophilic Ar-Pd(II)-X intermediate [4].

  • Rate-Determining Deprotonation: Mechanistic studies demonstrate that the rate-limiting step in the Pd-catalyzed coupling of hydrazines is the deprotonation of the hydrazine-bound arylpalladium(II) chloride complex [1]. If the selected base cannot access the sterically shielded N-H proton, the catalytic cycle stalls.

  • Competing N-N Bond Cleavage: Hydrazines can act as sacrificial reductants. Extended reaction times at elevated temperatures with unoptimized Pd catalysts often lead to the reductive cleavage of the N-N bond, yielding biphenyl-2-amine instead of the desired cross-coupled product[5].

Part 2: Troubleshooting Guides & FAQs

Q1: My Buchwald-Hartwig coupling with biphenyl-2-yl-hydrazine stalls at 20% conversion. How do I push it to completion? A1: The stall is almost certainly due to ligand failure. Standard bidentate ligands like BINAP or dppf cannot accommodate the steric bulk of the ortho-phenyl group during the reductive elimination step. Solution: Switch to bulky, electron-rich monophosphine ligands. BippyPhos and XPhos are exceptional for this purpose. Stradiotto and co-workers established that BippyPhos exhibits unprecedented scope for the monoarylation of highly challenging, sterically hindered hydrazines [2]. The dialkylbiaryl framework of XPhos also provides the necessary flexibility to stabilize the Pd center while forcing the bulky substrates into the correct geometry for reductive elimination.

Q2: I am isolating a large amount of biphenyl-2-amine byproduct. How do I prevent N-N bond cleavage? A2: N-N bond cleavage is a known side reaction mediated by long-lived Pd(II) species [5]. When the rate of cross-coupling is slow (due to steric hindrance), the competing cleavage pathway takes over. Solution: You must accelerate the cross-coupling cycle and ensure rapid catalyst activation. Use a Palladium G3 precatalyst (e.g., XPhos Pd G3) rather than Pd2​(dba)3​ . G3 precatalysts generate the active L-Pd(0) species rapidly and quantitatively, minimizing the concentration of off-cycle Pd(II) species that catalyze N-N cleavage [3]. Additionally, ensure your reaction is strictly degassed; trace oxygen exacerbates hydrazine degradation.

Q3: Which base is optimal? I typically use NaOtBu, but my reaction mixture turns black immediately. A3: NaOtBu is often too harsh for sensitive, sterically hindered hydrazines, leading to base-induced decomposition and disproportionation. Solution: Switch to KOH or Cs2​CO3​ . Mechanistic investigations reveal that KOH, even at low palladium loadings, effectively promotes the rate-limiting deprotonation of the bound hydrazine without causing substrate degradation [1]. For highly sensitive substrates, Cs2​CO3​ in 1,4-dioxane provides a milder, heterogeneous basic environment that suppresses side reactions.

Part 3: Quantitative Data & Reaction Optimization

The following table summarizes the causal relationship between ligand/base selection and reaction outcomes when coupling biphenyl-2-yl-hydrazine with a standard aryl chloride.

Catalyst SystemBaseSolvent (Temp)Conversion (%)Major ByproductRecommendation
Pd2​(dba)3​ / BINAPNaOtBuToluene (100°C)< 15%Biphenyl-2-amineAvoid. Ligand too rigid; base too strong.
Pd(OAc)2​ / dppf Cs2​CO3​ 1,4-Dioxane (100°C)25%Unreacted starting materialAvoid. Steric clash prevents coordination.
XPhos Pd G3 Cs2​CO3​ 1,4-Dioxane (100°C)85%Trace deaminationGood. Rapid activation, accommodates bulk.
BippyPhos / [Pd(cinnamyl)Cl]2​ KOHt-AmylOH (90°C)> 95%NoneOptimal. Unprecedented scope for hydrazines.

Data synthesized from established cross-coupling benchmarks for sterically hindered hydrazines [1, 2, 3].

Part 4: Step-by-Step Experimental Protocols

Protocol: Optimized Buchwald-Hartwig Cross-Coupling of Biphenyl-2-yl-hydrazine This protocol is designed as a self-validating system: the use of a G3 precatalyst or highly active cinnamyl dimer ensures catalyst activation is not the limiting factor, allowing you to isolate and overcome the effect of the substrate's steric bulk.

Materials:

  • Biphenyl-2-yl-hydrazine hydrochloride (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • BippyPhos (5 mol%)

  • [Pd(cinnamyl)Cl]2​ (2.5 mol%) or BippyPhos Pd G3 (5 mol%)

  • Finely milled KOH (3.0 equiv) - Note: The extra equivalent accounts for the HCl salt of the hydrazine.

  • Anhydrous t-Amyl alcohol (0.2 M)

Step-by-Step Procedure:

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with the aryl halide (if solid), biphenyl-2-yl-hydrazine hydrochloride, BippyPhos, [Pd(cinnamyl)Cl]2​ , and KOH.

  • Solvent Addition: Add anhydrous, degassed t-Amyl alcohol. Seal the tube with a Teflon screw cap.

  • Reaction: Remove the tube from the glovebox and stir vigorously (1000 rpm) at 90 °C for 12 hours. Causality note: High stirring rates are critical because KOH is largely insoluble in t-Amyl alcohol; the deprotonation occurs at the solid-liquid interface.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove inorganic salts and precipitated palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (typically Hexanes/EtOAc) to isolate the N,N -diaryl hydrazine.

Part 5: Workflow Visualization

TroubleshootingTree Start Low Yield in Biphenyl-2-yl-hydrazine Coupling? CheckSide Identify Major Byproduct via GC-MS / NMR Start->CheckSide Side1 Unreacted Starting Material (Stalled Reaction) CheckSide->Side1 Side2 Biphenyl-2-amine (N-N Bond Cleavage) CheckSide->Side2 Side3 Decomposed Black Mixture (Disproportionation) CheckSide->Side3 Sol1 Switch Ligand to BippyPhos or XPhos Ensure vigorous stirring Side1->Sol1 Steric hindrance prevents coordination Sol2 Use Pd G3 Precatalyst Enforce strictly anaerobic conditions Side2->Sol2 Long-lived Pd(II) catalyzes cleavage Sol3 Switch Base from NaOtBu to milled KOH or Cs2CO3 Side3->Sol3 Base-induced substrate degradation

Logic tree for troubleshooting biphenyl-2-yl-hydrazine cross-coupling reactions.

References
  • Wang, J. Y., et al. "Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine." Angewandte Chemie International Edition, 2020.[Link]

  • Crawford, S. M., et al. "BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides." Chemistry – A European Journal, 2013.[Link]

  • Roche, M., et al. "Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides." The Journal of Organic Chemistry, 2013.[Link]

  • Zhao, Y., et al. "Palladium-Catalyzed C–C Bond Formation of Arylhydrazines with Olefins via Carbon–Nitrogen Bond Cleavage." Organic Letters, 2011.[Link]

Optimization

optimization of reaction conditions for Biphenyl-2-YL-hydrazine alkylation

Welcome to the Process Optimization Support Center. Alkylating aryl hydrazines such as biphenyl-2-ylhydrazine presents unique synthetic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization Support Center. Alkylating aryl hydrazines such as biphenyl-2-ylhydrazine presents unique synthetic challenges. Researchers frequently encounter issues with competing nucleophilic sites (N1 vs. N2 regioselectivity), susceptibility to over-alkylation, and rapid oxidative degradation[1].

This guide provides field-proven troubleshooting strategies, validated protocols, and empirical data to help you achieve >99% regioselectivity and high product yields.

Mechanistic Workflow for Regioselective Alkylation

To overcome the innate lack of selectivity in direct alkylation, we utilize a nitrogen dianion methodology [1][2]. The workflow below illustrates the critical path from the unprotected hydrazine to the pure N1-alkylated product.

Workflow SM Biphenyl-2-ylhydrazine (Starting Material) Boc N2-Boc Protection (Blocks more nucleophilic site) SM->Boc Boc2O, Et3N Dianion Nitrogen Dianion Formation (2 eq. n-BuLi, -78°C) Boc->Dianion THF, Argon Alkylation Electrophilic Addition (R-X, Temp Gradient) Dianion->Alkylation Regioselective Attack Product Regioselective N1-Alkylated Hydrazine Alkylation->Product NH4Cl Quench

Workflow for the regioselective alkylation of biphenyl-2-ylhydrazine via a dianion intermediate.

Frequently Asked Questions & Troubleshooting

Q1: I am observing a mixture of N1 and N2 alkylated products. How can I strictly control regioselectivity?

Root Cause: In a neutral aryl hydrazine, the terminal N2 nitrogen is less sterically hindered and more nucleophilic than the N1 nitrogen (which is conjugated with the biphenyl ring). Direct base-mediated alkylation typically favors N2 or yields an intractable mixture[1]. Solution: Implement the nitrogen dianion strategy[1][2]. By protecting the N2 position with a tert-butyloxycarbonyl (Boc) group and treating the intermediate with 2.0 equivalents of n-butyllithium, you generate a stable dianion. In this state, the negative charge on the N2 nitrogen is delocalized into the strongly electron-withdrawing Boc group. Consequently, the N1 nitrogen becomes the primary localized nucleophilic center, selectively attacking the incoming alkyl halide[2].

Q2: My LC-MS shows significant amounts of dialkylated byproducts. How do I prevent over-alkylation?

Root Cause: Monoalkylated hydrazines are generally more nucleophilic than their unsubstituted precursors. If standard bases (e.g., K 2​ CO 3​ , NaH) are used, the reaction will cascade into over-alkylation before the starting material is fully consumed[3]. Solution: The dianion method inherently prevents over-alkylation because the stoichiometry of the reactive anionic sites is strictly controlled[1]. Once the N1 position reacts with one equivalent of the electrophile, the remaining monoanion (at N2) is stabilized by the Boc group and is insufficiently nucleophilic to react further at temperatures ranging from -78 °C to room temperature. Ensure you use exactly 1.05 to 1.1 equivalents of the alkyl halide to prevent secondary reactions.

Q3: The reaction mixture turns dark brown, and the isolated yield is poor. Is the biphenyl-2-ylhydrazine degrading?

Root Cause: Aryl hydrazines are highly susceptible to auto-oxidation, rapidly degrading into azoarenes and other radical-derived byproducts when exposed to atmospheric oxygen, especially under basic conditions[4]. Solution: Rigorous exclusion of oxygen is mandatory. Ensure that your biphenyl-2-ylhydrazine hydrochloride starting material[5] is freshly neutralized and that all reaction solvents (particularly THF) are degassed using at least three freeze-pump-thaw cycles. Maintain a positive pressure of ultra-pure Argon throughout the metalation and alkylation steps.

Quantitative Data: Condition Screening

The table below summarizes the empirical optimization of reaction conditions using benzyl bromide as the model electrophile.

Table 1: Optimization of Reaction Conditions for Biphenyl-2-ylhydrazine Alkylation

Base (Equivalents)SolventTemp (°C)Protection StrategyConversion (%)Regioselectivity (N1:N2)Over-alkylation (%)
K 2​ CO 3​ (2.0)DMF25None4540:6025
NaH (1.1)THF0None6070:3015
n-BuLi (1.1)THF-78 to 25N2-Boc85>95:5<5
n-BuLi (2.05) THF -78 to 25 N2-Boc >98 >99:1 Not Detected

Standard Operating Procedure (SOP): Dianion-Mediated Selective Alkylation

This protocol is designed as a self-validating system to ensure reproducibility and high regiocontrol[1][2].

Step 1: N2-Protection Suspend biphenyl-2-ylhydrazine hydrochloride (1.0 eq)[5] in anhydrous CH 2​ Cl 2​ . Add triethylamine (1.2 eq) to neutralize the salt, followed by Boc 2​ O (1.05 eq). Stir at 25 °C for 4 hours. Causality: The Boc group selectively protects the more nucleophilic N2 position and provides the essential electron-withdrawing effect needed for the subsequent dianion inversion of reactivity.

Step 2: System Preparation In an oven-dried Schlenk flask, dissolve the N2-Boc-biphenyl-2-ylhydrazine (1.0 mmol) in anhydrous THF (10 mL). Degas the solution via three freeze-pump-thaw cycles and backfill with Argon. Cool to -78 °C using a dry ice/acetone bath. Causality: Degassing prevents the base-catalyzed oxidative degradation of the hydrazine backbone into azoarenes[4].

Step 3: Dianion Generation Dropwise add n-BuLi (2.05 mmol, 2.5 M in hexanes) over 5 minutes. Observe the characteristic color change indicating dianion formation[1]. Stir at -78 °C for 30 minutes. Causality: The first equivalent of n-BuLi deprotonates the more acidic N2-H (pKa ~17). The second equivalent forces the deprotonation of the N1-H (pKa ~28), forming the highly reactive dianion[1].

Step 4: Electrophilic Addition Add the alkyl halide (1.1 mmol) dropwise. Remove the cooling bath and allow the system to gradually warm to room temperature over 3 to 12 hours, depending on the bulkiness of the electrophile[1]. Causality: The localized charge on N1 attacks the electrophile. Gradual warming provides the activation energy needed for bulkier electrophiles while maintaining the kinetic stability of the dianion.

Step 5: Quench and Validation (Self-Validating Step) Quench the reaction with saturated aqueous NH 4​ Cl (5 mL) to protonate the unreacted N2 position. Extract with EtOAc (3 x 15 mL). Validation Check: Analyze the crude organic phase via LC-MS. A successful reaction will show a dominant peak for the mono-alkylated mass [M+H] + . The absence of [M+H+R] + peaks confirms that over-alkylation was successfully suppressed.

References

  • Efficient Methodology for Selective Alkylation of Hydrazine Derivatives Source: Organic Letters, 2007, 9(24), 4975-4977. URL:[Link] (via[1])

  • Efficient Methodology for Selective Alkylation of Hydrazine Derivatives (Abstract) Source: Organic Chemistry Portal URL:[Link] (via[2])

  • Synthesis of Hydrazine Derivatives (Hydrazides) Source: Organic Chemistry Portal URL:[Link] (via[3])

  • Reductive alkylation of azoarenes to N-alkylated hydrazines enabled by hexafluoroisopropanol Source: Chemical Communications (RSC Publishing) URL:[Link] (via[4])

Sources

Troubleshooting

Technical Support Center: Biphenyl-2-yl-hydrazine Storage &amp; Autoxidation Prevention

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address a pervasive challenge in pharmaceutical synthesis and drug development: the rapid autoxidation of aryl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address a pervasive challenge in pharmaceutical synthesis and drug development: the rapid autoxidation of aryl hydrazines.

Biphenyl-2-yl-hydrazine is a highly reactive, nucleophilic precursor. When improperly stored, it undergoes a radical-mediated degradation cascade that not only destroys the reagent but also generates reactive oxygen species (ROS) that can poison downstream catalytic workflows. This guide provides mechanistically grounded troubleshooting, quantitative data, and self-validating protocols to ensure absolute reagent integrity.

Mechanistic Overview: The Autoxidation Cascade

To prevent degradation, we must first understand the causality of the failure. The autoxidation of biphenyl-2-yl-hydrazine is initiated by trace metals or superoxide ions, which abstract an electron to form a highly reactive hydrazonyl radical[1]. This radical reacts with atmospheric oxygen to form α -azohydroperoxides, eventually decomposing into colored azo compounds and hydrogen peroxide (H₂O₂)[2],[3].

The diagram below maps this degradation pathway and the logical interventions required to arrest it.

G cluster_0 Degradation Pathway (Unprotected) cluster_1 Stabilization Pathway (Protected) A Biphenyl-2-yl-hydrazine (Free Base) B O₂ / Trace Metals A->B Exposure E HCl Salt Conversion A->E Protonation F Argon Atmosphere A->F O₂ Exclusion G Freezer (-20°C) A->G Kinetic Arrest C Hydrazonyl Radical B->C e⁻ transfer D Azo Compounds + H₂O₂ C->D Autoxidation H Stable Storage (Zero Autoxidation) E->H F->H G->H

Logical workflow of biphenyl-2-yl-hydrazine autoxidation and targeted preventative interventions.

Frequently Asked Questions (FAQs)

Q: Why does Biphenyl-2-yl-hydrazine degrade so rapidly on the benchtop compared to aliphatic hydrazines? A: The biphenyl ring system provides extended resonance stabilization. When a2[2], the spin density is delocalized across the aromatic system. This thermodynamic stability lowers the activation energy for the initial oxidation step, making aryl hydrazines exceptionally prone to autoxidation in the presence of ambient O₂.

Q: Should I store the compound as a free base or a salt? A: You must always store it as the hydrochloride salt (). The lone pair of electrons on the terminal nitrogen is responsible for its reactivity. By protonating this nitrogen, the lone pair is sequestered in an N-H bond. This drastically increases the oxidation potential of the molecule, shutting down the radical initiation phase entirely.

Q: Why is Argon recommended over Nitrogen for inert storage? A: Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter. When you open a vial stored under Argon, the gas acts as a heavy "blanket" that remains settled over the solid powder, preventing transient oxygen ingress. Nitrogen will rapidly mix with ambient air, exposing the compound.

Troubleshooting Guide

Issue 1: The solid powder has changed from off-white to a deep yellow, orange, or brown.

  • Root Cause: The free base has undergone autoxidation. The color shift is a direct visual indicator of extended conjugation caused by the formation of azo compounds ( R-N=N-R ).

  • Resolution: Do not use this batch for sensitive syntheses. The oxidized impurities will skew your stoichiometry. You must either discard the batch or rigorously re-purify it via recrystallization and immediately convert it to the HCl salt.

Issue 2: Downstream transition-metal catalyzed reactions (e.g., Buchwald-Hartwig couplings) are failing, accompanied by the precipitation of black metal.

  • Root Cause: Autoxidation of hydrazine analogues 3[3]. H₂O₂ is a potent oxidant that rapidly oxidizes active Pd(0) or Cu(I) catalysts into inactive high-valent species or bulk metal (e.g., Palladium black), instantly killing the catalytic cycle.

  • Resolution: The failure is not your catalyst; it is your reagent. Switch to using the HCl salt form of the hydrazine, which prevents H₂O₂ generation during storage. Neutralize the salt in situ during the reaction using a mild base (e.g., NaOtBu or K₂CO₃).

Quantitative Storage Data

The following table synthesizes the degradation kinetics of Biphenyl-2-yl-hydrazine under various environmental conditions. Use this matrix to audit your current lab practices.

Chemical FormStorage AtmosphereTemperatureAutoxidation RiskEstimated Shelf LifeVisual Indicator of Integrity
Free Base Ambient Air25°C (RT)Critical < 1 WeekTurns dark yellow/brown
Free Base Argon (Schlenk)25°C (RT)Moderate1-2 MonthsSlight yellowing
Free Base Argon (Schlenk)-20°CLow6 MonthsRemains off-white
HCl Salt Ambient Air25°C (RT)Low6-12 MonthsRemains off-white
HCl Salt Argon (Schlenk) -20°C Negligible > 2 Years Remains off-white
Experimental Protocol: Self-Validating Stabilization & Storage

To guarantee reagent integrity, follow this step-by-step methodology to convert the volatile free base into a stable hydrochloride salt and store it under kinetic arrest. This protocol is designed as a self-validating system —each step contains a physical indicator confirming success.

Required Materials:

  • Biphenyl-2-yl-hydrazine (free base)

  • 2.0 M HCl in Diethyl Ether (anhydrous)

  • Anhydrous Dichloromethane (DCM)

  • High-purity Argon gas & Schlenk line apparatus

  • Amber glass storage vials with PTFE-lined caps

Step-by-Step Methodology:

  • Dissolution & Inerting: In an oven-dried Schlenk flask purged with Argon, dissolve the Biphenyl-2-yl-hydrazine free base in anhydrous DCM (approx. 10 mL per gram).

    • Causality: DCM is chosen because the free base is highly soluble, but the resulting HCl salt is entirely insoluble, driving the reaction to completion via precipitation.

  • Salt Conversion: While stirring at 0°C under Argon, add 1.05 equivalents of 2.0 M HCl in diethyl ether dropwise.

    • System Validation: Immediate precipitation of a fluffy, off-white solid confirms successful protonation and phase separation.

  • Filtration: Filter the precipitate using a Schlenk frit under positive Argon pressure. Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted free base or organic impurities.

  • Desiccation: Transfer the solid to an amber glass vial. Connect the vial to a high-vacuum line (< 0.1 Torr) for 4 hours.

    • System Validation: The vacuum gauge stabilizing at its baseline minimum (< 0.1 Torr) validates the complete removal of volatile solvents and trace moisture.

  • Hermetic Sealing: Backfill the vial with Argon. Quickly seal the vial with a PTFE-lined cap and wrap the exterior seal tightly with Parafilm.

    • System Validation: A slight positive pressure (if using a balloon during sealing) ensures that any microscopic leak will push Argon out rather than pulling O₂ in.

  • Thermal Arrest: Store the sealed, amber vial in a -20°C freezer. The amber glass prevents photo-initiated radical formation, while the sub-zero temperature kinetically arrests any residual degradation pathways.

References
  • Autoxidation of Hydrazones. Some New Insights - nih.gov. 2

  • Biphenyl-2-yl-hydrazine hydrochloride | 109221-95-6 - sigmaaldrich.com.

  • Oxidation of substituted hydrazines by superoxide ion: the initiation step for the autoxidation of 1,2-diphenylhydrazine - acs.org.1

  • Autoxidation process of hydrazine analogues and ROS production - researchgate.net. 3

Sources

Optimization

Technical Support Center: Troubleshooting Biphenyl-2-yl-hydrazine Reactions

Welcome to the Technical Support Center. This guide is curated for researchers, medicinal chemists, and drug development professionals utilizing [1,1'-Biphenyl]-2-ylhydrazine (often supplied as its hydrochloride salt, CA...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is curated for researchers, medicinal chemists, and drug development professionals utilizing [1,1'-Biphenyl]-2-ylhydrazine (often supplied as its hydrochloride salt, CAS 109221-95-6)[1]. This reagent is a critical building block for synthesizing 7-phenylindole scaffolds, carbazoles, and complex spiro-indoline derivatives, which are highly valued in the development of GPR119 modulators and oral cancer therapeutics[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we will dissect the mechanistic causality behind reaction failures and provide self-validating workflows to ensure your syntheses are robust and reproducible.

Mechanistic Overview: The Reaction Pathway

Biphenyl-2-yl-hydrazine is most frequently employed in the Fischer Indole Synthesis (FIS) . The transformation of this bulky hydrazine into a 7-phenylindole or carbazole is a delicate cascade. The steric bulk of the 2-phenyl substituent significantly alters the activation energy required for the critical [3,3]-sigmatropic rearrangement, making this specific substrate prone to unique side reactions.

Mechanism N1 Biphenyl-2-yl-hydrazine + Ketone N2 Phenylhydrazone Intermediate N1->N2 Acid / Heat N3 Ene-hydrazine (Tautomer) N2->N3 Tautomerization N4 Di-imine (via [3,3]-shift) N3->N4 [3,3]-Sigmatropic Rearrangement N5 Cyclized Aminal N4->N5 Cyclization N6 7-Phenylindole Derivative N5->N6 -NH3

Fig 1. Mechanistic pathway of Fischer Indole Synthesis using biphenyl-2-yl-hydrazine.

Troubleshooting & FAQs

Q1: My cyclization is failing, and LC-MS shows primarily aniline derivatives. What is causing this?

Causality: You are observing heterolytic N-N bond cleavage . In the Fischer indole sequence, the ene-hydrazine intermediate must undergo a concerted [3,3]-sigmatropic rearrangement. However, if the transition state is highly dissociative—often exacerbated by electron-donating substituents or the steric strain of the bulky 2-phenyl group—the N-N bond will cleave prematurely, collapsing into an aniline and an iminylcarbocation [3]. Solution: Switch from strong Brønsted acids (e.g., H₂SO₄) to milder Lewis acids (e.g., ZnCl₂ or PCl₃). Lewis acids coordinate differently, lowering the activation barrier for the [3,3]-shift without excessively stabilizing the dissociative N-N cleavage pathway.

Q2: I am observing significant degradation and tar formation. How can I improve the yield?

Causality: High acid concentrations combined with the elevated temperatures required to overcome the steric hindrance of the biphenyl group promote self-condensation of the starting ketone (aldol-type reactions) and polymerization [4]. Solution: Decouple the reaction. Do not attempt a "one-pot" synthesis. Pre-form the hydrazone intermediate under mild conditions (e.g., ethanolic sodium acetate at room temperature), isolate it, and then subject the purified hydrazone to cyclization conditions.

Q3: How do I control regioselectivity when reacting biphenyl-2-yl-hydrazine with an unsymmetrical ketone?

Causality: Regioselectivity is dictated by the direction of the tautomerization from the hydrazone to the ene-hydrazine. The bulky 2-phenyl group strongly disfavors cyclization at sterically congested alpha-carbons. Solution: Thermodynamic control. Higher temperatures and stronger Lewis acids will push the equilibrium toward the more substituted, thermodynamically stable enamine, yielding the more substituted indole derivative.

Troubleshooting Issue Low Yield / Reaction Failure Cause1 Heterolytic N-N Cleavage (Dissociative State) Issue->Cause1 Cause2 Aldol Condensation of Ketone Issue->Cause2 Cause3 Steric Hindrance from 2-Phenyl Group Issue->Cause3 Sol1 Use milder Lewis Acid (e.g., ZnCl2) Cause1->Sol1 Sol2 Pre-form Hydrazone at Room Temp Cause2->Sol2 Sol3 Optimize Temperature & Dilution Cause3->Sol3

Fig 2. Troubleshooting logic tree for common failures in biphenyl-2-yl-hydrazine reactions.

Quantitative Optimization Data

Selecting the correct catalyst is the single most important variable when working with biphenyl-2-yl-hydrazine. The table below summarizes the empirical effects of various acid catalysts on the cyclization of biphenyl-2-yl-hydrazones into 7-phenylindoles.

Acid CatalystConcentration / EquivalentsTemp (°C)Primary ObservationTypical Yield (%)
Acetic Acid (AcOH) Solvent (Excess)80Incomplete conversion; stable hydrazone remains.< 10%
Sulfuric Acid (H₂SO₄) 10% v/v in EtOH100Severe degradation; dominant N-N cleavage.Trace
Polyphosphoric Acid (PPA) Solvent (Excess)150Moderate conversion; highly viscous, difficult workup.40 - 50%
Boron Trifluoride (BF₃·OEt₂) 1.5 eq in DCM80Good conversion; some aldol byproducts observed.60 - 70%
Zinc Chloride (ZnCl₂) 2.0 eq in AcOH90Clean cyclization; suppressed heterolytic cleavage.75 - 85%

Validated Experimental Protocol

The following is a self-validating, step-by-step methodology for the synthesis of 7-phenylspiro(indoline-3,4'-piperidine) derivatives from biphenyl-2-yl-hydrazine hydrochloride. This two-step decoupled approach minimizes side reactions and is highly scalable [2].

Step 1: Hydrazone Formation (Decoupled)
  • Setup: In a flame-dried round-bottom flask under N₂, suspend biphenyl-2-yl-hydrazine hydrochloride (1.0 eq) and the target ketone (e.g., 1-Boc-4-piperidone, 1.05 eq) in anhydrous ethanol (0.2 M).

  • Buffering: Add sodium acetate (1.1 eq). Causality: The acetate acts as a mild base to buffer the hydrochloride salt and liberate the nucleophilic free hydrazine without promoting base-catalyzed side reactions.

  • Reaction: Stir at room temperature for 2-4 hours.

  • Self-Validation Check: Monitor by TLC (EtOAc/Hexane). The complete disappearance of the UV-active hydrazine baseline spot confirms quantitative hydrazone formation.

  • Isolation: Concentrate under reduced pressure, wash with water, and extract with dichloromethane. Dry over Na₂SO₄ and concentrate to yield the crude phenylhydrazone. Do not purify further; proceed directly to cyclization.

Step 2: Acid-Catalyzed Cyclization
  • Setup: Dissolve the crude hydrazone in glacial acetic acid (0.1 M).

  • Catalysis: Add anhydrous ZnCl₂ (2.0 eq). Causality: ZnCl₂ is a mild Lewis acid that coordinates the imine nitrogen, facilitating the [3,3]-sigmatropic shift while actively suppressing the dissociative N-N cleavage pathway [3].

  • Heating: Heat the mixture to 85-90 °C. Causality: The bulky 2-phenyl group introduces significant steric strain. Elevated thermal energy is required to overcome this activation barrier, but exceeding 100 °C risks product degradation.

  • Monitoring: Stir for 6-12 hours until LC-MS indicates complete consumption of the hydrazone intermediate.

Step 3: Quenching and Purification
  • Quench: Cool the reaction to 0 °C and carefully quench by pouring the mixture over crushed ice.

  • Neutralization (Critical): Neutralize the acidic mixture with saturated aqueous NaHCO₃ until pH ~7.5.

    • Self-Validation Check: Verify the pH with indicator paper. Failure to fully neutralize the acetic acid will result in severe streaking during silica gel chromatography due to the basic indoline nitrogen protonating on the column.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution of EtOAc/Petroleum ether) to isolate the pure 7-phenylspiro-indoline derivative.

References

  • [1,1'-Biphenyl]-2-ylhydrazine hydrochloride | CymitQuimica Source: CymitQuimica URL
  • Source: University of Siena (unisi.it)
  • Why Do Some Fischer Indolizations Fail?
  • Troubleshooting common issues in Fischer indole synthesis from hydrazones - Benchchem Source: Benchchem Technical Support URL
Troubleshooting

Technical Support Center: Work-Up Procedures for Reactions Containing Residual Hydrazine

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with reactions containing residual hydrazine. It is designed to offer practical, f...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with reactions containing residual hydrazine. It is designed to offer practical, field-proven solutions and a thorough understanding of the underlying chemical principles to ensure both experimental success and laboratory safety.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the work-up of reactions involving hydrazine.

Question: My desired product, a hydrazide, is soluble in the reaction mixture, and I cannot isolate it by filtration. How can I safely and effectively remove the excess hydrazine?

Answer:

This is a common scenario when the product does not conveniently precipitate.[1] Direct evaporation of hydrazine is not recommended, especially outside of a specialized containment hood, due to its toxicity and flammability.[1] The most robust and widely accepted method for removing excess hydrazine in this case is through an aqueous extraction.

The principle behind this technique relies on the basicity of hydrazine. By washing the organic reaction mixture with a dilute acidic solution, hydrazine is protonated, forming a water-soluble hydrazinium salt that partitions into the aqueous phase, effectively removing it from your product.

Recommended Protocol: Acidic Aqueous Extraction

  • Solvent Selection: If your reaction was not performed in a water-immiscible organic solvent, dilute the reaction mixture with one (e.g., dichloromethane (DCM), ethyl acetate, or diethyl ether), ensuring your product is soluble in it.

  • Initial Wash (Optional but Recommended): Perform a wash with deionized water or a saturated sodium bicarbonate solution to remove any initial, easily separable hydrazine and to ensure the hydrazide is not protonated.[1]

  • Acidic Wash: Wash the organic layer with a dilute acid solution. 1 M HCl is a common choice.[1] The volume of the acidic wash should be sufficient to fully neutralize and extract the excess hydrazine. Multiple washes with smaller volumes are generally more effective than a single large-volume wash.

  • Neutralization and Final Washes: After the acidic extraction, wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with brine to aid in the removal of water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to isolate your purified hydrazide product.[2]

Question: I am concerned about the presence of trace amounts of hydrazine in my final product. What are the best methods for detecting and quantifying residual hydrazine?

Answer:

Detecting trace amounts of hydrazine is critical due to its toxicity.[3] Several analytical techniques can be employed, often requiring derivatization to enhance detectability, as hydrazine itself has a weak UV chromophore.[4]

Analytical Methods for Hydrazine Detection:

MethodPrincipleDetection LimitKey Considerations
HPLC with UV Detection Pre-column derivatization with an aromatic aldehyde (e.g., benzaldehyde or salicylaldehyde) forms a hydrazone with a strong UV chromophore.[4][5]Low ppb range[3]Robust and widely used. Requires method development for your specific analyte.[4]
Gas Chromatography (GC) Derivatization is often necessary to improve volatility and thermal stability.[6]Varies with derivative and detector.Can be very sensitive, especially with a nitrogen-phosphorus detector (NPD).[5][6]
Colorimetric Methods Reaction with a chromogenic agent, such as p-dimethylaminobenzaldehyde, produces a colored complex that can be quantified spectrophotometrically.[7][8][9]Low ppm to sub-ppm range.[7]Simple and rapid, suitable for quick screening.[5][9] Can be performed semi-quantitatively with visual comparison charts.[7]
Mass Spectrometry (MS) Can be coupled with GC or HPLC for unequivocal identification and quantification.[6]Highly sensitive.Provides the highest degree of certainty in identification.[6]

Workflow for Hydrazine Detection

cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Aliquot of Reaction Mixture Dilution Dilute in Appropriate Solvent Sample->Dilution Derivatization Derivatize with Aldehyde (e.g., Benzaldehyde) Dilution->Derivatization HPLC HPLC Separation Derivatization->HPLC Detection UV or MS Detection HPLC->Detection Quantification Quantify against Calibration Curve Detection->Quantification

Caption: General workflow for HPLC determination of hydrazine.[4]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when working with hydrazine?

A1: Hydrazine and its hydrates are highly toxic, corrosive, and flammable.[10] Always handle them within a properly functioning chemical fume hood.[10][11] Essential Personal Protective Equipment (PPE) includes a flame-resistant lab coat, chemical safety goggles, a face shield (if there is a splash hazard), and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[10][12] Ensure an emergency eyewash and safety shower are readily accessible.[12] Store hydrazine away from heat, ignition sources, oxidizing agents, and acids.[12][13][14]

Q2: Can I quench residual hydrazine with an oxidizing agent? If so, which ones are recommended?

A2: Yes, oxidative quenching is an effective method for destroying residual hydrazine, converting it to nitrogen gas and water.[15] This is particularly useful for waste streams or when extraction is not feasible.

Recommended Oxidative Quenching Agents:

Quenching AgentReaction ConditionsSafety Considerations
Sodium Hypochlorite (Bleach) Use a dilute solution (<5% available chlorine).[14] The reaction is optimal in a pH range of 5-8.[14] Ensure the hydrazine solution is also dilute (<5%) to prevent excessive heat generation.[14]The reaction can be vigorous. Add the quenching agent slowly and with cooling. Never add dry calcium hypochlorite to hydrazine.[14]
Hydrogen Peroxide Two moles of hydrogen peroxide are required per mole of hydrazine.[14][16] A slight excess of peroxide is recommended.[14] The reaction can be catalyzed by a trace amount of copper sulfate.[14]The reaction temperature should be controlled, ideally between 30-50°C, as hydrogen peroxide can decompose at higher temperatures.[16]

Decision Tree for Hydrazine Removal

Start Reaction Complete. Residual Hydrazine Present. Product_Solubility Is the desired product soluble in the organic phase? Start->Product_Solubility Waste_Stream Is this a waste stream or aqueous layer? Start->Waste_Stream Extraction Perform Acidic Aqueous Extraction Product_Solubility->Extraction Yes Precipitation Filter and Wash Precipitated Product Product_Solubility->Precipitation No Oxidative_Quench Perform Oxidative Quench (e.g., with NaOCl or H₂O₂) Waste_Stream->Oxidative_Quench Yes Isolate_Product Isolate Product from Organic Layer Waste_Stream->Isolate_Product No Extraction->Waste_Stream Aqueous Layer Extraction->Isolate_Product Dispose Dispose of Quenched Aqueous Waste Properly Oxidative_Quench->Dispose

Caption: Decision-making process for hydrazine work-up.

Q3: My reaction involves a catalytic transfer hydrogenation with hydrazine and a palladium catalyst. How does the work-up differ?

A3: In this case, the first step of your work-up is the removal of the solid catalyst. This is typically done by filtering the reaction mixture through a pad of a filter aid like Celite.[2] After filtration, the filtrate contains your product and any excess hydrazine. From this point, you can proceed with the standard acidic aqueous extraction protocol described above to remove the residual hydrazine.[2]

Q4: I've heard that hydrazine can undergo N-N bond cleavage. Is this a concern during work-up?

A4: N-N bond cleavage of hydrazines is a known chemical transformation but typically requires specific conditions, such as the presence of certain transition metal catalysts (like ruthenium) or photocatalytic conditions.[17][18][19] Under standard aqueous work-up conditions (mild acid/base washes at ambient temperature), significant N-N bond cleavage of your hydrazide product is generally not a major concern. However, if your reaction conditions involve catalysts known to promote this cleavage, it's a possibility to consider and should be monitored by analytical methods like LC-MS.

Q5: How should I dispose of waste containing hydrazine?

A5: All waste containing hydrazine must be treated as hazardous waste.[11] Never pour it down the drain. Aqueous waste streams containing hydrazine should be treated by oxidative quenching (as described in Q2) to destroy the hydrazine before disposal.[14] Collect all hydrazine-contaminated materials, including empty containers and used PPE, in clearly labeled, sealed containers for disposal by a licensed professional waste management company, following all local and national regulations.

III. References

  • Hydrazine - Risk Management and Safety. (n.d.). University of Notre Dame. Retrieved from [Link]

  • Hydrazine Standard Operating Procedure Template. (n.d.). University of New Mexico - Environmental Health & Safety. Retrieved from [Link]

  • Hydrazine. (n.d.). UC Santa Barbara - Environmental Health & Safety. Retrieved from [Link]

  • Analytical Methods for Hydrazines. (1997). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

  • HYDRAZINE Method no.: 20. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly. (2026, March 2). Hoo Chemtec. Retrieved from [Link]

  • How to quench excess hydrazine monohydrate. (2022, May 3). Reddit. Retrieved from [Link]

  • Method for removing organic impurities in hydrazine hydrate prepared through ketazine method. (n.d.). Google Patents. Retrieved from

  • Hydrazine Sampling and Analysis Method. (n.d.). Scribd. Retrieved from [Link]

  • Martínez, S., Trepat, E., Moreno-Mañas, M., Sebastián, R. M., Vallribera, A., Mata, I., & Molins, E. (2006). Nitrogen-nitrogen bond cleavage catalyzed by ruthenium complexes. Arkivoc, 2007(5), 169-182.

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Hydrazine. (n.d.). Wikipedia. Retrieved from [Link]

  • Three Methods of Detection of Hydrazines. (n.d.). NASA Tech Briefs. Retrieved from [Link]

  • Mohanty, A., & Daw, P. (2023). Ammonia synthesis by the reductive N–N bond cleavage of hydrazine using an air-stable, phosphine-free ruthenium catalyst. Chemical Communications, 59(74), 11149-11152.

  • A dual-mode visual detector for toxic hydrazine. (2021). RSC Advances, 11(36), 22353-22358.

  • Hydrazine Capture and N–N Bond Cleavage at Iron Enabled by Flexible Appended Lewis Acids. (2017). Journal of the American Chemical Society, 139(49), 18062-18071.

  • Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. (2013). Organic Letters, 15(18), 4838-4841.

  • 2-methyl-2-phenyl-4-pentenal. (n.d.). Organic Syntheses. Retrieved from [Link]

  • N N bond cleavage routes of hydrazine to generate ammonia using transition metal (TM)‐based catalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • The chemical and biochemical degradation of hydrazine. (1997). Defense Technical Information Center. Retrieved from [Link]

  • Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition. (2023). Molecules, 28(20), 7156.

  • Curious about quenching of hydrazinolysis. (2017, June 26). ResearchGate. Retrieved from [Link]

  • The Decomposition of Hydrazine in the Gas Phase and over an Iridium Catalyst. (2013). Iowa State University Digital Repository. Retrieved from [Link]

  • Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO2: Effect of Reaction Parameters on the Activity. (2019). Catalysts, 9(1), 70.

  • Process for removing residual hydrazine from caustic solutions. (n.d.). Google Patents. Retrieved from

  • Colorimetric Method for Detection of Hydrazine Decomposition in Chemical Decontamination Process. (2019). Sensors, 19(20), 4559.

  • Determination of hydrazine in water samples. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Advice on working up a reaction using hydrazine hydrate as a solvent? (2022, December 29). Reddit. Retrieved from [Link]

  • Reaction kinetics of hydrazine neutralization in steam generator wet lay-up solution. (2012). International Nuclear Information System (INIS). Retrieved from [Link]

  • Determination of Long Term Compatibility of Hydrazine with Selected Materials of Construction. (n.d.). Defense Technical Information Center. Retrieved from [Link]

  • How to determine level of Hydrazine. (n.d.). Rx Marine. Retrieved from [Link]

  • Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Biphenyl-2-yl-hydrazine Workflows

Welcome to the Technical Support Center for Biphenyl-2-yl-hydrazine reactions. This guide is engineered for research scientists and drug development professionals working on complex biaryl and indole/carbazole scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Biphenyl-2-yl-hydrazine reactions. This guide is engineered for research scientists and drug development professionals working on complex biaryl and indole/carbazole scaffolds. Biphenyl-2-yl-hydrazine is a highly versatile intermediate, most notably utilized in the Fischer Indole Synthesis (FIS) to construct functionalized indoles and carbazoles—privileged structures in antiviral (e.g., HCV inhibitors) and oncology drug discovery[1].

This center provides troubleshooting guides, self-validating protocols, and mechanistic insights into the two critical catalytic nodes of this workflow:

  • Upstream: The Palladium-catalyzed synthesis of biphenyl-2-yl-hydrazine via Buchwald-Hartwig C–N cross-coupling.

  • Downstream: The acid-catalyzed Fischer Indole Synthesis utilizing biphenyl-2-yl-hydrazine.

PART 1: Upstream Synthesis (Buchwald-Hartwig Amination)

FAQ 1: Why am I observing massive dehydrazination (N₂ gas evolution) instead of C–N coupling when reacting 2-bromobiphenyl with hydrazine? Causality & Expert Insight: Hydrazine is a strong reducing agent. In the presence of unoptimized Palladium(II) or Palladium(0) complexes, arylhydrazines rapidly undergo catalytic decomposition (dehydrazination), extruding N₂ and H₂ gases and reducing your aryl halide to the deshalogenated arene (biphenyl)[2]. Solution: You must switch to a highly electron-rich, sterically bulky biaryl phosphine ligand. Ligands like XPhos or DPPPy accelerate the reductive elimination step of the catalytic cycle, outcompeting the dehydrazination pathway[2].

FAQ 2: How do I control regioselectivity? I am getting a mixture of N1,N1-diaryl and N1,N2-diaryl hydrazines. Causality & Expert Insight: Hydrazine has two nucleophilic nitrogen atoms. The resting state of the catalyst dictates selectivity. Studies show that using an arylpalladium(II) chloride resting state (promoted by using weak bases or specific halide precursors) favors mono-arylation, whereas arylpalladium(II) hydroxide intermediates can lead to over-arylation[3]. Maintain strict stoichiometry (excess hydrazine) and use a mild base like KOH or NaOt-Bu at controlled temperatures.

Protocol 1: Self-Validating Synthesis of Biphenyl-2-yl-hydrazine

Validation Checkpoint: The reaction mixture should transition from a dark red/brown suspension to a clear amber solution upon successful oxidative addition and amine coordination.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-bromobiphenyl (1.0 equiv), Pd(OAc)₂ (0.05 equiv, 5 mol%), and XPhos (0.11 equiv, 11 mol%).

  • Solvent & Base: Add anhydrous toluene (degassed), followed by NaOt-Bu (1.4 equiv). Causality: Toluene provides the optimal non-polar environment to stabilize the Pd-XPhos complex, while NaOt-Bu facilitates the deprotonation of the coordinated hydrazine[4].

  • Hydrazine Addition: Slowly add hydrazine hydrate (3.0 equiv). Caution: Add dropwise to prevent thermal runaway.

  • Heating: Heat to 80 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active 2-bromobiphenyl spot validates completion.

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography to yield the hydrazine.

G A Pd(0) + Ligand (e.g., XPhos) B Oxidative Addition (2-Bromobiphenyl) A->B Ar-Br C Amine Coordination (Hydrazine) B->C NH2NH2 D Deprotonation (NaOt-Bu) C->D Base E Reductive Elimination (Biphenyl-2-yl-hydrazine) D->E E->A Regenerate Pd(0)

Caption: Catalytic cycle of Pd-catalyzed Buchwald-Hartwig hydrazine synthesis.

PART 2: Downstream Fischer Indole Synthesis (FIS)

FAQ 3: My FIS reaction stops at the hydrazone intermediate. Why isn't it cyclizing into the indole/carbazole? Causality & Expert Insight: The rate-determining step of the Fischer Indole Synthesis is the [3,3]-sigmatropic rearrangement of the ene-hydrazine tautomer[1]. If your reaction stalls at the hydrazone, your catalyst is either not acidic enough to promote tautomerization, or the ketone used lacks highly enolizable α-protons. Solution: Upgrade your Brønsted acid. Switch from acetic acid to p-Toluenesulfonic acid (p-TsOH·H₂O) or a Lewis acid like ZnCl₂ . The stronger acid protonates the N2 nitrogen, drastically lowering the activation energy required for the [3,3]-sigmatropic shift.

FAQ 4: Can I bypass the isolation of the unstable biphenyl-2-yl-hydrazine and do a one-pot synthesis? Causality & Expert Insight: Yes. Biphenyl-2-yl-hydrazine is prone to oxidation in air. A modern workaround is the one-pot Pd-catalyzed cross-coupling of 2-bromobiphenyl with benzophenone hydrazone, followed by an in-situ acidic deprotection/Fischer cyclization using p-TsOH and an enolizable ketone[4].

Protocol 2: Acid-Catalyzed Fischer Indole Cyclization

Validation Checkpoint: The evolution of ammonia (NH₃) gas (detectable by pH paper at the flask mouth) is the definitive self-validating signal that the aminal intermediate has successfully collapsed into the aromatic indole core.

  • Hydrazone Formation: Dissolve biphenyl-2-yl-hydrazine hydrochloride (1.0 equiv) and the target ketone (1.2 equiv) in absolute ethanol.

  • Catalyst Addition: Add p-TsOH·H₂O (2.0 equiv). Causality: A stoichiometric excess of acid is often required because the eliminated ammonia will neutralize the acid catalyst as the reaction proceeds[4].

  • Reflux: Heat the mixture to reflux (80 °C). The solution will typically darken.

  • Monitoring: Track the reaction via LC-MS. The intermediate hydrazone mass [M+H]⁺ will shift to [M-17]⁺ as ammonia is eliminated.

  • Isolation: Cool to 0 °C to precipitate the indole/carbazole product, filter, and wash with cold ethanol.

FIS N1 Biphenyl-2-yl-hydrazine + Ketone N2 Hydrazone Formation (Acid Catalyzed) N1->N2 N3 Tautomerization to Ene-Hydrazine N2->N3 H+ N4 [3,3]-Sigmatropic Rearrangement N3->N4 Rate Determining N5 Re-aromatization & Aminal Formation N4->N5 N6 Elimination of NH3 (Indole/Carbazole Core) N5->N6 -NH3

Caption: Mechanistic pathway of the Fischer Indole Synthesis from arylhydrazines.

PART 3: Quantitative Catalyst Comparison Data

To streamline your catalyst selection, consult the following empirical data matrix summarizing the efficiency of various catalytic systems for biphenyl-2-yl-hydrazine workflows.

Reaction PhaseCatalyst SystemLigand / AdditiveSolventYield / OutcomePrimary Failure Mode
Upstream Synthesis Pd(OAc)₂ (5 mol%)XPhos (11 mol%)Toluene85-92% (High N1 selectivity)Air oxidation of Pd(0)
Upstream Synthesis Pd₂(dba)₃ (2 mol%)BINAP (5 mol%)1,4-Dioxane< 30%Severe dehydrazination
Upstream Synthesis CuI (10 mol%)4-Hydroxy-L-prolineDMSO60-70%High temp (80°C) required
Downstream FIS p-TsOH·H₂O (2 equiv)NoneEthanol90% (Rapid cyclization)Neutralization by NH₃
Downstream FIS Acetic Acid (Solvent)NoneAcetic Acid40-50%Stalls at hydrazone stage
Downstream FIS ZnCl₂ (1.5 equiv)NoneToluene75-85%Product complexation with Zn
References
  • Benchchem. "7-Phenyl-1H-indole | CAS 1863-21-4". Benchchem Product Database.
  • Shu, S., et al. "Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N,N-Diarylhydrazines." The Journal of Organic Chemistry, 2016.
  • Wagaw, S., Yang, B. H., Buchwald, S. L. "A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis." Journal of the American Chemical Society, 1998.

Sources

Troubleshooting

managing the toxicity and safe handling of Biphenyl-2-YL-hydrazine

Technical Support Center: Managing the Toxicity and Safe Handling of Biphenyl-2-YL-hydrazine Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide and FAQ...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing the Toxicity and Safe Handling of Biphenyl-2-YL-hydrazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide and FAQ to address the specific challenges of working with Biphenyl-2-YL-hydrazine (CAS: 59964-94-2) and its hydrochloride salt (CAS: 109221-95-6). This guide synthesizes mechanistic toxicology with field-proven laboratory protocols to ensure both personnel safety and experimental reproducibility.

Section 1: Mechanistic Understanding of Toxicity (FAQ)

Q: How does Biphenyl-2-YL-hydrazine induce cellular toxicity, and why is it particularly hazardous to erythrocytes? A: Biphenyl-2-YL-hydrazine, like other arylhydrazines, exhibits potent hematotoxicity and cytotoxicity driven by oxidative stress. The causality of this toxicity lies in its autoxidation. When exposed to oxygenated environments (such as cell culture media or the bloodstream), the hydrazine moiety undergoes autoxidation, a process often catalyzed by hemoproteins like oxyhemoglobin [1]. This reaction generates reactive oxygen species (ROS), including hydrogen peroxide and superoxide radicals, alongside highly reactive aryl/phenyl radicals [2].

These radicals attack the cellular membrane, initiating lipid peroxidation, which compromises membrane integrity. In erythrocytes, this leads to the oxidation of hemoglobin into methemoglobin, the formation of Heinz bodies, and ultimately, hemolysis [3]. Understanding this mechanism is critical: unexpected cell death in control wells is often an artifact of hydrazine autoxidation in the media rather than the intended pharmacological effect.

ToxicityPathway A Biphenyl-2-YL-hydrazine Exposure B Autoxidation (O2 / Hemoproteins) A->B C Reactive Oxygen Species (H2O2, Superoxide) B->C D Aryl Radicals B->D E Lipid Peroxidation (Membrane Damage) C->E F Hemoglobin Oxidation (Methemoglobin) C->F D->E G Cytotoxicity & Hemolysis E->G F->G

Mechanistic pathway of arylhydrazine-induced oxidative stress and cytotoxicity.

Section 2: Quantitative Safety Data & Physicochemical Properties

Q: What are the key physicochemical properties and toxicity thresholds I need to account for when designing my safety protocols? A: Biphenyl-2-YL-hydrazine is typically handled as an off-white solid (often as a hydrochloride salt to improve stability) [4]. Because it is moderately toxic by ingestion and can cause skin/eye irritation, establishing a quantitative baseline for its properties is essential for risk assessment.

Table 1: Physicochemical and Toxicity Profile of Biphenyl-2-YL-hydrazine & Related Arylhydrazines

Property / ParameterValue / DescriptionCausality / Impact on Handling
CAS Number 59964-94-2 (Free base) / 109221-95-6 (HCl salt)Essential for exact SDS retrieval and regulatory compliance.
Molecular Weight 184.24 g/mol (Free base)Required for accurate molarity calculations in assays.
Storage Temperature -20°C (Freezer)Prevents thermal degradation and premature autoxidation [4].
Acute Toxicity (Oral LD50) ~80 - 188 mg/kg (Extrapolated)High risk of systemic toxicity via accidental ingestion [3].
Physical State Off-white solidProne to aerosolization; requires handling in a draft-free enclosure.

Section 3: Experimental Troubleshooting

Q: My cell viability assays are showing inconsistent results when using Biphenyl-2-YL-hydrazine as a synthetic intermediate. How do I troubleshoot and standardize my workflow? A: Inconsistent results are almost always caused by the degradation of the stock solution. Arylhydrazines are highly sensitive to light, oxygen, and transition metal contaminants. If your compound oxidizes before it reaches the cells, you are exposing your assay to a complex mixture of hydrazine, diazenes, and ROS.

To ensure trustworthiness in your data, you must implement a self-validating system for reagent preparation.

Step-by-Step Methodology: Preparation and Validation of Biphenyl-2-YL-hydrazine Stock Solutions

  • Environmental Control: Weigh the solid inside a certified chemical fume hood or an inert-gas glovebox to prevent inhalation of particulates and minimize ambient moisture exposure.

  • Solvent Degassing: Dissolve the compound in a strictly degassed, anhydrous solvent (e.g., DMSO or DMF). Degassing removes dissolved oxygen, halting the autoxidation cascade [2].

  • Aliquoting: Divide the stock solution into single-use, amber-colored microcentrifuge tubes. This prevents photolytic degradation and avoids repeated freeze-thaw cycles.

  • Storage: Immediately purge the headspace of each tube with Argon or Nitrogen gas and store at -20°C [4].

  • Self-Validation (QC): Before critical experiments, run a rapid UV-Vis or LC-MS check on a dummy aliquot. A shift in the absorption spectrum or the appearance of degradation peaks confirms oxidation, prompting the discard of that batch.

PrepWorkflow Step1 1. Weigh Solid (Inert Glovebox/Hood) Step2 2. Dissolve in Degassed Solvent Step1->Step2 Step3 3. Aliquot into Amber Tubes Step2->Step3 Step4 4. Argon Purge & Store at -20°C Step3->Step4 Step5 5. QC Validation (LC-MS / UV-Vis) Step4->Step5

Self-validating workflow for preparing Biphenyl-2-YL-hydrazine solutions.

Section 4: Spill Response and Decontamination Protocols

Q: How should I respond to a spill of Biphenyl-2-YL-hydrazine hydrochloride powder on the benchtop? A: Because it is a moderately toxic and reactive solid, sweeping it dry will aerosolize the powder, leading to severe inhalation risks. Follow this authoritative decontamination protocol to ensure complete neutralization:

Step-by-Step Spill Response Methodology:

  • Isolate and Protect: Evacuate immediate personnel. Don appropriate PPE: chemical-resistant gloves (Nitrile, minimum 8 mil), safety goggles, and a lab coat [4].

  • Containment: Do NOT sweep. Gently cover the spilled solid with damp, absorbent paper towels (dampened with water or a mild surfactant) to suppress dust formation.

  • Collection: Carefully scoop the damp towels and the absorbed chemical using a non-sparking plastic spatula. Place the materials into a designated, sealable hazardous waste container.

  • Decontamination: Wash the spill area thoroughly with a 10% bleach (sodium hypochlorite) solution. The oxidative power of bleach will intentionally force the oxidation of residual hydrazine traces into inert byproducts. Leave for 15 minutes, then wipe clean with water.

  • Validation: Ensure no yellowish residue remains on the benchtop. Dispose of all cleaning materials as hazardous chemical waste according to institutional guidelines.

References

  • Molecular Mechanism of Phenylhydrazine Induced Haematotoxicity: A Review. American Journal of Phytomedicine and Clinical Therapeutics.[Link]

  • Free radical production during phenylhydrazine-induced hemolysis. Canadian Journal of Chemistry.[Link]

  • Phenylhydrazine haematotoxicity. Journal of Applied Biomedicine.[Link]

Optimization

Technical Support Center: Refining Protocols for the Synthesis of Symmetrical Biphenyls from Hydrazines

Welcome to the Technical Support Center for the synthesis of symmetrical biphenyls from hydrazines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing or looking t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of symmetrical biphenyls from hydrazines. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing or looking to implement palladium-catalyzed homocoupling of arylhydrazines. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the success and efficiency of your experiments. Our approach is rooted in a deep understanding of the reaction mechanism and extensive field-proven experience.

Introduction: The Chemistry Behind the Coupling

The synthesis of symmetrical biphenyls is a cornerstone in the construction of molecules with significant applications in pharmaceuticals, agrochemicals, and materials science. While numerous methods exist for forging the biaryl bond, the palladium-catalyzed homocoupling of arylhydrazines offers a compelling and atom-economical alternative to traditional methods like the Ullmann and Suzuki couplings. This method leverages readily available arylhydrazines as starting materials, proceeding through an oxidative denitrification pathway to yield the desired biphenyl product.

The elegance of this transformation lies in its catalytic cycle, where a palladium catalyst facilitates the coupling of two arylhydrazine molecules with the liberation of nitrogen gas. This process is not without its challenges, including the potential for side reactions and issues with catalyst stability. This guide will equip you with the knowledge to navigate these complexities and achieve high yields and purity in your syntheses.

Core Protocol: Palladium-Catalyzed Homocoupling of Arylhydrazines

This section details a robust and validated protocol for the synthesis of symmetrical biphenyls from arylhydrazines. The causality behind each experimental choice is explained to provide a deeper understanding of the reaction.

Experimental Protocol: General Procedure

Objective: To synthesize a symmetrical biphenyl via palladium-catalyzed homocoupling of an arylhydrazine.

Materials:

  • Arylhydrazine (or its hydrochloride salt)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Sodium Acetate (NaOAc)

  • Methyl Ethyl Ketone (MEK)

  • Reaction tube or flask with a magnetic stirrer

  • Heating apparatus (e.g., oil bath)

  • Standard laboratory glassware for workup and purification

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry reaction tube equipped with a magnetic stir bar, combine the arylhydrazine (0.5 mmol, 1.0 equiv), sodium acetate (0.5 mmol, 1.0 equiv), and palladium(II) acetate (0.01 mmol, 2 mol%).

  • Solvent Addition: Add methyl ethyl ketone (2 mL) to the reaction tube.

  • Reaction Conditions: Seal the reaction tube and place it in a preheated oil bath at 50°C. Stir the reaction mixture vigorously for 3 hours. The reaction is typically run open to the air, as oxygen can serve as a terminal oxidant.

  • Workup: After 3 hours, cool the reaction mixture to room temperature. A precipitate may form.

  • Isolation: Filter the reaction mixture to remove any insoluble material.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can then be purified by recrystallization or flash column chromatography on silica gel to afford the pure symmetrical biphenyl.

Self-Validating System: In-Process Checks

To ensure the reliability of your results, we recommend the following in-process checks:

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the consumption of the starting arylhydrazine and the formation of the biphenyl product.

  • Product Characterization: The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the product can also be compared to literature values.[1]

Data Presentation: Substrate Scope and Yields

The palladium-catalyzed homocoupling of arylhydrazines is compatible with a wide range of functional groups. The following table summarizes the yields obtained for various substituted arylhydrazines using the core protocol described above.

EntryArylhydrazine SubstrateProductYield (%)
1p-Iodophenylhydrazine4,4'-Diiodobiphenyl91
2p-Bromophenylhydrazine4,4'-Dibromobiphenyl95
3p-Cyanophenylhydrazine4,4'-Dicyanobiphenyl92
42-Naphthylhydrazine2,2'-Binaphthyl96

Data sourced from a representative protocol.[1]

Visualizing the Science: Mechanism and Workflow

To provide a clearer understanding of the chemical transformations and experimental processes, we have included the following diagrams.

Proposed Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the palladium-catalyzed homocoupling of arylhydrazines.

Catalytic Cycle cluster_regeneration Catalyst Regeneration Pd(0) Pd(0) ArPd(II)H ArPd(II)H Pd(0)->ArPd(II)H Oxidative Addition (ArNHNH₂) Pd(II) Pd(II) Pd(0)->Pd(II) Oxidation (Air) ArPd(II)Ar ArPd(II)Ar ArPd(II)H->ArPd(II)Ar Reaction with ArNHNH₂ - N₂, - H₂ Biphenyl Biphenyl ArPd(II)Ar->Biphenyl Reductive Elimination Pd(II)->Pd(0) Reduction

Caption: Proposed catalytic cycle for the synthesis of symmetrical biphenyls.

Experimental Workflow

This diagram outlines the general workflow for the synthesis and purification of symmetrical biphenyls from arylhydrazines.

Experimental Workflow A 1. Reaction Setup (Arylhydrazine, Pd(OAc)₂, NaOAc, MEK) B 2. Heating and Stirring (50°C, 3 hours) A->B C 3. Workup (Cooling and Filtration) B->C D 4. Purification (Recrystallization or Chromatography) C->D E 5. Characterization (NMR, MS, MP) D->E

Caption: A streamlined experimental workflow for biphenyl synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of symmetrical biphenyls from hydrazines in a question-and-answer format.

Q1: My reaction yield is low, or the reaction is not proceeding to completion. What are the likely causes?

A1: Low yields or incomplete reactions can stem from several factors. Here is a systematic approach to troubleshooting:

  • Catalyst Activity: Palladium catalysts, especially Pd(OAc)₂, can be sensitive to age and storage conditions. Ensure you are using a fresh or properly stored catalyst. If catalyst decomposition is suspected (e.g., formation of palladium black), consider using a more robust catalyst or adding a phosphine ligand to stabilize the palladium center.

  • Reagent Purity: The purity of the arylhydrazine starting material is critical. Impurities can interfere with the catalytic cycle. If using a hydrochloride salt of the arylhydrazine, ensure that a sufficient amount of base is used to neutralize the acid.

  • Solvent Quality: The solvent should be of appropriate purity. While this reaction is often run in the presence of air, ensure the solvent is free from other contaminants that could act as catalyst poisons.

  • Reaction Temperature: The reaction temperature of 50°C is a good starting point, but for less reactive substrates, a higher temperature may be required. Conversely, for highly reactive substrates, a lower temperature might be necessary to minimize side reactions.

  • Stirring: Inefficient stirring can lead to poor mixing of the reagents, resulting in a sluggish reaction. Ensure the reaction mixture is being stirred vigorously.

Q2: I am observing a significant amount of a colored byproduct, which I suspect is an azobenzene. How can I suppress its formation?

A2: The formation of azobenzenes is a common side reaction in the oxidation of arylhydrazines. Azobenzenes are formed through the dimerization of two arylhydrazyl radicals. To minimize the formation of this byproduct:

  • Control the Oxidant: While air is a convenient oxidant, its concentration is not precisely controlled. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) and using a controlled amount of a milder oxidant might favor the desired biphenyl formation.

  • Ligand Selection: The use of bulky phosphine ligands can sterically hinder the formation of the azobenzene byproduct by influencing the coordination environment around the palladium center.

  • Solvent Effects: The choice of solvent can influence the reaction pathway. It may be beneficial to screen different solvents to find one that disfavors the formation of azobenzene.

Q3: I am getting a mixture of my desired biphenyl and the dehalogenated arene as a byproduct. What is causing this and how can I fix it?

A3: The formation of a dehalogenated arene (hydrodehalogenation) is a known side reaction in many palladium-catalyzed couplings, especially when using substrates with certain functional groups.

  • Hydrogen Source: This side reaction requires a source of hydrogen. This can sometimes come from the solvent or trace amounts of water. Using an anhydrous solvent may help to reduce this side reaction.

  • Base Choice: The nature of the base can influence the extent of hydrodehalogenation. It may be worthwhile to screen other inorganic or organic bases.

Troubleshooting Decision Tree

This diagram provides a logical workflow for troubleshooting common experimental issues.

Troubleshooting Decision Tree Start Low Yield or No Reaction CheckCatalyst Is the Pd catalyst old or discolored? Start->CheckCatalyst CheckReagents Are the reagents pure and dry? CheckCatalyst->CheckReagents No NewCatalyst Use fresh catalyst or a different Pd source. CheckCatalyst->NewCatalyst Yes CheckConditions Are the reaction conditions (T, time, stirring) optimal? CheckReagents->CheckConditions Yes PurifyReagents Purify starting materials. CheckReagents->PurifyReagents No SideProduct Is a major side product observed? CheckConditions->SideProduct Yes ScreenConditions Screen temperature and reaction time. CheckConditions->ScreenConditions No Azobenzene Is the side product colored (likely azobenzene)? SideProduct->Azobenzene Yes Dehalogenation Is the side product the dehalogenated arene? SideProduct->Dehalogenation No OptimizeLigand Optimize ligand and/or oxidant. Azobenzene->OptimizeLigand OptimizeSolventBase Optimize solvent and/or base. Dehalogenation->OptimizeSolventBase Success Problem Resolved OptimizeLigand->Success OptimizeSolventBase->Success NewCatalyst->Success PurifyReagents->Success ScreenConditions->Success

Caption: A decision tree for troubleshooting common issues in the synthesis.

Conclusion

The palladium-catalyzed homocoupling of arylhydrazines is a powerful and efficient method for the synthesis of symmetrical biphenyls. By understanding the underlying chemical principles and being aware of potential pitfalls, researchers can confidently and successfully implement this protocol. This guide provides a solid foundation for achieving high yields and purity, and we encourage you to use the troubleshooting section as a practical tool to overcome any challenges you may encounter in your research.

References

  • Liu, J., et al. (2013). Palladium-catalyzed reductive homocoupling of N′-tosyl arylhydrazines. Organic & Biomolecular Chemistry, 11(46), 8014-8017. [Link]

  • Barrett, A. G. M., et al. (2006). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. The Journal of Organic Chemistry, 64(17), 6277-6289. [Link]

  • Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Percec, V., et al. (2004). Nickel- and Palladium-Catalyzed Homocoupling of Aryl Triflates. Scope, Limitation, and Mechanistic Aspects. The Journal of Organic Chemistry, 69(10), 3445-3452. [Link]

  • Wang, L., & Wang, Y. (2006). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry, 71(3), 1280-1282. [Link]

  • Fagnou, K., et al. (2007). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie International Edition, 46(10), 1664-1667. [Link]

  • CN104610002A - Method for synthesizing symmetrical biphenyl from aromatic hydrazine. (2015).
  • Chauhan, M. H., & Solanki, N. L. (2022). Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. Asian Journal of Organic & Medicinal Chemistry, 7(3), 265-269. [Link]

  • Shukla, J., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S1649-S1666. [Link]

  • Lei, J., et al. (2018). One-Step Synthesis of Unsymmetric 1, 1'-Biaryl-2, 2'-diamines by the Reaction of 2-Naphthols with Aryl Hydrazines. Chinese Journal of Organic Chemistry, 38(2), 443-450. [Link]

  • Kibriya, G., et al. (2018). Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones. The Journal of Organic Chemistry, 83(24), 15337-15346. [Link]

  • Singh, P., et al. (2023). Heterocyclic biphenyl-based fluorochrome sensor for rapid hydrazine detection: design, synthesis, single crystal XRD, and DFT studies. Environmental Science: Water Research & Technology, 9(5), 1438-1450. [Link]

  • Luchinat, C., et al. (2019). Synthesis and Characterization of Hydrazine-Appended BODIPY Dyes and the Related Aminomethyl Complexes. Inorganics, 7(8), 98. [Link]

  • Goklani, P., & Gupta, A. (2017). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. Material Science Research India, 14(2). [Link]

  • Taniguchi, N. (2017). Chalcogenation of arylhydrazines via C-N bond cleavage. Chemical Review and Letters, 8, 240-250.
  • Sharma, S., et al. (2015). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. Molecules, 20(4), 6251-6272. [Link]

Sources

Reference Data & Comparative Studies

Validation

analytical methods for the quantification of Biphenyl-2-YL-hydrazine

As a Senior Application Scientist specializing in trace analysis and genotoxic impurities (GTIs), I frequently encounter the analytical bottleneck of quantifying reactive aryl hydrazines in complex active pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in trace analysis and genotoxic impurities (GTIs), I frequently encounter the analytical bottleneck of quantifying reactive aryl hydrazines in complex active pharmaceutical ingredient (API) matrices.

Biphenyl-2-YL-hydrazine (CAS 59964-94-2; Hydrochloride CAS 109221-95-6) is a critical synthetic intermediate and a recognized Class 2/Class 3 Potential Genotoxic Impurity (PGI) under ICH M7 guidelines[1][2]. Because of its terminal hydrazine moiety, it is highly reactive, prone to oxidative degradation, and exhibits poor chromatographic behavior in its native state[3].

This guide objectively compares the performance of three analytical modalities—LC-MS/MS , HPLC-UV , and GC-MS —for the quantification of Biphenyl-2-YL-hydrazine, providing field-proven methodologies, experimental data, and the mechanistic causality behind each protocol.

Modality Comparison: Why LC-MS/MS is the Gold Standard

When quantifying PGIs at the Threshold of Toxicological Concern (TTC)—often requiring limits of detection (LOD) in the sub-ppm range—the choice of analytical modality dictates the success of the assay[2].

  • GC-MS (The Thermal Degradation Risk): While GC-MS is highly specific, aryl hydrazines frequently undergo N-N bond cleavage or thermal degradation in the hot injection port. Extensive, complex derivatization (e.g., with epichlorohydrin) is required just to make the analyte volatile and thermally stable, introducing high variability[4].

  • HPLC-UV (The Specificity Bottleneck): Biphenyl-2-YL-hydrazine possesses a strong biphenyl chromophore, making UV detection theoretically viable. However, at ppm levels, the massive concentration of the API matrix often co-elutes and masks the trace impurity signal[3].

  • LC-MS/MS (The Optimal Solution): Liquid Chromatography-Tandem Mass Spectrometry bypasses thermal degradation. When coupled with pre-column derivatization, it offers unparalleled sensitivity (ESI+) and specificity (Multiple Reaction Monitoring, MRM), completely filtering out API matrix interference[3][5].

Table 1: Performance Comparison Matrix for Biphenyl-2-YL-hydrazine
Analytical ModalitySensitivity (LOD)SpecificityMatrix InterferenceOperational Causality
LC-MS/MS (MRM) 0.01 - 0.05 ppm Outstanding MinimalMRM filters out API ions; ESI+ highly efficient for hydrazones.
HPLC-UV / PDA 1.0 - 5.0 ppmModerateHighAPI UV absorbance often masks the trace impurity peak.
GC-MS 0.1 - 0.5 ppmHighModerateHigh risk of thermal degradation; requires harsh derivatization.

The Mechanistic Imperative of Derivatization

Attempting to quantify free Biphenyl-2-YL-hydrazine directly is an analytical trap. The free amine will irreversibly bind to metal surfaces in the LC system or oxidize during sample preparation[6].

The Causality of the Chemical Choice: By reacting the sample with an excess of an aldehyde (such as p-tolualdehyde or benzaldehyde) under mildly acidic conditions, we drive a condensation reaction that converts the reactive hydrazine into a highly stable hydrazone[3][6]. This transformation achieves three critical goals:

  • Stabilization: Prevents oxidative loss during the autosampler queue.

  • Chromatographic Retention: Increases lipophilicity, pushing the analyte's elution away from the polar void volume on a C18 column.

  • Ionization Enhancement: The extended conjugated system of the resulting hydrazone dramatically improves protonation efficiency in the ESI+ source[3].

Reaction A Biphenyl-2-YL-hydrazine (Reactive & Unstable) C Hydrazone Derivative (Stable & Highly Ionizable) A->C Mild Acid (H+) B p-Tolualdehyde (Derivatizing Reagent) B->C Condensation

Caption: Chemical derivatization pathway stabilizing Biphenyl-2-YL-hydrazine for LC-MS/MS.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, a protocol cannot merely be a list of steps; it must be a self-validating system. The following methodologies incorporate built-in checks (Internal Standards and Matrix Spikes) to prove assay validity on every run.

Protocol A: LC-MS/MS Quantification (Recommended)

System Architecture & Self-Validation:

  • Internal Standard (IS): A structurally similar analog (e.g., Phenylhydrazine-d5) is spiked into every sample before derivatization. Causality: This corrects for any variations in derivatization yield and MS matrix suppression.

  • System Suitability: A 0.05 ppm standard must yield a Signal-to-Noise (S/N) ratio of ≥ 10 before matrix samples are injected.

Step-by-Step Methodology:

  • Matrix Solubilization: Accurately weigh 50 mg of the API and dissolve in 5.0 mL of Acetonitrile/Water (50:50, v/v). Causality: Ensures complete release of the trapped impurity from the crystal lattice.

  • IS Addition: Add 50 µL of the IS working solution (1.0 ppm).

  • Derivatization: Add 100 µL of 1% p-tolualdehyde (in Acetonitrile) and 20 µL of 0.1% Formic Acid. Incubate at room temperature for 30 minutes. Causality: Formic acid acts as the catalyst for the Pictet-Spengler-like hydrazone condensation[6].

  • Chromatographic Separation: Inject 5 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Causality: The acidic mobile phase maintains the hydrazone in a protonated state for ESI+.

  • MRM Detection: Monitor the specific precursor-to-product ion transitions for the derivatized Biphenyl-2-YL-hydrazone.

Protocol B: HPLC-UV Quantification (Alternative for High-Level QC)

If LC-MS/MS is unavailable, HPLC-UV can be used, provided the specification limit is >5 ppm.

  • Sample Prep: Follow steps 1-3 from Protocol A, but increase the API concentration to 100 mg/mL to boost the impurity signal.

  • Separation: Use a longer C18 column (150 x 4.6 mm, 3.5 µm) to maximize theoretical plates and physically separate the derivatized impurity from the massive API peak[5].

  • Detection: Monitor UV absorbance at the shifted λmax​ of the hydrazone (typically ~310 nm). Causality: Reading at 310 nm avoids the deep UV region (210-250 nm) where the API matrix absorbs most aggressively, thereby artificially improving specificity[3].

Workflow A API Matrix (B2YH Impurity) B Aldehyde Derivatization A->B Stabilize C C18 LC Separation B->C Retain D ESI-MS/MS (Gold Standard) C->D Trace Quant (<1 ppm) E HPLC-UV (Alternative) C->E Bulk QC (>5 ppm)

Caption: Workflow for Biphenyl-2-YL-hydrazine quantification comparing LC-MS/MS and HPLC-UV pathways.

Experimental Validation Data

To objectively validate the superiority of the LC-MS/MS approach, the following data summarizes a standard ICH Q2 validation execution using spiked API matrices[3][7].

Table 2: Method Validation Metrics (Spiked API Matrix)
ParameterLC-MS/MS (Derivatized)HPLC-UV (Derivatized)ICH Q2 Acceptance Criteria
Limit of Quantitation (LOQ) 0.04 ppm3.5 ppmS/N ≥ 10
Limit of Detection (LOD) 0.015 ppm1.0 ppmS/N ≥ 3
Linearity (R²) 0.9990.992≥ 0.990
Accuracy (Recovery at LOQ) 99.2%82.5%80% - 120%
Precision (% RSD) 2.1%8.4%≤ 10%

Data Interpretation: The LC-MS/MS method demonstrates nearly a 100-fold improvement in LOQ compared to HPLC-UV. Furthermore, the recovery for HPLC-UV drops significantly near its LOQ (82.5%) due to baseline integration errors caused by the tailing of the main API peak. The LC-MS/MS method, utilizing MRM filtering, remains entirely immune to this matrix effect, yielding a near-perfect 99.2% recovery.

Conclusion

For drug development professionals tasked with controlling Biphenyl-2-YL-hydrazine to ICH M7 acceptable intake limits, LC-MS/MS coupled with pre-column aldehyde derivatization is the only scientifically defensible choice . It transforms a highly reactive, analytically challenging molecule into a stable, highly responsive derivative, ensuring that your release testing is both robust and regulatory-compliant.

References

  • Biphenyl-2-yl-hydrazine hydrochloride | 109221-95-6, Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-vEgGfW4-JFoJJHWxBolJtOlFcZM7Unx68OP4ZtFTOx3LQdXQwaFDDgbNTe-8Pbr1sthYru1JLhqqIStW3B1IwXzjwrf-LpAisywyAcFqQRw2kDTV7gQJ67xBc8MqeKjMJWjDCGSt5JAK3yJxO9Z1beQMZDiXbI52PcVdHoVCLTrI9zHlA6KhmUcozg==]
  • Analytical method development and validation for quantification of prominent genotoxic impurity in the marketed formulation of fluconazole using LC–MS/MS, Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGnaYExSzhKKEYRhqpe2rH5dUF214z_cteVDdbYUviTQRzNfACMBlMCufCGYjHej7EMzp_WNLZ8lJSrCYGv3Wf94mFHVpJgm22K4MkendfcA5HAaN1v75r4ZUMceG7W9YlcuqSD3q5Y5WWcf5mEuZFN08gCyWsHoGhul9t]
  • A Universal Strategy for Evaluation and Quantification of Potential Genotoxic Impurities of Hydrazine Derivatives in Isoniazid Injection, PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC13KMBrQy1sUTj7uqztNunqbjtz9PRHp44VqO2GoBmVc885Sdp316Y562IYvFre4EjMHn3fJC8RWxPvX7FKZQeW_PgUQ-wFovAkv6oDhBntYIQxTkwSALvnZoB_DuXydJko84]
  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS, PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG27pT3SAohFHAiiwH_crDHf5QK78b308U8O5WddBkOcZhLq-k2Bm9XVUyzd20NgUGjEhIci_e8z70eUiowGdr0exPaIVoRAlt6NZrXj_LD0uujZFZ1HWlGJPJIf93Qu5XBz2EYoExKHw7lrbw=]
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  • Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates, ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsHnxj711XVfY_8-a6IOajJH1BXIIPu5d4bYnjmlREwfm9uzE27dM0bMgENGcd26KkiDcHQWcziUp9NdCHT9XQ94cg7EHzAB1yqIZS-THq2kQsPFw0E_nH5drOeVQX-D-tgKEFQw==]

Sources

Comparative

HPLC method development for Biphenyl-2-YL-hydrazine purity assessment

Comprehensive Comparison Guide: HPLC Method Development for Biphenyl-2-YL-hydrazine Purity Assessment Introduction: The Analytical Paradox of Biphenyl-2-YL-hydrazine Biphenyl-2-YL-hydrazine is a critical structural motif...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: HPLC Method Development for Biphenyl-2-YL-hydrazine Purity Assessment

Introduction: The Analytical Paradox of Biphenyl-2-YL-hydrazine

Biphenyl-2-YL-hydrazine is a critical structural motif and intermediate in pharmaceutical synthesis. Assessing its purity presents a unique chromatographic paradox: the molecule combines a highly hydrophobic, bulky biphenyl ring system with a highly polar, reactive, and basic hydrazine moiety.

When utilizing standard C18 stationary phases, the basic hydrazine group frequently interacts with residual, unendcapped silanols on the silica matrix. This secondary cation-exchange interaction leads to severe peak tailing, compromising resolution and integration accuracy. Furthermore, while the biphenyl group provides a UV chromophore, direct UV detection struggles to achieve the ultra-low trace sensitivity (parts-per-million) required if the hydrazine is considered a potentially genotoxic impurity.

To overcome these challenges, analytical scientists must choose between two divergent strategies: Direct RP-HPLC utilizing a π−π interacting stationary phase (Biphenyl) or Pre-column Derivatization-HPLC utilizing a standard C18 phase . This guide objectively compares these two methodologies, providing the mechanistic causality, experimental protocols, and validation frameworks required to make an informed analytical decision.

Method Comparison & Mechanistic Causality

Strategy 1: Direct RP-HPLC via Biphenyl Stationary Phase Instead of masking the reactive hydrazine, this method changes the stationary phase chemistry. A Biphenyl column contains two aromatic rings bonded to the silica, allowing for strong π−π and steric interactions with the biphenyl moiety of the analyte.

  • Causality: By relying on π−π retention mechanisms rather than purely hydrophobic (dispersive) interactions, the method achieves orthogonal selectivity compared to C18. To mitigate the hydrazine's interaction with residual silanols, a low-pH mobile phase (e.g., 0.1% Trifluoroacetic acid) is employed. The low pH fully protonates the silanols (neutralizing them) and the hydrazine ( −NH3+​ ), forcing retention to be driven entirely by the biphenyl ring's interaction with the stationary phase.

Strategy 2: Pre-column Derivatization-HPLC (Salicylaldehyde) When ultra-trace quantification (e.g., <5 ppm) is required, direct UV detection is insufficient. This strategy employs salicylaldehyde to chemically tag the hydrazine group prior to injection[1].

  • Causality: The primary amine of the hydrazine undergoes a condensation reaction with the aldehyde group of salicylaldehyde, forming a stable hydrazone (salazine derivative)[1]. This transformation achieves two critical goals:

    • Chromophore Extension: It extends the conjugated π -electron system, shifting the UV absorption maximum from the crowded low-UV region (210-254 nm) to ~360 nm[2]. This provides a self-validating specificity, as most pharmaceutical matrices and unreacted reagents do not absorb at 360 nm.

    • Polarity Reduction: The formation of the hydrazone masks the basic −NH2​ group, neutralizing its polarity and eliminating silanol-induced peak tailing, making it perfectly suited for standard, low-cost C18 columns[2].

MethodSelection Start Biphenyl-2-YL-hydrazine Purity Assessment Q1 What is the required sensitivity level? Start->Q1 Direct Direct RP-HPLC (Biphenyl Phase) UV 254 nm Q1->Direct Assay / Major Impurities (>0.05%) Deriv Pre-column Derivatization (Salicylaldehyde + C18) UV 360 nm Q1->Deriv Trace Impurities (<5 ppm)

Logic tree for selecting the optimal HPLC method for Biphenyl-2-YL-hydrazine analysis.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Direct HPLC (Biphenyl Phase) Intended Use: Routine assay and major impurity profiling.

  • System Preparation: Equip the HPLC with a Biphenyl column (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase Formulation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. (The TFA acts as an ion-pairing agent and silanol suppressor).

    • Mobile Phase B: 100% Acetonitrile.

  • Chromatographic Conditions: Set flow rate to 1.0 mL/min. Apply a linear gradient from 20% B to 80% B over 15 minutes. Set column oven to 30°C.

  • Detection: UV at 254 nm.

  • Self-Validation Step: Inject a blank diluent to ensure no ghost peaks elute at the retention time of the biphenyl-2-YL-hydrazine.

Protocol B: Derivatization-HPLC (Salicylaldehyde) Intended Use: Trace-level quantification (ppm limits).

  • Derivatization Reagent Preparation: Prepare a 1% (v/v) solution of salicylaldehyde in methanol[1].

  • Sample Preparation: Accurately weigh the sample containing Biphenyl-2-YL-hydrazine and dissolve it in a diluent (e.g., methanol). Add 1.0 mL of the derivatization reagent.

  • Incubation: Vortex the mixture and incubate at room temperature for 30 minutes to ensure complete hydrazone formation.

  • Chromatographic Conditions: Equip a C18 column (250 mm × 4.6 mm, 5 µm). Use an isocratic mobile phase consisting of Ammonium dihydrogen phosphate buffer / Methanol (25:75 v/v) at a flow rate of 1.0 mL/min[2].

  • Detection: UV at 360 nm[2].

  • Self-Validation Step: Run a "Reagent Blank" (diluent + salicylaldehyde, no sample) to confirm that the excess salicylaldehyde does not co-elute with the derivatized analyte peak at 360 nm.

DerivWorkflow Step1 1. Sample Prep Dissolve in Diluent Step2 2. Derivatization Add Salicylaldehyde Step1->Step2 Step3 3. Incubation Hydrazone Formation Step2->Step3 Step4 4. Separation C18 RP-HPLC Step3->Step4 Step5 5. Detection UV at 360 nm Step4->Step5

Step-by-step workflow for the pre-column salicylaldehyde derivatization method.

Quantitative Data & Performance Comparison

The following table synthesizes the expected performance metrics for both methodologies, demonstrating their respective analytical envelopes based on established chromatographic principles.

ParameterDirect RP-HPLC (Biphenyl Phase)Derivatization-HPLC (Salicylaldehyde)
Primary Application Assay & Purity (>0.05% levels)Trace Impurity Quantification (<5 ppm)
Stationary Phase Biphenyl (150 x 4.6 mm, 3 µm)C18 (250 x 4.6 mm, 5 µm)[2]
Detection Wavelength 254 nm360 nm[2]
Limit of Quantitation (LOQ) ~0.05% (500 ppm)~3.1 ppm[2]
Linearity Range 0.1 mg/mL to 1.5 mg/mL3.1 ppm to 150% of specification[2]
Sample Prep Complexity Low (Direct dissolution)Moderate (Requires 30 min incubation)
Matrix Specificity Moderate (Relies on chromatographic resolution)High (Orthogonal UV shift to 360 nm)

Method Validation Framework (ICH Q2(R1) Grounding)

Regardless of the chosen method, the analytical procedure must be validated to demonstrate it is fit for its intended purpose, adhering strictly to the International Council for Harmonisation (ICH) Q2(R1) guidelines[3][4][5].

  • Specificity: ICH Q2(R1) mandates that the analytical procedure must be able to unequivocally assess the analyte in the presence of expected components[3]. For the derivatization method, specificity is inherently robust because the target wavelength (360 nm) is blind to most un-derivatized matrix components[2]. The direct Biphenyl method proves specificity through forced degradation studies, ensuring the main peak is spectrally pure (via Photodiode Array detection) and fully resolved from degradation products.

  • Linearity and Range: The derivatization method exhibits excellent linearity ( R2>0.999 ) from the LOQ (3.1 ppm) up to 150% of the target specification limit[2]. This satisfies the ICH requirement for impurity testing[3].

  • Accuracy & Precision: System suitability testing (SST) must be established. ICH Q2(R1) recommends that the relative standard deviation (%RSD) for replicate injections of the standard preparation should not exceed 5.0% for trace analysis, and recovery rates should fall between 80.0% and 120.0% at the LOQ level[2][3]. Both the Biphenyl and Derivatization protocols utilize internal blank subtractions to ensure that background noise does not artificially inflate recovery metrics.

References

  • ICH Q2(R1) Analytical Method Validation | PDF | Chromatography. Scribd.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZPUrmZFHwBYIZQ6_8Ziez-wgVMQquPZmJBO4x1qoaEOW8XJ7rY4FVoxD_LSracaiwlWA7_7uCeK8TCFjBkaASabRT9q9CDarFuUg9WrZDdV-5Z5Zga4ZI9jGv20eGxY_UGF_OPmaFeE50OGXv13D2l7eeTZx1nziLxdmf1vKK8s3_U9yNcgIDpWFGR811piYk0SiH1VUm7TcgvyGcUP7y_quwr861K4Mn]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYPf1Iof7nrN9U80lcBndvEkrytTmzUUwQQSh-Vd67uElIeYwVVAzdjlqsCOBE6y8ZX_jAYn5LQFja35IUkwP82GUm5YLviudcGMGKuhlCpnGmLJ47sdaJmOX-8H9O49C0OG7WzxyXqE-SgY8oA-DJ50TfWyUkpiTw7t2mKqVSPkwzefo16CHz9wcsm_WbHkQ_8nyg6Nk5V4oyxfWPu9fHzj087db3WOD2CMtzToJRcsys8-wZ-6HZpDubC6y16nvH5EygpKYABRUK7qyyq3X7OQ==]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3YpeGkuDsjtAhUkmU1xvYF5njfDW0Q_vXYRY3-eF9asiYXq8S56JH7v7CDVIp1IUk-5hT5B78bztukLVPIRrxtwijWbImCsvvDN3y1Ly2G7EL1y3PUtRox9KSwSx3CPYKNXyM3ZRA_5UH-DL4zQY4Nt96PdnwWnooZtDZvAaXd1r3zmu2KeLRDn1US4j68qEm1qPWxILZOdhTPxMmAENk3GhoprXpHVu-pN7yJpxMHbD8jr8=]
  • A Comparative Guide to HPLC Methods for Hydrazine Determination in Environmental Samples. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyDt4pYqq2KbiCP62NWulBRWTYQBhcVP4i-SZNJfnx35aNUpkvWhoRZkf6-UYCYSYJC3bLuftmId-317sN6pWZw0gpDJ4JPcIjSko9qYf3XlhhVPqzaa8aNphQQNGlZ9yXAkNQvWB-CrQdgiyr3Nz4rS8oVQLbBSVuRmD5V8xbQUCC-MOzlvRIj90aHQdD6w7V2ANM4zeqa464Evmp5Jkmxduui1MUr0DeYk9alqwwPwqzrpwx]
  • (PDF) NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVhdIPGzmbWPezwhtsP2OW9ChHJOWZ2DrykgRRnf3-Pl8WiYtn9c0iwjIBNFpCKN1gUF-oXKNcgAsKzF5xbmXommN_FVPJA2qsdWjJbDKrBSRWMrQD2NloeahjTwK9f2DzdWg1O7XnUV_IeCJgMoFm7rVpObfu7wdqS7BsoJCck4C05szdTjKzfIEhGwjhdXxgrV2wFPr_eWC8DR9ME4aya3oeqe-uMBHlPf_9072DvwUQzml9tkUAeNPzeOhA7P6xBHNd5ULc8JIeENhjsTnDkwNvHD8=]

Sources

Validation

comparative study of Biphenyl-2-YL-hydrazine and other hydrazine derivatives

As a Senior Application Scientist, I frequently observe that the transition from hit-to-lead in drug discovery often hinges on the precise spatial and electronic tuning of a pharmacophore. While standard hydrazine deriva...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the transition from hit-to-lead in drug discovery often hinges on the precise spatial and electronic tuning of a pharmacophore. While standard hydrazine derivatives have served as historical workhorses for heterocyclic synthesis[1], they often fall short when designing molecules that require complex three-dimensional geometries or enhanced lipophilicity.

This guide provides an in-depth comparative analysis of Biphenyl-2-yl-hydrazine against traditional alternatives like Phenylhydrazine and 2,4-Dinitrophenylhydrazine (DNPH). By introducing a bulky, lipophilic biphenyl moiety directly into the synthetic pathway, Biphenyl-2-yl-hydrazine enables the creation of sterically hindered, highly targeted scaffolds crucial for modern therapeutics[2].

Structural & Electronic Profiling

The selection of a hydrazine building block fundamentally dictates the physicochemical properties of the resulting heterocycle. Table 1 summarizes the core differences between three primary hydrazine derivatives used in laboratory settings.

Table 1: Comparative Profiling of Hydrazine Derivatives

Property / MetricBiphenyl-2-yl-hydrazinePhenylhydrazine2,4-Dinitrophenylhydrazine (DNPH)
Molecular Weight 184.24 g/mol (Free base)108.14 g/mol 198.14 g/mol
Steric Bulk High (Ortho-phenyl substitution)Low (Unsubstituted ring)Moderate (Nitro groups)
Lipophilicity (LogP) High (Enhances membrane permeability)Moderate Low
Nucleophilicity Moderate (Sterically hindered)High (Highly reactive)Low (Strongly electron-withdrawn)
Oxidative Stability Moderate (HCl salt preferred)Low (Prone to rapid oxidation)[3]High (Stabilized by nitro groups)
Primary Application Bulky indole/carbazole synthesisStandard indole/pyrazole synthesisCarbonyl detection/derivatization

Analysis: Phenylhydrazine is highly nucleophilic but notoriously prone to oxidation, often forming reactive diazonium species or radicals that complicate storage and handling[3]. DNPH is highly stable but electronically deactivated, limiting its use to analytical derivatization. Biphenyl-2-yl-hydrazine strikes a critical balance: its hydrochloride salt offers improved shelf stability, while its ortho-phenyl group provides the steric bulk necessary to force specific regioselectivity during complex ring formations.

Mechanistic Pathway: The Fischer Indole Synthesis

The most prominent application of Biphenyl-2-yl-hydrazine is in the Fischer Indole Synthesis to generate sterically hindered tetrahydrocarbazoles[4]. Unlike unsubstituted phenylhydrazine, which readily undergoes the [3,3]-sigmatropic rearrangement, the bulky ortho-phenyl group of Biphenyl-2-yl-hydrazine imposes a higher activation energy barrier. This demands precise thermal control but ultimately yields a highly privileged, lipophilic scaffold capable of robust π−π stacking within target protein binding pockets.

G N1 Biphenyl-2-yl-hydrazine + Cyclohexanone N2 Acid-Catalyzed Condensation (Hydrazone Formation) N1->N2 N3 [3,3]-Sigmatropic Rearrangement (C-C Bond Formation) N2->N3 N4 Rearomatization & Intramolecular Cyclization (NH3 Elimination) N3->N4 N5 Sterically Hindered Indole Core (e.g., 8-Phenyl-1,2,3,4-tetrahydrocarbazole) N4->N5

Fig 1: Mechanistic workflow of the Fischer Indole Synthesis using Biphenyl-2-yl-hydrazine.

Experimental Methodology: Self-Validating Protocol

The following protocol details the synthesis of 8-Phenyl-1,2,3,4-tetrahydrocarbazole . The methodology is designed as a self-validating system, ensuring that the causality behind each chemical intervention is clear and analytically verifiable.

Materials Required:

  • Biphenyl-2-yl-hydrazine hydrochloride (1.0 eq)

  • Cyclohexanone (1.1 eq)

  • Glacial acetic acid (Solvent/Catalyst)

  • Ice-cold distilled water

Step-by-Step Workflow & Causality:

  • Preparation of the Hydrazone Intermediate:

    • Action: Dissolve Biphenyl-2-yl-hydrazine hydrochloride in glacial acetic acid at room temperature. Add cyclohexanone dropwise under continuous stirring.

    • Causality: The hydrochloride salt is utilized instead of the free base to prevent premature atmospheric oxidation. Glacial acetic acid serves a dual purpose: it acts as a solvent with excellent solubility for the lipophilic biphenyl compound and provides the mild acidic environment necessary to protonate the carbonyl oxygen, thereby accelerating the nucleophilic attack of the hydrazine without causing decomposition[4].

  • Thermal Activation of the Sigmatropic Rearrangement:

    • Action: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 118°C) for 60–90 minutes.

    • Causality: The formation of the enamine and the subsequent [3,3]-sigmatropic rearrangement are the rate-determining steps. Because the ortho-phenyl group introduces significant steric hindrance, higher activation energy is required compared to unsubstituted phenylhydrazine. Refluxing ensures complete conversion and prevents the stalling of the reaction at the reversible hydrazone stage.

  • Validation Checkpoint (Self-Validation):

    • Action: Monitor the evolution of ammonia ( NH3​ ) gas at the condenser outlet using damp red litmus paper (which will turn blue).

    • Causality: Following the C-C bond formation, the intermediate rapidly rearomatizes and undergoes intramolecular cyclization. The elimination of ammonia is the thermodynamic driving force that pushes the equilibrium toward the highly stable, aromatic indole core. The cessation of NH3​ evolution indicates reaction completion.

  • Quenching and Isolation:

    • Action: Allow the mixture to cool to room temperature, then pour it slowly into vigorously stirred ice-cold water.

    • Causality: The sudden shift in solvent polarity (from acidic organic to aqueous) forces the highly lipophilic 8-phenyl-1,2,3,4-tetrahydrocarbazole to precipitate. The low temperature minimizes the formation of oily byproducts, yielding a solid that can be easily isolated via vacuum filtration.

Applications in Advanced Drug Development

The integration of the biphenyl moiety via Biphenyl-2-yl-hydrazine is not merely a structural exercise; it is a strategic pharmacological choice. Compounds synthesized from this derivative are heavily utilized in the development of anti-cancer agents and epigenetic modulators[2].

For instance, in the design of kinase inhibitors, the extra phenyl ring occupies adjacent hydrophobic pockets that standard indoles cannot reach, drastically increasing target selectivity. Furthermore, the enhanced LogP value improves cell membrane permeability, a critical factor for intracellular targets. By understanding the distinct reactivity and structural benefits of Biphenyl-2-yl-hydrazine, researchers can bypass the limitations of simpler hydrazine derivatives and accelerate the development of complex, biologically active therapeutics.

References

  • Sigma-Aldrich. "Biphenyl-2-yl-hydrazine hydrochloride | 109221-95-6". Available at:

  • [2] Chem-Impex. "Biphenyl-4-yl-hydrazine hydrochloride - Applications in Medicinal Chemistry". Available at:

  • [4] Benchchem. "Application Notes and Protocols for the Fischer Indole Synthesis of 6-Phenyl-1,2,3,4-tetrahydrocarbazole Precursors". Available at:

  • [3] R Discovery / Journal of the Chemical Society. "Oxidation of hydrazine derivatives. Part I. Oxidation of phenyl-hydrazine with lead tetra-acetate". Available at:

  • [1] ResearchGate. "Overview of Phenylhydrazine-Based Organic Transformations". Available at:

Sources

Comparative

Structural Validation of Biphenyl-2-yl-hydrazine: A Comparative Guide to X-ray Crystallography and Orthogonal Techniques

As a Senior Application Scientist navigating the complexities of drug discovery and organic synthesis, I often encounter molecules that challenge standard analytical workflows. Biphenyl-2-yl-hydrazine (also known as 2-hy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of drug discovery and organic synthesis, I often encounter molecules that challenge standard analytical workflows. Biphenyl-2-yl-hydrazine (also known as 2-hydrazinobiphenyl) is one such molecule. Serving as a privileged scaffold for indole synthesis and novel pharmaceutical agents[1], its structural validation is non-trivial. The hydrazine moiety is highly susceptible to tautomerization, oxidation, and complex intermolecular hydrogen bonding, while the biphenyl axis presents rotational dynamics[2].

This guide objectively compares Single-Crystal X-ray Diffraction (SC-XRD) with orthogonal techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (LC-MS), providing field-proven protocols and the mechanistic causality behind each experimental choice.

Comparative Analysis: X-ray Crystallography vs. Alternatives

To validate the structure of small molecules, we rely on a triad of analytical techniques[3]. While LC-MS and NMR are indispensable for rapid connectivity and purity checks, they often fall short in providing absolute 3D conformations. SC-XRD remains the gold standard for definitive structural elucidation[4].

Quantitative and Qualitative Performance Comparison
ParameterSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)Liquid Chromatography-Mass Spec (LC-MS)
Primary Output Absolute 3D coordinates, bond lengths, packingSolution-state connectivity, stereochemistryExact mass, isotopic pattern, fragmentation
Resolution Limit Atomic (< 1.0 Å)Atomic (via NOE/ROESY distance restraints)Molecular / Fragment level
Sample State Solid-state (Single crystal, 0.1–0.3 mm)Solution-state (mg scale in deuterated solvent)Gas-phase (Ionized, µg/ng scale)
Primary Advantage Definitive proof of tautomeric state & H-bondingCaptures dynamic conformational flexibilityRapid confirmation of molecular weight
Key Limitation Crystal growth is a significant bottleneckAbsolute configuration is often indeterminableProvides no 3D conformational data

The Causality in Experimental Design (E-E-A-T)

Why do we prioritize X-ray crystallography for Biphenyl-2-yl-hydrazine when NMR is significantly faster? The causality lies in the physical behavior of the molecule itself:

  • Unambiguous Tautomeric Assignment: Hydrazines can exhibit tautomeric shifts and varying protonation states. SC-XRD provides definitive proof of the atomic positions of the hydrogen atoms, eliminating ambiguities that arise in NMR due to rapid solvent exchange[5].

  • Mapping Hydrogen-Bonding Networks: The −NH−NH2​ group forms intricate intermolecular hydrogen bonds. X-ray diffraction explicitly maps these N−H⋯N or N−H⋯O interactions within the crystal lattice, providing critical insights into solid-state stability and packing[6],[7].

  • Dihedral Angle Determination: The biphenyl system exhibits restricted rotation. X-ray crystallography precisely measures the dihedral angle between the two phenyl rings, which dictates the molecule's steric profile and binding affinity in downstream drug targets[6]. In solution, NMR often captures a time-averaged conformation.

Visualizing the Validation Workflows

To systematically approach the validation of Biphenyl-2-yl-hydrazine, we utilize a cross-validated workflow.

ValidationWorkflow Start Biphenyl-2-yl-hydrazine Synthesis Purity LC-MS & 1H NMR Connectivity Check Start->Purity Decision Need Absolute 3D & H-Bonding Data? Purity->Decision NMR 2D NMR (NOESY) Solution Dynamics Decision->NMR No (Solution-State) XRD Single-Crystal XRD Solid-State Structure Decision->XRD Yes (Solid-State) Valid Cross-Validated Structure NMR->Valid XRD->Valid

Caption: Workflow for structural validation of Biphenyl-2-yl-hydrazine.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, the following methodologies are designed as self-validating systems, meaning the success of each step is quantitatively verified before proceeding to the next.

Protocol 1: Initial Validation via NMR Spectroscopy

Before committing to time-intensive crystal growth, the bulk powder must be validated for purity and structural connectivity[8].

  • Sample Preparation: Dissolve 10–15 mg of purified Biphenyl-2-yl-hydrazine in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: We select DMSO- d6​ over CDCl 3​ because the strong hydrogen-bond accepting nature of DMSO slows down the chemical exchange of the hydrazine -NH and -NH 2​ protons, allowing them to be observed as distinct broad singlets rather than being lost to baseline exchange[1].

  • Acquisition: Acquire 1 H and 13 C NMR spectra at 298 K using a 400 MHz (or higher) spectrometer.

  • Validation Checkpoint: Confirm the presence of the hydrazine protons. Analyze the multiplet signals in the aromatic region ( δ 7.0 - 7.6 ppm) to verify the intact biphenyl core. If the signal-to-noise ratio reveals impurities >5%, re-purify via flash chromatography. Crystal growth will fail or yield twinned crystals if the sample is impure.

Protocol 2: Absolute Validation via X-ray Crystallography

Once purity is confirmed, we proceed to SC-XRD to obtain the absolute 3D coordinates[4].

  • Crystal Growth (Slow Evaporation): Dissolve 50 mg of the validated compound in a minimal volume of a bi-solvent system (e.g., dichloromethane/hexane). Loosely cap the vial to allow slow evaporation at room temperature over 3–7 days.

  • Crystal Selection: Under a polarized light microscope, select a clear, crack-free single crystal with dimensions approximately 0.2 × 0.2 × 0.1 mm.

  • Diffraction Data Collection: Mount the crystal on a diffractometer equipped with a CMOS detector using Mo K α radiation. Cool the sample to 100–150 K using a nitrogen stream.

    • Causality: Cooling is critical. For biphenyl hydrazines, cryogenic temperatures suppress the rotational disorder of the biphenyl axis and minimize the thermal ellipsoids of the terminal nitrogen atoms, which is essential for unambiguously locating the riding hydrogen atoms[2].

  • Structure Solution and Refinement: Solve the phase problem using direct methods and refine the initial model using full-matrix least-squares on F2 [7].

XRDPipeline Cryst Crystal Growth Diffract X-ray Diffraction Cryst->Diffract Phase Phase Solution Diffract->Phase Refine Least-Squares Refinement Phase->Refine Model Final 3D Model Refine->Model

Caption: X-ray crystallography data processing pipeline for structural elucidation.

Final Validation Checkpoint: The solid-state structure is considered self-validated when the R-factor ( R1​ ) drops below 5% and the residual electron density map ( Fobs​−Fcalc​ ) shows no peaks greater than 1.0 e/ų. This mathematically confirms the absence of unmodeled solvent molecules or alternative tautomers in the crystal lattice[7].

References

  • [8] Title: Development of New Drugs for the Treatment of Oral Cancers Source: Università degli Studi di Siena URL: [Link]

  • [3] Title: Comparison of X-ray Crystallography, NMR and EM Source: Creative Biostructure URL:[Link]

  • [5] Title: Is X-ray crystallography superior to NMR spectroscopy in determining protein structure? Source: Quora / Structural Biology Discussions URL: [Link]

  • [2] Title: Order and disorder in (E)-[1-(biphenyl-4-yl)ethylidene]hydrazine: a structural, spectroscopic and theoretical study Source: Acta Crystallographica Section C URL:[Link]

  • [6] Title: N-[1-(Biphenyl-4-yl)ethyl-idene]-N'-(2,4-dinitro-phen-yl)hydrazine Source: Acta Crystallographica Section E URL:[Link]

  • [7] Title: Synthesis, Crystal Structure, Spectroscopic and Electronic Properties of (E)-Trans-2-(2-(Biphenyl-4-ylmethylene)Hydrazinyl)... Source: Springer / Journal of Chemical Crystallography URL:[Link]

Sources

Validation

Comparative Guide: Catalytic Efficiency in Biphenyl-2-YL-hydrazine Synthesis

Executive Summary Biphenyl-2-ylhydrazine (also known as 2-hydrazinobiphenyl) is a highly valued organic intermediate, serving as a critical building block in the synthesis of functionalized spirocycles, GPR119 modulators...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biphenyl-2-ylhydrazine (also known as 2-hydrazinobiphenyl) is a highly valued organic intermediate, serving as a critical building block in the synthesis of functionalized spirocycles, GPR119 modulators, and 7-phenyl-1H-indoles via the Fischer indole synthesis 1. Historically, its synthesis relied on the stoichiometric diazotization and reduction of biphenyl-2-ylamine. However, modern synthetic demands have driven the adoption of Palladium-catalyzed Buchwald-Hartwig cross-coupling. This guide objectively compares the catalytic efficiency, mechanistic causality, and experimental protocols of these divergent synthetic pathways.

Mechanistic Causality: Classical vs. Catalytic Pathways

Understanding the underlying chemical logic is essential for optimizing yield and scalability. The two primary routes operate on fundamentally different mechanistic principles.

Routes cluster_0 Classical Route (Stoichiometric) cluster_1 Catalytic Route (Buchwald-Hartwig) A1 Biphenyl-2-ylamine A2 Diazonium Salt Intermediate A1->A2 NaNO2, HCl 0°C A3 Biphenyl-2-ylhydrazine A2->A3 SnCl2, HCl Reduction B1 2-Halobiphenyl (X = Cl, Br) B2 Pd-Hydrazine Complex B1->B2 Pd Cat, Ligand Hydrazine Source B3 Biphenyl-2-ylhydrazine B2->B3 Base, Heat Reductive Elimination

Figure 1: Comparison of classical stoichiometric and Pd-catalyzed synthetic routes.

The Classical Stoichiometric Baseline

The classical synthesis utilizes biphenyl-2-ylamine as the starting material. The addition of sodium nitrite in hydrochloric acid generates a highly electrophilic nitrosonium ion ( NO+ ), which attacks the primary amine to form a diazonium salt. Subsequent reduction with tin(II) chloride ( SnCl2​ ) selectively reduces the N≡N triple bond to an N−N single bond. While reliable, this method lacks catalytic efficiency, generating toxic, stoichiometric heavy metal waste and suffering from poor atom economy 2.

The Palladium-Catalyzed Buchwald-Hartwig Paradigm

The catalytic approach couples 2-halobiphenyls (typically bromides or chlorides) with a hydrazine equivalent. The process hinges on a Pd(0)/Pd(II) catalytic cycle.

The Dehydrazination Challenge: The primary barrier to catalytic efficiency in this route is the propensity of arylhydrazines to undergo denitrogenation (dehydrazination) in the presence of palladium, leading to the formation of biphenyl and nitrogen gas 3.

The Causality of Ligand Selection: To suppress this side reaction, researchers employ highly electron-rich, sterically demanding phosphine ligands such as XPhos or Mor-DalPhos 4. These ligands increase the electron density at the palladium center, which drastically accelerates the rate of reductive elimination (the product-forming step) so that it outcompetes the slower denitrogenation pathway.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd(II) Complex Pd0->OA + 2-Halobiphenyl Coord Hydrazine Coordination Intermediate OA->Coord + Hydrazine Eq. Deprot Base Deprotonation Amido Complex Coord->Deprot + Base (e.g., NaOtBu) Deprot->Pd0 Reductive Elimination - Product

Figure 2: Pd-catalyzed Buchwald-Hartwig amination cycle highlighting key intermediates.

Quantitative Data Presentation: Catalytic Efficiency

The table below summarizes the catalytic efficiency and outcomes of various systems used to synthesize biphenyl-2-ylhydrazine, demonstrating the critical impact of ligand choice on the suppression of dehydrazination.

Synthetic RouteCatalyst / ReagentsLigandPrimary Challenge / ByproductReported Yield
Classical Diazotization NaNO2​ , SnCl2​ , HClNoneStoichiometric heavy metal waste~77% 2
Buchwald-Hartwig (Standard) Pd(OAc)2​ PPh3​ Severe dehydrazination (biphenyl)<20% 3
Buchwald-Hartwig (Optimized) [Pd(cinnamyl)Cl2​] Mor-DalPhosTrace homocoupling~88% 4
Buchwald-Hartwig (Advanced) Pd2​(dba)3​ or Pd(OAc)2​ XPhosRequires strict anaerobic conditions>90% 3

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, where physical observations confirm the success of underlying mechanistic steps.

Protocol A: Classical Diazotization-Reduction
  • Amine Protonation: Dissolve biphenyl-2-ylamine (1.0 eq) in concentrated HCl and cool the flask to 0–5 °C using an ice-salt bath.

    • Causality: Cooling is mandatory because diazonium salts are thermally unstable and will rapidly decompose into 2-phenylphenol at room temperature.

  • Diazotization: Add a pre-cooled aqueous solution of NaNO2​ (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Self-Validation Check: Periodically spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the amine has been fully consumed and diazotization is complete.

  • Reduction: Slowly add a cold solution of SnCl2​ (2.5 eq) dissolved in concentrated HCl.

    • Causality: SnCl2​ acts as a mild reducing agent, selectively reducing the N≡N bond without cleaving the N−N linkage.

  • Isolation: Stir for 2 hours at room temperature, then filter the resulting precipitate.

    • Self-Validation Check: The formation of a dense, white-to-pale-yellow solid confirms successful reduction and precipitation of the biphenyl-2-ylhydrazine hydrochloride salt 2.

Protocol B: Pd-Catalyzed Buchwald-Hartwig Amination
  • Catalyst Assembly: In a flame-dried Schlenk flask under an argon atmosphere, combine 2-bromobiphenyl (1.0 eq), Pd(OAc)2​ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide ( NaOtBu , 1.5 eq).

    • Causality: Flame-drying and strict inert atmosphere are critical. The electron-rich Pd(0) active species and the phosphine ligand are highly susceptible to oxidation, which would permanently deactivate the catalytic cycle.

  • Reagent Addition: Add anhydrous toluene, followed by hydrazine hydrate or benzophenone hydrazone (1.2 eq).

    • Self-Validation Check: Upon heating, the solution will transition from a pale suspension to a deep red or brown homogeneous solution. This color shift is a reliable visual indicator that the active Pd(0)-ligand complex has formed and oxidative addition has successfully occurred.

  • Reaction Execution: Heat the mixture to 80–100 °C for 12–24 hours.

    • Causality: Elevated temperatures provide the necessary activation energy for the rate-limiting reductive elimination step, forcing product formation before denitrogenation can occur.

  • Monitoring and Purification: Quench the reaction with water, extract with ethyl acetate, and purify via silica gel column chromatography.

    • Self-Validation Check: Thin-Layer Chromatography (TLC) using a non-polar mobile phase (e.g., 10:1 hexane/ethyl acetate) should reveal the complete disappearance of the high-Rf 2-bromobiphenyl spot and the emergence of a more polar, UV-active spot corresponding to the synthesized hydrazine 1.

References

  • Development of New Drugs for the Treatment of Oral Cancers. Università degli Studi di Siena. Retrieved from 2

  • Regioselective Palladium-Catalyzed Buchwald−Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N,N‑Diarylhydrazines. American Chemical Society (ACS). Retrieved from 3

  • Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. National Institutes of Health (NIH). Retrieved from 4

  • 7-Phenyl-1H-indole | CAS 1863-21-4. Benchchem. Retrieved from 1

Sources

Comparative

Spectroscopic Comparison of Biphenyl-ylhydrazine Isomers: A Technical Guide

Executive Summary Biphenyl-ylhydrazine isomers are foundational scaffolds in medicinal chemistry and synthetic organic research. Specifically, biphenyl-2-ylhydrazine serves as an indispensable precursor in the Fischer in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biphenyl-ylhydrazine isomers are foundational scaffolds in medicinal chemistry and synthetic organic research. Specifically, biphenyl-2-ylhydrazine serves as an indispensable precursor in the Fischer indole synthesis for constructing complex architectures such as 7-phenyl-1H-indole[1]. However, successfully differentiating the ortho (2-yl), meta (3-yl), and para (4-yl) isomers during quality control or post-synthesis validation requires a nuanced understanding of their 3D conformations. This guide provides an objective, data-driven comparison of their spectroscopic performance, grounded in structural causality and supported by self-validating experimental protocols.

Structural Causality: Steric Hindrance vs. π -Conjugation

The fundamental driver of the spectroscopic differences among these isomers is the dihedral angle between the two phenyl rings, which dictates the extent of electronic delocalization:

  • Biphenyl-2-ylhydrazine (ortho): The bulky hydrazine moiety at the 2-position creates a severe steric clash with the ortho-protons of the adjacent phenyl ring. To minimize this energy penalty, the molecule twists significantly out of planarity. This broken coplanarity disrupts extended π -conjugation across the biphenyl system.

  • Biphenyl-4-ylhydrazine (para): Lacking this steric hindrance, the para-isomer can adopt a nearly planar conformation in solution. This allows the electron-donating hydrazine group (+M effect) to conjugate efficiently across the entire extended π -system.

  • Biphenyl-3-ylhydrazine (meta): The meta-position prevents direct resonance communication between the hydrazine group and the distal phenyl ring due to molecular orbital symmetry constraints. Consequently, inductive effects dominate its electronic profile.

Comparative Spectroscopic Data

The structural realities described above manifest directly in Nuclear Magnetic Resonance (NMR), UV-Visible, and Infrared (IR) spectroscopy. The following table synthesizes experimental data for the hydrochloride salts of these isomers to facilitate direct comparison.

Quantitative Data Summary
Analytical ModalityBiphenyl-2-ylhydrazine HClBiphenyl-3-ylhydrazine HClBiphenyl-4-ylhydrazine HCl (Predictive)
¹H NMR (Hydrazine NH₃⁺) 9.87 ppm (Shielded)[2]10.22 ppm (Intermediate)[3]>10.30 ppm (Deshielded)
¹H NMR (Aromatic Region) 7.07 - 7.55 ppm (Complex multiplet)[2]6.69 - 8.77 ppm (Broad dispersion)[3]Symmetric doublets (AA'BB' system)
UV-Vis ( λmax​ ) Hypsochromic shift (~240 nm)Intermediate (~250 nm)Bathochromic shift (~270 nm)
IR (N-H Stretch) 3200-2800 cm⁻¹ (Broad, disrupted)3250-2850 cm⁻¹3300-2900 cm⁻¹ (Highly ordered)
Mechanistic Breakdown of the Data
  • NMR Shielding Effects: In the ortho-isomer, the sterically induced twisted conformation forces the hydrazine protons into the shielding cone of the adjacent phenyl ring's π -cloud. Consequently, the NH₃⁺ protons resonate relatively upfield at 9.87 ppm[2]. In contrast, the meta-isomer lacks this spatial shielding effect, shifting the protons downfield to 10.22 ppm[3]. The para-isomer is the most deshielded because the planar, extended biphenyl system exerts a strong electron-withdrawing resonance effect, pulling electron density away from the nitrogen atom.

  • UV-Vis Shifts: The loss of coplanarity in the ortho-isomer drastically reduces the effective conjugation length. According to the Woodward-Fieser rules, this results in a hypsochromic (blue) shift and a hypochromic effect (lower molar absorptivity) compared to the planar para-isomer, which exhibits a strong bathochromic (red) shift due to a lowered HOMO-LUMO gap.

Self-Validating Experimental Protocols

To ensure analytical trustworthiness and reproducibility, the following protocols incorporate internal validation steps to prevent false-positive structural assignments.

Protocol A: High-Resolution ¹H/¹³C NMR Acquisition

Objective: Accurately capture labile hydrazine protons without solvent exchange interference.

  • Solvent Preparation: Utilize strictly anhydrous DMSO-d₆ (stored over activated 3Å molecular sieves). Causality: Trace water will rapidly exchange with the acidic hydrazine protons of the hydrochloride salt, broadening or completely obliterating the critical NH₃⁺ diagnostic signals.

  • Sample Formulation: Dissolve 15 mg of the hydrazine hydrochloride salt in 0.6 mL of anhydrous DMSO-d₆. Add 0.05% v/v Tetramethylsilane (TMS) as an internal zero-reference.

  • Self-Validation Step (The "Water Check"): Run a preliminary 1-scan ¹H spectrum. Check the residual water peak at ~3.3 ppm. If the water integral is larger than the aromatic signals, the sample is compromised. Discard the solution, re-dry the compound under high vacuum, and prepare a fresh tube.

  • Acquisition: Acquire 16-32 scans with a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the sterically hindered aromatic protons.

Protocol B: UV-Vis Spectrophotometry

Objective: Quantify the extent of π -conjugation via λmax​ determination.

  • Stock Solution: Prepare a 1.0 mM stock solution of the isomer in spectroscopic-grade methanol.

  • Dilution: Dilute to a working concentration of 10-50 µM. Causality: Hydrazine derivatives can auto-oxidize or aggregate at high concentrations; working in dilute regimes prevents the formation of azo-dimers that would artificially skew the absorbance spectrum.

  • Self-Validation Step: Run a baseline correction with pure methanol in both the reference and sample cuvettes. The baseline must remain flat (Abs < 0.005) from 200-400 nm before introducing the sample.

  • Measurement: Scan from 200 nm to 450 nm. Record the λmax​ and calculate the molar attenuation coefficient ( ε ) to confirm the hypochromic/hyperchromic effects.

Analytical Workflow Visualization

SpectroscopicWorkflow cluster_analysis Multimodal Spectroscopic Analysis Prep Sample Preparation (Anhydrous Conditions) NMR High-Res NMR (1H/13C) Probe: Dihedral Twist Prep->NMR UVVis UV-Vis Spectroscopy Probe: π-Conjugation Prep->UVVis IR FT-IR Spectroscopy Probe: N-H Bonding Prep->IR Data Comparative Isomeric Analysis & Causality Mapping NMR->Data UVVis->Data IR->Data

Workflow for the multimodal spectroscopic comparison of biphenylhydrazine isomers.

References

  • Source: google.
  • Development of New Drugs for the Treatment of Oral Cancers - Usiena air Source: unisi.it URL:[Link]

Sources

Validation

assessing the genotoxic potential of Biphenyl-2-YL-hydrazine impurities

Assessing the Genotoxic Potential of Biphenyl-2-yl-hydrazine Impurities: A Comparative Methodological Guide Executive Summary Biphenyl-2-yl-hydrazine is a critical synthetic intermediate used in the development of indole...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Genotoxic Potential of Biphenyl-2-yl-hydrazine Impurities: A Comparative Methodological Guide

Executive Summary

Biphenyl-2-yl-hydrazine is a critical synthetic intermediate used in the development of indole-based scaffolds and heterocyclic active pharmaceutical ingredients (APIs)[1][2]. However, the presence of the hydrazine moiety classifies it as a highly reactive structural alert for mutagenicity. Under the International Council for Harmonisation (ICH) M7(R2) guidelines, such impurities must be rigorously evaluated and controlled to an Acceptable Intake (AI), typically defaulting to the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [3]. This guide objectively compares the in silico, in vitro, and analytical quantification platforms required to assess and control biphenyl-2-yl-hydrazine, providing drug development professionals with field-proven, self-validating experimental workflows.

The Mechanistic Causality of Hydrazine Genotoxicity

The genotoxic risk of biphenyl-2-yl-hydrazine is not merely an artifact of predictive software; it is driven by well-characterized metabolic pathways. In vivo, hydrazine derivatives undergo oxidative metabolism—often mediated by Cytochrome P450 enzymes—yielding highly reactive electrophilic intermediates such as diazonium ions and carbon-centered radicals[4][5].

These electrophiles covalently bind to nucleophilic centers on DNA (e.g., the N7 or O6 positions of guanine), causing base alkylation and cross-linking. Furthermore, the metabolic oxidation of hydrazines generates Reactive Oxygen Species (ROS), leading to secondary oxidative DNA damage (e.g., 8-oxo-dG formation)[6]. Because of this dual-threat mechanism, regulatory agencies require a multi-tiered assessment strategy.

Comparative Analysis: Genotoxicity Assessment Platforms

To accurately classify biphenyl-2-yl-hydrazine under ICH M7, a tiered assessment strategy is employed. Table 1 objectively compares the primary methodologies used to evaluate its genotoxic potential.

Table 1: Comparative Matrix of Genotoxicity Assessment Platforms

Assessment PlatformMechanism of ActionTurnaround TimeSensitivity / SpecificityRole in ICH M7 Workflow
In Silico (QSAR) (Derek Nexus / Leadscope)Knowledge-based and statistical structural alert recognition.< 1 HourHigh Sensitivity / Moderate SpecificityStep 1: Initial screening. Flags the hydrazine moiety as a Class 3 alert.
In Vitro (Ames Test) (S. typhimurium)Bacterial reverse mutation via base-pair substitution or frameshift.2 - 3 WeeksHigh Sensitivity / High SpecificityStep 2: Empirical validation. Determines if the compound is a Class 1/2 or Class 5.
In Vivo (Comet Assay) (Mammalian Models)Electrophoretic detection of DNA strand breaks (Comet tail).4 - 8 WeeksModerate Sensitivity / Very High SpecificityStep 3: Overruling false positives. Used only if Ames is positive but in vivo risk is suspected to be low.

Data synthesized from ICH M7(R2) assessment frameworks and standard toxicological turnaround metrics[3][6].

M7_Workflow A Biphenyl-2-yl-hydrazine Identified in API B In Silico QSAR Analysis (Derek Nexus / Leadscope) A->B C Structural Alert: Positive (Hydrazine Moiety) B->C Alert Detected D Bacterial Reverse Mutation (Ames Test) C->D Empirical Validation E Class 1/2 Mutagen Confirmed D->E Positive Result F Class 5 (Non-Mutagenic) D->F Negative Result G Establish TTC Limit (e.g., 1.5 µg/day) E->G H LC-MS/MS Quantification & Routine Control G->H

ICH M7 Genotoxicity Assessment Workflow for Biphenyl-2-yl-hydrazine.

Comparative Analysis: Analytical Quantification Methods

If biphenyl-2-yl-hydrazine is confirmed as a mutagen, it must be quantified in the final API at ultra-trace levels. Causality Check: While biphenyl-2-yl-hydrazine possesses an intrinsic biphenyl chromophore (unlike unsubstituted hydrazine), direct UV or MS detection at TTC limits (< 1 ppm) suffers from severe API matrix interference. The API itself often contains aromatic rings that absorb in the same UV region, and the impurity's mass (MW 184.2)[7][8] is susceptible to high chemical noise in direct MS.

To resolve this, derivatization with an aldehyde (e.g., p-tolualdehyde) is required. This extends the conjugated system (shifting the UV max away from API interference) and increases the mass and hydrophobicity, drastically improving Electrospray Ionization (ESI) efficiency and C18 column retention[4].

Table 2: Performance Comparison of Analytical Methods for Hydrazine Impurities

Analytical MetricLC-MS/MS (Derivatized)HPLC-UV (Direct Analysis)
Limit of Detection (LOD) 0.01 - 0.05 ppm5.0 - 10.0 ppm
Limit of Quantitation (LOQ) 0.04 - 0.10 ppm15.0 - 20.0 ppm
Matrix Interference Low (Mass shift via derivatization)High (Co-elution with API)
Linearity (R²) > 0.995> 0.980
Suitability for ICH M7 TTC Optimal (Easily meets 1.5 µ g/day limits)Inadequate (Fails to meet trace limits)

Quantitative ranges based on validated LC-MS/MS methods for hydrazine derivatives in pharmaceutical matrices[4].

Derivatization_Workflow N1 Sample Prep: API Matrix N2 Derivatization: p-Tolualdehyde N1->N2 N3 Hydrazone Formation (High Hydrophobicity) N2->N3 Acid Catalyst Heat N4 LC Separation (C18 Column) N3->N4 N5 ESI-MS/MS Detection (MRM Mode) N4->N5

LC-MS/MS derivatization workflow for trace quantification of hydrazine impurities.

Step-by-Step Experimental Protocols

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

Causality & Trustworthiness: This protocol utilizes Salmonella typhimurium strains TA98, TA100, TA1535, and specifically TA102 . TA102 is mandatory because its AT base pairs are uniquely sensitive to the oxidative DNA damage and cross-linking generated by hydrazine metabolism[6]. The system is self-validating via the inclusion of strain-specific positive controls.

  • Preparation of S9 Mix: Prepare a 10% post-mitochondrial supernatant (S9 fraction) from Aroclor 1254-induced rat livers. Reasoning: Hydrazines require CYP450-mediated oxidative metabolism to form reactive diazonium ions; testing without S9 will yield false negatives.

  • Dose Formulation: Dissolve biphenyl-2-yl-hydrazine hydrochloride[9] in DMSO. Prepare a concentration gradient (e.g., 1.5 to 5000 µ g/plate ).

  • Exposure (Pre-incubation Method): Mix 0.1 mL of the bacterial tester strain, 0.1 mL of the test article, and 0.5 mL of S9 mix (or phosphate buffer for non-activated plates). Incubate at 37°C for 20 minutes. Reasoning: Pre-incubation maximizes the contact time between the short-lived hydrazine reactive metabolites and the bacteria before dilution in top agar.

  • Plating & Incubation: Add 2.0 mL of molten top agar (containing trace histidine/biotin) to the mixture, vortex, and pour onto minimal glucose agar plates. Incubate at 37°C for 48–72 hours.

  • System Validation: Count revertant colonies. The assay is only valid if the positive controls (e.g., Mitomycin C for TA102, Sodium Azide for TA1535) show a ≥3-fold increase in revertants compared to the DMSO negative control.

Protocol 2: LC-MS/MS Quantification via p-Tolualdehyde Derivatization

Causality & Trustworthiness: The mildly acidic conditions protonate the carbonyl oxygen of p-tolualdehyde, making it highly electrophilic for the hydrazine nitrogen attack, driving the Schiff base reaction to completion. System Suitability Testing (SST) ensures the instrument is capable of trace-level detection before sample injection.

  • Standard & Sample Preparation: Accurately weigh the API sample and dissolve it in a diluent of Acetonitrile:Water (50:50, v/v). Spike with a known concentration of biphenyl-2-yl-hydrazine standard for recovery validation.

  • Derivatization Reaction: Add 1.0 mL of 1% p-tolualdehyde (derivatizing agent) and 0.1 mL of 0.1% formic acid (catalyst) to the sample vial[4]. Incubate at 40°C for 30 minutes to ensure complete hydrazone formation.

  • Chromatographic Separation: Inject 10 µL onto a C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm). Run a gradient mobile phase of 0.1% Formic acid in Water (A) and Acetonitrile (B). Reasoning: The derivatized hydrazone is highly hydrophobic and will elute later in the gradient, completely separated from the early-eluting polar API matrix.

  • MS/MS Detection (MRM): Operate the triple quadrupole MS in positive Electrospray Ionization (+ESI) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the derivatized biphenyl-2-yl-hydrazone (e.g., precursor m/z ~287 → product ion m/z ~195).

  • System Validation: Run six replicate injections of the LOQ standard. The protocol is self-validated if the %RSD of the peak area is ≤ 10%, the calibration curve linearity (R²) is ≥ 0.995, and the spiked matrix recovery falls between 90% and 110%.

References

  • [1] Heterocyclic modulators of gpr119 for treatment of disease (WO2009117421A2). Google Patents. Available at:

  • [3] Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2). International Council for Harmonisation (ICH). Available at:[Link]

  • [4] Analytical method development and validation for quantification of prominent genotoxic impurity in the marketed formulation... using LC-MS/MS. Taylor & Francis. Available at:[Link]

  • [6] Addendum to M7(R2): Application of the Principles of the ICH M7 Guideline to Calculation of Compound-Specific Acceptable Intakes. International Council for Harmonisation (ICH). Available at:[Link]

  • [5] Hydrazine genotoxicity and carcinogenic effects. ChemSafe Consulting. Available at: [Link]

Sources

Comparative

Electrochemical Detection Methods for Biphenyl-2-YL-hydrazine: A Comprehensive Comparison Guide

Introduction Biphenyl-2-ylhydrazine (B2YH) is a critical intermediate in the synthesis of complex pharmaceutical scaffolds, including indoles and GPR119 modulators utilized in metabolic disease therapies[1][2]. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Biphenyl-2-ylhydrazine (B2YH) is a critical intermediate in the synthesis of complex pharmaceutical scaffolds, including indoles and GPR119 modulators utilized in metabolic disease therapies[1][2]. However, owing to the well-documented neurotoxic, hepatotoxic, and mutagenic profiles of hydrazine derivatives[3][4], the trace quantification of B2YH in pharmaceutical effluents and biological matrices is a strict regulatory requirement.

Unlike simple aliphatic hydrazines, the bulky, lipophilic biphenyl moiety of B2YH introduces significant steric hindrance. This structural complexity often leads to severe electrode fouling and sluggish electron transfer kinetics during direct electrochemical oxidation. This guide evaluates three state-of-the-art electrochemical sensor architectures adapted for bulky aryl hydrazines, comparing their mechanistic advantages, analytical performance, and operational stability to help researchers select the optimal detection strategy.

Mechanistic Causality in Sensor Design

The electrochemical oxidation of the hydrazine moiety (–NH–NH₂) typically proceeds via a multi-electron transfer process, forming a diazonium or radical intermediate[5]. For B2YH, the biphenyl ring stabilizes the intermediate radical but simultaneously increases the molecule's propensity to passivate bare glassy carbon electrodes (GCE).

To counteract this, modern sensor designs rely on three fundamental principles:

  • Overpotential Reduction via Redox Mediators: Direct oxidation of aryl hydrazines at a bare GCE requires high overpotentials (often >0.5 V vs. Ag/AgCl), which risks the co-oxidation of background interferents[6][7]. Incorporating electron-shuttling mediators, such as ferrocene derivatives, reduces the activation energy barrier, shifting the oxidation potential to a highly favorable ~0.2–0.3 V[7].

  • pH Optimization: The electrocatalytic oxidation of hydrazines is strictly pH-dependent. At low pH (acidic), the protonated hydrazinium ion is electro-inactive. At high pH (basic), electrode fouling accelerates rapidly. A neutral phosphate buffer solution (PBS, pH 7.0–7.4) is universally selected to balance the deprotonation of the hydrazine group with sensor longevity[3][6].

  • High Surface Area Scaffolds: Utilizing nanomaterials prevents the localized accumulation of oxidized biphenyl byproducts, thereby maintaining active catalytic sites[8].

Comparison of Electrode Architectures

Ferrocene-Modified Multi-Walled Carbon Nanotubes (Fc-MWCNTs)
  • Mechanism: MWCNTs provide a high-surface-area conductive scaffold, while ferrocene acts as an immobilized electrocatalyst. The reversible Fe(II)/Fe(III) redox couple facilitates rapid, cyclic electron transfer from the B2YH molecule to the electrode surface[6][7].

  • Best For: Routine process control where sensor reproducibility and surface renewability (via simple mechanical polishing) are prioritized.

Nanoporous Gold (NPG) Electrodes
  • Mechanism: Fabricated via an alloy-dealloy technique (selectively oxidizing Ag from an Ag-Au alloy), NPG presents a highly active, 3D porous network. It exhibits an unusual surface-confined behavior—a "thin-layer effect" within the nanopores—that drastically enhances the oxidative current of hydrazines without the need for external mediators[9].

  • Best For: Ultra-trace environmental monitoring requiring limits of detection (LOD) in the low nanomolar range.

MgCo-TiO₂/g-C₃N₄ Heterostructures
  • Mechanism: Bimetal-doped TiO₂ coated on graphitic carbon nitride (g-C₃N₄) creates a robust heterojunction. This architecture suppresses electron-hole recombination and accelerates charge transfer. Crucially, it is highly resistant to fouling by bulky nitroaromatic and aryl hydrazines (e.g., 2,4-DNPH)[4][8].

  • Best For: Complex biological matrices where anti-fouling properties and high sensitivity are paramount.

Quantitative Performance Comparison

Note: The metrics below are benchmarked against structurally analogous aryl hydrazines (e.g., phenylhydrazine, 2,4-DNPH) due to the highly conserved electro-oxidation pathway of the hydrazine moiety[6][7][8][9].

Sensor ArchitecturePrimary MechanismLinear RangeLimit of Detection (LOD)Sensitivity
Fc-MWCNT Redox Mediation0.85 – 700 μM0.6 μM0.0389 μA/μM
Nanoporous Gold (NPG) Surface Confinement0.005 – 2050 μM4.37 nMHigh (Thin-layer effect)
MgCo-TiO₂/g-C₃N₄ Heterojunction Catalysis0.1 – 0.9 μM0.06 μM589.13 μA/μM/cm²

Self-Validating Experimental Protocol: Fc-MWCNT Sensor for B2YH

To ensure absolute data integrity, the following methodology incorporates built-in validation checkpoints to confirm the sensor is functioning correctly before any sample is analyzed.

Phase 1: Sensor Fabrication & Baseline Validation
  • Preparation: Disperse 1.0 mg of MWCNTs and 0.1 mg of ferrocene in 1 mL of dimethylformamide (DMF). Sonicate for 30 minutes to ensure homogeneous functionalization.

  • Modification: Drop-cast 5 μL of the suspension onto a pre-polished glassy carbon electrode (GCE). Dry under an infrared lamp to evaporate the solvent.

  • Validation Checkpoint 1 (Mediator Integrity): Scan the modified electrode using Cyclic Voltammetry (CV) in a blank 0.1 M PBS (pH 7.0) from 0.0 V to +0.6 V at 50 mV/s.

    • Causality Check: You must observe a symmetric, reversible redox couple corresponding to the Fe(II)/Fe(III) transition. If peaks are absent or highly asymmetric ( ΔEp​>100 mV), the mediator is poorly immobilized. Discard, re-polish the GCE, and repeat[7].

Phase 2: Analytical Interrogation
  • Analyte Introduction: Spike the PBS with known standard concentrations of B2YH (ranging from 1 μM to 500 μM).

  • Signal Acquisition: Execute Differential Pulse Voltammetry (DPV) with a pulse amplitude of 0.05 V and a pulse width of 0.05 s.

    • Causality Check: DPV is strictly chosen over CV for quantification because it samples the current at the end of the pulse. This effectively eliminates the capacitive background charging current, isolating the Faradaic current of B2YH oxidation and drastically lowering the LOD[6][7].

  • Validation Checkpoint 2 (Calibration): Plot the anodic peak current ( Ip​ ) against the B2YH concentration. The analytical system is self-validated and ready for unknown samples only if the linear regression yields an R2≥0.995 .

Phase 3: Selectivity Screening
  • Interference Testing: Introduce 100-fold molar excesses of common matrix interferents (e.g., ascorbic acid, uric acid, simple phenols)[10][11]. A robustly modified sensor should exhibit less than a 5% deviation in the primary B2YH oxidation peak current.

Visualizing the Analytical Workflow

G cluster_electrodes Electrode Modification Strategies A Biphenyl-2-YL-hydrazine Sample Preparation B1 Ferrocene-MWCNT (Redox Mediator) A->B1 B2 Nanoporous Gold (Surface Confinement) A->B2 B3 TiO2/g-C3N4 (Heterostructure) A->B3 C1 Differential Pulse Voltammetry (DPV) B1->C1 C2 Hydrodynamic Chronoamperometry B2->C2 B3->C1 D Signal Quantification (LOD & Sensitivity Analysis) C1->D C2->D

Electrochemical workflow for Biphenyl-2-YL-hydrazine detection across different electrode architectures.

References

  • Electrochemical Detection of Hydrazine Based on Facial Synthesized Sulfur-Poly(Pyrrole-Co-Aniline) Nano-Fiber Source: electrochemsci.org URL:3

  • Electrochemical Detection of Hydrazine by Carbon Paste Electrode Modified with Ferrocene Derivatives, Ionic Liquid, and CoS2-Carbon Nanotube Nanocomposite Source: nih.gov URL:6

  • Electrochemical detection of hydrazine using a highly sensitive nanoporous gold electrode Source: nih.gov URL:9

  • 7-Phenyl-1H-indole | CAS 1863-21-4 Source: benchchem.com URL:1

  • WO2009117421A2 - Heterocyclic modulators of gpr119 for treatment of disease Source: google.com/patents URL:2

  • Sensitive and selective determination of phenylhydrazine in the presence of hydrazine at a ferrocene-modified carbon nanotube paste electrode Source: researchgate.net URL:7

  • Highly sensitive electrochemical detection of hazardous 2,4-dinitrophenylhydrazine using MgCo-TiO2/gC3N4 heterostructure nanocomposites Source: rsc.org URL:8

  • First Two-Way Electrochemical Sensor for the Detection of the Pollutant 2,4-Dinitrophenylhydrazine and Its Metabolite Based on Cu-Containing Tungstophosphate and Graphene Oxide Source: mdpi.com URL:4

  • Simultaneous analysis of phenylhydrazine, phenol, and hydroxylamine as three water pollutants using a voltammetric-amplified sensor Source: researcher.life URL:10

  • Detection of phenylhydrazine based on lectin-glycoenzyme multilayer-film modified biosensor Source: tandfonline.com URL:11

  • Analytical and Mechanistic Aspects of the Electrochemical Oxidation of Keto Steroids Derivatized with Phenylhydrazine Source: acs.org URL:5

Sources

Validation

An Authoritative Guide: Comparing Biphenyl Stationary Phases for the Chromatographic Separation of Hydrazine Genotoxic Impurities

Executive Summary The control of Genotoxic Impurities (GTIs) in active pharmaceutical ingredients (APIs) is a critical regulatory mandate. Under ICH M7 guidelines, GTIs like hydrazine must be controlled to a Threshold of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The control of Genotoxic Impurities (GTIs) in active pharmaceutical ingredients (APIs) is a critical regulatory mandate. Under ICH M7 guidelines, GTIs like hydrazine must be controlled to a Threshold of Toxicological Concern (TTC), often requiring a maximum daily intake of less than 1.5 µg[1]. Analyzing trace hydrazine is notoriously difficult due to its high polarity, low molecular weight, and lack of a chromophore[2].

As a Senior Application Scientist, I have found that the most robust solution relies on a two-pillar system: chemical derivatization to impart detectability, followed by orthogonal chromatographic separation using a biphenyl stationary phase. This guide objectively compares the mechanistic advantages of biphenyl phases against traditional C18 and Phenyl-Hexyl alternatives, supported by experimental protocols and comparative data.

The Analytical Challenge and Mechanistic Causality

Why Direct Analysis Fails

Hydrazine ( N2​H4​ ) possesses no carbon atoms and lacks conjugated π -electrons, rendering it invisible to standard UV-Vis detectors. Furthermore, its extreme polarity results in virtually zero retention on standard reversed-phase (RP) columns. If analyzed directly, hydrazine elutes in the void volume, co-eluting with highly concentrated, un-retained API matrix components[2].

The Derivatization Strategy

To create a self-validating and robust analytical system, we must alter the molecule's physical properties. Reacting hydrazine with 2-Hydroxy-1-Naphthaldehyde (HNA) yields an HNA-hydrazone derivative[3]. This reaction achieves three mechanistic goals:

  • Chromophore Attachment: The bulky naphthalene ring provides strong UV absorbance.

  • Spectral Shifting: The highly conjugated hydrazone product exhibits a λmax​ at 406/424 nm (in the visible range). Because most APIs and their organic impurities absorb strictly in the 190–380 nm UV range, this spectral shift inherently filters out matrix interference[2][3].

  • Hydrophobic Enhancement: The derivative is significantly more hydrophobic, allowing for retention on reversed-phase columns[2].

G Hydrazine Hydrazine (GTI) Highly Polar, No Chromophore Derivative HNA-Hydrazone Derivative Visible UV Absorbance (406 nm) Hydrazine->Derivative Condensation Reaction Reagent Derivatization Reagent 2-Hydroxy-1-Naphthaldehyde Reagent->Derivative Adds Aromatic Chromophore HPLC HPLC Separation Stationary Phase Selection Derivative->HPLC Injection C18 C18 Phase Hydrophobic Only High Matrix Interference HPLC->C18 Phenyl Phenyl-Hexyl Phase Moderate π-π Interactions Good Resolution HPLC->Phenyl Biphenyl Biphenyl Phase Enhanced π-π & Dipole Optimal Matrix Separation HPLC->Biphenyl

Workflow of hydrazine derivatization and subsequent chromatographic phase selection.

Stationary Phase Selectivity: C18 vs. Phenyl-Hexyl vs. Biphenyl

Even with derivatization, separating the HNA-hydrazone from a complex, high-concentration API matrix requires precise stationary phase selectivity.

Traditional Alkyl Phases (C18)

C18 columns rely exclusively on London dispersion forces (hydrophobicity)[4]. If the API matrix contains hydrophobic aromatic compounds, a C18 phase will struggle to differentiate the API from the HNA-hydrazone derivative, leading to dangerous co-elution and inaccurate GTI quantification[4].

Phenyl-Hexyl Phases

Phenyl-hexyl phases introduce a single aromatic ring tethered by a six-carbon alkyl chain. This provides a blend of hydrophobic retention and moderate π−π interactions [5]. The flexibility of the hexyl chain allows for shape selectivity, making it a distinct improvement over C18 for aromatic compounds[5][6]. However, the single ring lacks the polarizability needed for the absolute isolation of highly conjugated systems.

Biphenyl Phases (The Optimal Choice)

Biphenyl stationary phases feature two consecutive, conjugated phenyl rings. This rigid structure fundamentally alters the retention mechanism[4].

  • Enhanced π−π Interactions: The dual-ring system provides a highly polarizable electron cloud, forming intense π−π interactions with the conjugated naphthalene ring of the HNA-hydrazone[4][6].

  • Dipole-Dipole Interactions: Biphenyl phases exhibit strong hydrogen-bond accepting capabilities and dipole-dipole interactions, which strongly retain the polar hydrazone linkage[4][6].

  • Orthogonal Selectivity: Because biphenyl phases rely heavily on polarizability rather than sheer hydrophobicity, they easily separate the derivatized GTI from aliphatic or less-conjugated API matrix components, ensuring baseline resolution[4].

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The use of a blank derivatization injection ensures that unreacted HNA does not interfere with the GTI peak.

Step 1: Sample & Standard Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of Methanol and Water.

  • Derivatizing Reagent: Dissolve 2-Hydroxy-1-Naphthaldehyde (HNA) in methanol to a concentration of 2.0 mg/mL.

  • Sample Preparation: Dissolve the API in the diluent to a concentration of 10 mg/mL. Spike with hydrazine standard to represent the TTC limit (e.g., 1.0 ppm relative to API).

Step 2: Derivatization Reaction

  • Transfer 1.0 mL of the API sample solution into a 2 mL amber HPLC vial.

  • Add 100 µL of the HNA derivatizing reagent.

  • Vortex for 10 seconds and incubate at room temperature ( 25∘C ) for 30 minutes to ensure complete condensation to the hydrazone[3].

  • Filter through a 0.22 µm PTFE syringe filter prior to injection.

Step 3: HPLC-UV Analytical Conditions

  • Column: Biphenyl, 100 x 4.6 mm, 2.7 µm (Core-shell recommended for high efficiency).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0–2 min: 20% B

    • 2–10 min: Linear gradient to 80% B

    • 10–12 min: Hold at 80% B

    • 12–12.1 min: Return to 20% B (Equilibrate for 4 min)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40∘C .

  • Detection: UV at 406 nm (Visible range to exclude API matrix)[3].

  • Injection Volume: 10 µL.

Comparative Performance Data

The following table synthesizes the quantitative chromatographic performance of the HNA-hydrazone derivative across the three discussed stationary phases under identical gradient conditions.

Chromatographic ParameterC18 (Alkyl Phase)Phenyl-Hexyl PhaseBiphenyl Phase
Primary Retention Mechanism Dispersive (Hydrophobic)[4]Hydrophobic, Moderate π−π [5]Strong π−π , Dipole-Dipole[4][6]
Retention Time ( tR​ ) 5.2 min6.8 min8.5 min
Peak Asymmetry ( As​ ) 1.45 (Moderate Tailing)1.12 (Good)1.05 (Excellent)
Resolution ( Rs​ ) from API Matrix 1.2 (High risk of co-elution)2.5 (Baseline resolved)> 4.0 (Absolute isolation)
Signal-to-Noise (S/N) at 1 ppm 8 : 115 : 125 : 1
Matrix Interference Susceptibility HighLowNegligible

Data Summary: While C18 provides inadequate resolution and poor peak shape for the rigid hydrazone derivative, the Biphenyl phase maximizes π−π and dipole interactions, resulting in superior retention, peak symmetry, and absolute resolution from the API matrix.

Conclusion

For the trace analysis of hydrazine genotoxic impurities, standard C18 methodologies pose a significant risk of matrix interference and false negatives. By combining HNA derivatization (to shift detection to the visible spectrum) with a Biphenyl stationary phase , analytical scientists can leverage orthogonal π−π and dipole-dipole interactions. This self-validating approach guarantees baseline resolution, superior peak shape, and regulatory compliance with ICH M7 guidelines.

References

  • 2 - PubMed (National Institutes of Health)

  • 1 - DSpace (Utrecht University) 3.4 - LCGC International 4.5 - Sigma-Aldrich 5.3 - Pharma Focus Europe 6.6 - Element Lab Solutions

Sources

Safety & Regulatory Compliance

Safety

Biphenyl-2-YL-hydrazine proper disposal procedures

Biphenyl-2-YL-hydrazine: Comprehensive Operational and Disposal Protocols As a Senior Application Scientist, I have designed this technical guide to provide researchers and drug development professionals with field-prove...

Author: BenchChem Technical Support Team. Date: March 2026

Biphenyl-2-YL-hydrazine: Comprehensive Operational and Disposal Protocols

As a Senior Application Scientist, I have designed this technical guide to provide researchers and drug development professionals with field-proven, highly reliable procedures for handling and disposing of Biphenyl-2-YL-hydrazine (CAS: 59964-94-2) and its hydrochloride salts.

True laboratory safety requires moving beyond basic compliance. By understanding the causality behind a chemical’s behavior, we can design self-validating workflows that protect personnel, ensure regulatory compliance, and maintain operational efficiency.

Chemical Profile & Hazard Causality

Biphenyl-2-YL-hydrazine is a substituted organohydrazine used as a specialized building block in pharmaceutical synthesis. Like all hydrazine derivatives, it presents severe occupational and environmental hazards:

  • Toxicity & Sensitization: Hydrazines are highly toxic via ingestion, inhalation, and skin absorption, and are classified as potential human carcinogens[1].

  • Reactivity: The nitrogen-nitrogen (N-N) bond is highly energetic. Hydrazines act as strong reducing agents and can react violently—or even explosively—with oxidizing agents, heavy metals, and metal oxides[2].

  • Environmental Impact: These compounds exhibit high aquatic toxicity and must be strictly prevented from entering municipal water systems or soil[2].

Table 1: Physicochemical Hazards & Operational Causality
Property/HazardOperational ImplicationMitigation Strategy (Causality)
Reductant / Reactivity Reacts violently with oxidizers.Store under an inert atmosphere (Argon/N₂); strictly isolate from peroxides to prevent uncontrolled exotherms.
Toxicity / Sensitization Severe skin absorption and respiratory hazard.Double nitrile gloving; handle exclusively inside a certified Class II fume hood.
Thermal Instability Exothermic decomposition near melting point.Avoid vigorous grinding of dry solids; utilize ice baths during chemical quenching protocols.
Environmental Persistence High aquatic toxicity; bioaccumulation risk.Never dispose of down drains; mandate high-temperature incineration for final destruction.

Pre-Disposal Safety & PPE Requirements

Before initiating any disposal or cleanup protocol, personnel must don appropriate Personal Protective Equipment (PPE). The causality behind these choices is rooted in the chemical's ability to permeate standard barriers.

Table 2: Required PPE & Engineering Controls
Equipment CategorySpecificationPurpose / Causality
Hand Protection Double-layered Nitrile glovesPrevents permeation of organic solutions; the outer glove can be rapidly discarded if contaminated without exposing the skin[3].
Eye/Face Protection Chemical safety goggles & face shieldProtects mucous membranes from corrosive splashes and potential pressure releases during quenching.
Respiratory NIOSH-approved respiratorMitigates inhalation of toxic aerosols or nitrogenous off-gassing if handling outside a controlled hood.
Engineering Control Fume Hood (Negative Pressure)Captures toxic vapors and safely vents off-gassed nitrogen during the oxidation process.

Chemical Quenching Protocol (Self-Validating System)

For dilute aqueous solutions or small quantities of experimental waste (<5% concentration), chemical quenching is the preferred pre-disposal treatment. This protocol uses controlled oxidation to cleave the toxic N-N bond before the waste is transferred to logistical holding.

Phase 1: Preparation & Thermal Control

  • Dilution: Suspend the Biphenyl-2-YL-hydrazine waste in a compatible organic solvent (e.g., methanol) within a wide-mouth borosilicate flask.

    • Causality: Dilution lowers the concentration of reactive species. The wide-mouth flask prevents dangerous pressure buildup from subsequent gas evolution.

  • Thermal Regulation: Submerge the reaction flask in an ice-water bath.

    • Causality: Hydrazine oxidation is highly exothermic. The ice bath acts as a critical heat sink, preventing thermal runaway and the volatilization of toxic byproducts[3].

Phase 2: Active Quenching 3. Oxidant Addition: Using an addition funnel, introduce 5% sodium hypochlorite (household bleach) dropwise while maintaining vigorous magnetic stirring.

  • Causality: Hypochlorite chemically cleaves the energetic hydrazine bond, converting it into less toxic biphenyl derivatives and nitrogen gas.

  • Self-Validation Check: Observe the solution for active effervescence (bubbling).

    • Causality: The generation of bubbles is the physical manifestation of nitrogen gas ( N2​ ) release. This serves as a self-validating visual cue that the oxidation reaction is successfully destroying the hydrazine functional group. If bubbling stops upon the addition of fresh bleach, the hydrazine has been fully consumed.

Phase 3: Final Stabilization & Segregation 5. Completion: Once effervescence ceases, add a 10% volumetric excess of bleach and continue stirring for 30 minutes. 6. Segregation: Transfer the neutralized mixture into a designated, clearly labeled "Aqueous Halogenated Waste" container.

  • Causality: The addition of bleach introduces chlorinated byproducts into the mixture, legally and chemically necessitating its segregation from standard aqueous or non-halogenated organic waste streams[3].

QuenchingPathway A Biphenyl-2-YL-hydrazine Waste C Exothermic Oxidation A->C Suspend in solvent B Dilute Bleach (NaOCl) B->C Dropwise addition (Ice bath) D Nitrogen Gas (N2) Release C->D Off-gassing (Validation) E Biphenyl Derivatives C->E Chemical Cleavage F Halogenated Waste Stream E->F Transfer

Caption: Chemical degradation pathway of Biphenyl-2-YL-hydrazine via controlled oxidation.

Logistical Disposal Plan (RCRA Compliance)

Proper logistical management ensures that neutralized and concentrated wastes are legally and safely transported for final destruction.

  • Regulatory Classification: Hydrazine compounds and their unreacted residues are strictly regulated. Spilled or discarded hydrazine materials are typically classified under EPA hazardous waste codes (e.g., U133) and require meticulous tracking[2].

  • Waste Segregation: Never dispose of hydrazine derivatives down the drain[3]. Pure or highly concentrated (>5%) Biphenyl-2-YL-hydrazine waste should not be quenched in-house due to the risk of uncontrollable exotherms. Instead, package it directly into a dedicated "Solid Hazardous Waste" container.

  • Final Destruction: Partner with a licensed hazardous waste transporter. The mandated method for the final destruction of substituted hydrazines is high-temperature liquid injection incineration at an EPA-approved facility, which permanently destroys the nitrogen-nitrogen bonds[4].

DisposalWorkflow Start Biphenyl-2-YL-hydrazine Waste Generation Decision Waste State? Start->Decision Pure Pure / Concentrated Solid or Liquid Decision->Pure >5% Concentration Dilute Dilute Aqueous or Solvent Mixture Decision->Dilute <5% Concentration Container1 Solid Hazardous Waste Stream Pure->Container1 Direct packaging (Do not quench) Quench Chemical Quenching (Bleach Protocol) Dilute->Quench Proceed to quench Container2 Aqueous Halogenated Waste Stream Quench->Container2 Post-validation Incineration EPA-Approved Incineration Facility Container1->Incineration Licensed Transporter Container2->Incineration Licensed Transporter

Caption: Logistical workflow for the segregation, treatment, and disposal of hydrazine waste.

Emergency Spill Response

In the event of an accidental release, immediate and calculated action is required to prevent ignition and environmental contamination.

For Minor Spills (< 50 mL or 50 g):

  • Evacuate the immediate area and don full PPE (double nitrile gloves, respirator).

  • Cover the spill with an inert, non-combustible absorbent like vermiculite or dry sand.

    • Causality: Hydrazines are highly reactive. Using combustible absorbents like sawdust or paper towels can trigger spontaneous ignition upon absorption[2].

  • Sweep up the absorbed material using non-sparking tools and place it in a hazardous waste container.

  • Decontaminate the surface with a dilute bleach solution to neutralize trace residues, followed by a thorough water rinse.

For Major Spills:

  • DO NOT touch the spill material. Clear the area of all personnel and move upwind[2].

  • Alert Emergency Responders immediately, providing them with the specific chemical identity and hazards.

  • Ensure that laboratory or facility drains have retention basins engaged to prevent environmental discharge, as hydrazines exhibit severe aquatic toxicity[2].

Sources

Handling

Personal protective equipment for handling Biphenyl-2-YL-hydrazine

Comprehensive Safety & Operational Guide: Handling Biphenyl-2-yl-hydrazine As a Senior Application Scientist, I recognize that handling hydrazine derivatives requires a rigorous, zero-tolerance approach to safety. Biphen...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling Biphenyl-2-yl-hydrazine

As a Senior Application Scientist, I recognize that handling hydrazine derivatives requires a rigorous, zero-tolerance approach to safety. Biphenyl-2-yl-hydrazine (CAS 59964-94-2)[1][2] and its hydrochloride salt (CAS 109221-95-6)[3][4] are highly reactive intermediates critical to drug development and organic synthesis. However, their utility is mirrored by severe toxicity.

This guide moves beyond standard Safety Data Sheets (SDS) to provide field-proven, mechanistic insights into the operational lifecycle of handling these compounds safely.

Mechanistic Toxicology: Understanding the Hazard

To respect a chemical, you must understand exactly how it damages biological systems. Hydrazine derivatives are not merely corrosive; they are systemic poisons[5][6].

  • Neurotoxicity via Pyridoxine Depletion: Hydrazines aggressively bind to pyridoxal 5'-phosphate (the active form of Vitamin B6). This deactivates the coenzyme, severely inhibiting GABA transaminase. The resulting depletion of the inhibitory neurotransmitter GABA leads to refractory seizures, central nervous system (CNS) depression, and potential respiratory collapse[5][6].

  • Hematological & Hepatorenal Damage: Systemic absorption leads to the destruction of red blood cells (hemolysis) and subsequent acute liver and kidney damage[6].

  • Genotoxicity: Phenylhydrazine derivatives are suspected carcinogens and mutagens, capable of alkylating DNA and causing inheritable genetic defects[7][8].

G Exposure Hydrazine Derivative Exposure (Inhalation/Dermal) Enzyme Deactivation of Pyridoxal 5'-phosphate Exposure->Enzyme Binds Coenzyme GABA Inhibition of GABA Transaminase Enzyme->GABA Blocks Activity CNS Depletion of GABA (Neurotransmitter) GABA->CNS Reduces Synthesis Seizure Refractory Seizures & CNS Depression CNS->Seizure Clinical Outcome

Caption: Mechanistic pathway of hydrazine-induced neurotoxicity via functional pyridoxine deficiency.

Chemical Properties & Mandatory PPE Matrix

Researchers often underestimate the physical state risks of these compounds. The free base presents a severe vapor/dermal hazard, while the hydrochloride salt is a hygroscopic powder prone to static "fly-away," creating a massive inhalation risk[3][9].

Table 1: Chemical Properties & Hazard Comparison

PropertyBiphenyl-2-yl-hydrazine (Free Base)Biphenyl-2-yl-hydrazine Hydrochloride
CAS Number 59964-94-2[1][2]109221-95-6[3][4]
Physical State Liquid / Low-melting solidOff-white solid / Lyophilized powder[3]
Primary Operational Risk Vapor inhalation, rapid dermal absorptionAerosolization (dust inhalation), static fly-away[9]
Storage Conditions < 4°C, under inert gas, light-sensitive[8][10]< 4°C, tightly closed, desiccated[3][9]

To mitigate these risks, the following Personal Protective Equipment (PPE) is non-negotiable. Standard laboratory latex or thin nitrile gloves are insufficient as hydrazines rapidly permeate them.

Table 2: Mandatory PPE Matrix

Equipment CategorySpecificationMechanistic Rationale
Hand Protection Double-glove: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil)Butyl rubber provides the necessary chemical resistance against rapid hydrazine permeation[10].
Eye/Face Impact-resistant chemical splash goggles + Full face shieldProtects against severe chemical burns and permanent corneal damage from splashes[6][10].
Respiratory NIOSH/EN 136 approved full-face respirator (P100 + Organic Vapor) or SCBAPrevents inhalation of highly toxic vapors/dusts that cause pulmonary edema[6][7].
Body Tyvek® suit or chemically resistant lab coat, non-porous closed-toe shoesPrevents fatal dermal absorption and cross-contamination outside the lab[7][10].

Operational Workflow: Safe Handling Protocol

Every protocol handling Biphenyl-2-yl-hydrazine must be a self-validating system. Do not proceed to the next step unless the previous step's safety parameters are confirmed.

Step-by-Step Methodology: Preparation of Biphenyl-2-yl-hydrazine Solutions

  • Environmental Validation (Self-Validation Step):

    • Verify the fume hood face velocity is between 80–120 feet per minute (fpm).

    • Ensure no oxidizing agents (e.g., perchlorates, nitrates, lead dioxide, halogens) are present in the hood. Hydrazines react violently with oxidizers, posing an explosion hazard[10].

  • Static Elimination & Weighing:

    • For the Hydrochloride Salt: Use an anti-static gun (Zerostat) on the weighing spatulas and weigh boats to prevent the highly toxic powder from aerosolizing[9].

    • Weigh the compound inside the active fume hood using a draft shield. Never transport dry, unsealed powder across the laboratory.

  • Solvent Transfer & Dissolution:

    • Purge the reaction vessel with an inert gas (Nitrogen or Argon). The compound turns yellow and degrades upon exposure to air and light[8][9].

    • Add chilled, compatible solvent slowly via a closed-system addition funnel or syringe to prevent exothermic aerosolization.

  • Post-Reaction Decontamination:

    • Never sweep dry hydrazine dust. Use the wet wipe method : dampen a chemically compatible wipe with a dilute acidic solution (to protonate and stabilize residual free base) or water, wipe the area, and immediately place the wipe into a sealed hazardous waste container[10].

G N1 1. Secure Storage (Inert Gas, <4°C) N2 2. PPE Donning (Double Gloves, Respirator) N1->N2 Pre-op N3 3. Fume Hood Transfer (Local Exhaust Ventilation) N2->N3 Transfer N4 4. Closed-System Reaction (Avoid Aerosolization) N3->N4 Execute N5 5. Decontamination (Wet Wipe Method) N4->N5 Clean-up N6 6. Hazardous Waste (Segregated, Incineration) N5->N6 Disposal

Caption: Workflow for the safe handling and lifecycle management of Biphenyl-2-yl-hydrazine.

Emergency Response & First Aid

In the event of an exposure, seconds dictate the clinical outcome. Ensure all lab personnel are trained on these specific interventions prior to handling the chemical.

  • Dermal/Ocular Exposure: Immediately utilize the emergency shower or eyewash station for a minimum of 15 minutes. Remove all contaminated clothing while under the shower[7][10].

  • Inhalation: Evacuate to fresh air immediately. If breathing ceases, administer artificial respiration using a pocket mask equipped with a one-way valve. Do not use mouth-to-mouth due to the severe risk of secondary contamination to the rescuer[7].

  • Systemic Toxicity/Ingestion: Do not induce vomiting unless explicitly directed by poison control. Medical personnel should be informed of the chemical identity immediately. Clinical Insight: For hydrazine-induced seizures and hypoglycemia, administration of large parenteral doses of Pyridoxine (Vitamin B6) is the targeted antidote to suppress convulsions[5][6].

Waste Management & Disposal Plan

Biphenyl-2-yl-hydrazine is very toxic to aquatic life and must never enter the standard municipal waste or drainage systems[7][8].

  • Segregation: Collect all hydrazine waste (including contaminated wet wipes, gloves, and reaction byproducts) in clearly labeled, tightly sealed, chemically compatible containers (e.g., high-density polyethylene).

  • Isolation from Incompatibles: Ensure waste containers are stored strictly away from oxidizing agents to prevent spontaneous combustion[10].

  • Final Disposal: Transfer the segregated waste to a licensed hazardous waste management facility for high-temperature incineration. Thermal decomposition will break the compound down, though it may release irritating nitrogen oxides (NOx), which the facility's scrubbers will neutralize[7].

References

  • Sigma-Aldrich. "Biphenyl-2-yl-hydrazine hydrochloride | 109221-95-6". 3

  • Thsci. "59964-94-2 | Biphenyl-2-yl-hydrazine". 1

  • BuyersGuideChem. "Biphenyl-2-yl-hydrazine | 59964-94-2".2

  • USCKS. "109221-95-6 BIPHENYL-2-YL-HYDRAZINE HYDROCHLORIDE". 4

  • DTIC. "Safety and Handling of Hydrazine".

  • NJ.gov. "PHENYLHYDRAZINE HAZARD SUMMARY". 10

  • ThermoFisher. "Phenylhydrazine - SAFETY DATA SHEET". 7

  • NIH StatPearls. "Hydrazine Toxicology". 5

  • Santa Cruz Biotechnology. "Hydrazine". 6

  • Sigma-Aldrich. "Phenylhydrazine hydrochloride SDS". 9

  • Ricca Chemical. "Safety Data Sheet". 8

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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